Product packaging for Laurocapram(Cat. No.:CAS No. 59227-89-3)

Laurocapram

Cat. No.: B1674564
CAS No.: 59227-89-3
M. Wt: 281.5 g/mol
InChI Key: AXTGDCSMTYGJND-UHFFFAOYSA-N
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Description

Laurocapram is a member of caprolactams.
This compound is a percutaneous enhancer. Upon application to the skin, this compound interacts with lipids in the stratum corneum and may enhance the ability of the skin to absorb a hydrophilic chemical.
enhances percutaneous absorption of different chemicals;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NO B1674564 Laurocapram CAS No. 59227-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecylazepan-2-one
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InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18(19)20/h2-17H2,1H3
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InChI Key

AXTGDCSMTYGJND-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
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DSSTOX Substance ID

DTXSID0042086
Record name Laurocapram
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Molecular Weight

281.5 g/mol
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Boiling Point

160 °C at 50 mm Hg
Record name LAUROCAPRAM
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Solubility

Freely soluble in most solvents
Record name LAUROCAPRAM
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Density

0.91 g/cu cm
Record name LAUROCAPRAM
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Color/Form

Clear, colorless liquid

CAS No.

59227-89-3
Record name Laurocapram
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Melting Point

-7 °C
Record name LAUROCAPRAM
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Foundational & Exploratory

Laurocapram: A Comprehensive Technical Guide to its Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram, also known as Azone, is a highly effective and widely utilized skin penetration enhancer in the pharmaceutical and cosmetic industries.[1][2][3] Its ability to reversibly modulate the barrier function of the stratum corneum allows for enhanced delivery of a wide range of active pharmaceutical ingredients (APIs) and cosmetic agents.[3][4] This technical guide provides an in-depth overview of the chemical structure and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is summarized in structured tables for ease of reference.

Chemical Structure and Identification

This compound is chemically designated as 1-dodecylazepan-2-one. It consists of a seven-membered caprolactam ring with a twelve-carbon alkyl chain attached to the nitrogen atom. This amphiphilic structure, featuring a polar head group and a lipophilic tail, is crucial to its penetration-enhancing activity.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-dodecylazepan-2-one
Synonyms Azone, 1-Dodecylazacycloheptan-2-one, N-Dodecylcaprolactam, Tranzone
CAS Number 59227-89-3
Molecular Formula C18H35NO
Molecular Weight 281.48 g/mol

Physical and Chemical Properties

This compound is a clear, colorless to light yellow, viscous liquid at room temperature. Its physical properties are critical for its formulation into various topical and transdermal delivery systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Clear, colorless to light yellow liquid
Melting Point -7 °C
Boiling Point 160 °C at 50 mmHg
Density 0.906 - 0.926 g/cm³
Solubility Insoluble in water; freely soluble in most organic solvents such as ethanol, ether, acetone, and benzene.
pKa (Predicted) -0.43 ± 0.20
LogP 5.9
Refractive Index 1.470 - 1.473

Mechanism of Action as a Skin Penetration Enhancer

The primary mechanism of action of this compound involves its interaction with the lipids of the stratum corneum, the outermost layer of the skin. It does not appear to follow a classical signaling pathway but rather a physicochemical disruption of this barrier. The dodecyl chain of this compound inserts into the intercellular lipid bilayer, disrupting the highly ordered lamellar structure. This leads to an increase in the fluidity of the lipid chains and a decrease in the diffusional resistance of the stratum corneum, thereby enhancing the permeation of both hydrophilic and lipophilic molecules.

Mechanism_of_Action cluster_0 This compound Application cluster_1 Stratum Corneum Interaction cluster_2 Outcome This compound This compound (1-dodecylazepan-2-one) Interaction Insertion of Dodecyl Chain into Lipid Bilayer This compound->Interaction SC Stratum Corneum (Lipid Bilayer) Disruption Disruption of Ordered Lipid Structure Interaction->Disruption Fluidization Increased Fluidity of Lipid Chains Disruption->Fluidization DecreasedResistance Decreased Diffusional Resistance Fluidization->DecreasedResistance EnhancedPermeation Enhanced Permeation of Active Ingredients DecreasedResistance->EnhancedPermeation

Caption: Mechanism of this compound as a skin penetration enhancer.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of this compound and for assessing its efficacy as a penetration enhancer.

Determination of Melting Point (for Liquids)

The melting point of this compound, which is below room temperature, can be determined using a cooling method.

  • Sample Preparation: Place a small amount of this compound in a capillary tube.

  • Apparatus Setup: Use a melting point apparatus equipped with a cooling function or a controlled cooling bath.

  • Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 1-2 °C per minute).

  • Data Recording: Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. The range between these two temperatures is the freezing/melting range.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point method.

  • Sample Preparation: Place a small volume (a few milliliters) of this compound into a small test tube.

  • Apparatus Setup: Invert a capillary tube (sealed at one end) and place it into the test tube containing the sample. Attach the test tube to a thermometer.

  • Heating: Heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Data Recording: Remove the heat source and observe the point at which the bubbling stops and the liquid begins to enter the capillary tube. The temperature at this point is the boiling point.

Determination of Solubility

A common method for determining the solubility of a substance is the shake-flask method.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent to be tested (e.g., water, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved this compound from the saturated solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

In Vitro Skin Permeation Study

The efficacy of this compound as a penetration enhancer is typically evaluated using in vitro skin permeation studies with Franz diffusion cells.

In_Vitro_Permeation_Workflow A Skin Membrane Preparation (e.g., porcine ear skin) C Mounting of Skin Membrane A->C B Franz Diffusion Cell Setup B->C D Addition of Receptor Medium (e.g., PBS) C->D E Application of Formulation (with and without this compound) to Donor Compartment D->E F Incubation at Controlled Temperature (e.g., 32°C) E->F G Sampling from Receptor Medium at Timed Intervals F->G H Analysis of Samples (e.g., HPLC) G->H I Data Analysis (Permeation Profile, Flux) H->I

Caption: General workflow for an in vitro skin permeation study.

  • Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear) and remove any subcutaneous fat.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and maintain it at a constant temperature (typically 32°C) to mimic physiological conditions.

  • Formulation Application: Apply the formulation containing the active ingredient and this compound to the surface of the skin in the donor compartment. A control formulation without this compound should also be tested.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Interpretation: Plot the cumulative amount of the active ingredient permeated per unit area against time to determine the permeation profile and calculate the flux.

Conclusion

This compound's unique chemical structure and resulting physical properties make it a potent and versatile penetration enhancer. Its mechanism of action, centered on the reversible disruption of the stratum corneum's lipid barrier, facilitates the transdermal delivery of a broad spectrum of molecules. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound and the evaluation of its performance in formulations. A thorough understanding of these aspects is essential for the rational design and development of effective topical and transdermal drug delivery systems.

References

An In-depth Technical Guide to the Synthesis of Laurocapram and its Chemical Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram, known chemically as 1-dodecylazepan-2-one and commercially as Azone®, stands as a prominent penetration enhancer in transdermal drug delivery systems. Its ability to reversibly reduce the barrier function of the stratum corneum allows for the increased permeation of a wide variety of both hydrophilic and lipophilic active pharmaceutical ingredients. The efficacy of this compound has spurred research into its chemical derivatives, primarily through the modification of the N-alkyl chain, to optimize its penetration-enhancing properties and toxicological profile. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound and its analogues, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in further research and development.

Core Synthesis of this compound (1-dodecylazepan-2-one)

The most commercially viable and frequently cited synthesis of this compound involves the N-alkylation of ε-caprolactam with a 12-carbon alkyl halide, typically 1-bromododecane. This reaction is generally carried out in the presence of a strong base and can be facilitated by phase-transfer catalysis.

Reaction Pathway: N-Alkylation of ε-Caprolactam

The fundamental reaction consists of the deprotonation of the amide nitrogen in ε-caprolactam by a strong base, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of 1-bromododecane in a nucleophilic substitution reaction (SN2), forming the N-dodecyl substituted caprolactam, this compound.

G cluster_reactants Reactants Caprolactam ε-Caprolactam CaprolactamAnion Caprolactam Anion Caprolactam->CaprolactamAnion + Base - H₂O Bromododecane 1-Bromododecane This compound This compound Bromododecane->this compound Base Base (NaOH or KOH) CaprolactamAnion->this compound + 1-Bromododecane Byproduct NaBr / KBr CaprolactamAnion->Byproduct - Br⁻

Caption: N-Alkylation pathway for this compound synthesis.
Quantitative Data Summary

The following table summarizes the quantitative data from a patented synthesis method, showcasing high yield and purity.[1][2]

ParameterValueNotes
Yield >98%The yield is consistently high in optimized industrial processes.[1]
Purity >96%High purity is achieved after washing and dehydration steps.[1]
Reactant Molar Ratio ε-Caprolactam : 1-Bromododecane 1.05:1 to 1.2:1A slight excess of caprolactam is used to ensure complete reaction of the alkyl halide.
Base Molar Ratio NaOH/KOH : ε-Caprolactam 2:1 to 4:1A significant excess of base is used to drive the deprotonation of caprolactam.
Reaction Temperature 60-90 °CThe temperature is controlled during the addition of reactants and then maintained for reaction completion.[1]
Reaction Time >1 hour (post-addition)The mixture is stirred for at least one hour after all reactants have been added.
Product Appearance Light-yellow oily liquidThis compound is an oily liquid at room temperature.
Detailed Experimental Protocol

This protocol is adapted from a patented industrial synthesis method.

Materials:

  • ε-Caprolactam

  • 1-Bromododecane

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • This compound (Azone) for use as a solvent (optional, as per patent CN102516173B)

  • Water (for preparation of alkaline solution and washing)

  • Reaction kettle/flask with stirring, heating, and dropping funnel capabilities

Procedure:

  • Preparation of Raw Materials:

    • Prepare a 200-400% alkaline solution by dissolving sodium hydroxide or potassium hydroxide in water. For example, to make a 300% solution, dissolve 300g of NaOH in 100g of water.

    • Prepare a 30-60% caprolactam solution. In some methods, this is achieved by dissolving caprolactam in this compound, which acts as a solvent.

  • Synthesis:

    • Charge the reaction kettle with the prepared alkaline liquid.

    • With continuous stirring, begin to drip the caprolactam solution and the 1-bromododecane liquid into the reaction kettle simultaneously.

    • Maintain the reaction temperature between 60-90 °C during the dripping process.

    • After the addition is complete, continue to stir the mixture for at least one more hour, maintaining the temperature between 75-85 °C to ensure the reaction goes to completion.

  • Oil-Water Separation and Purification:

    • After the reaction period, add water to the reactor and stir.

    • Stop stirring and allow the layers to separate. Discharge the lower aqueous layer.

    • Wash the organic (oil) phase with clean water or a saturated salt solution multiple times (e.g., 3 washes).

    • After the final wash and separation, subject the oil phase to reduced pressure dehydration to remove any residual water.

    • The resulting product is high-purity this compound.

G A Prepare Alkaline Solution (NaOH/KOH) C Charge Reactor with Alkaline Solution A->C B Prepare Caprolactam Solution D Drip Caprolactam Soln. & 1-Bromododecane (60-90°C) B->D C->D E Stir at 75-85°C (>1 hour) D->E F Add Water & Stir E->F G Separate Aqueous Layer F->G H Wash Oil Phase (3x with Water) G->H I Reduced Pressure Dehydration H->I J High-Purity this compound I->J

Caption: Experimental workflow for this compound synthesis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the same fundamental N-alkylation reaction but utilizes different alkyl halides to vary the length and structure of the N-alkyl chain. This allows for the systematic study of structure-activity relationships concerning skin penetration enhancement.

General Reaction Pathway: N-Alkylation with Various Alkyl Halides

The synthesis of this compound analogues follows the same principle as this compound itself, substituting 1-bromododecane with other alkyl halides (e.g., 1-bromooctane, 1-bromodecane, 1-bromotetradecane).

G cluster_inputs Variable Inputs Caprolactam ε-Caprolactam Derivative This compound Derivative (N-Alkylcaprolactam) Caprolactam->Derivative AlkylHalide Alkyl Halide (R-X) e.g., 1-Bromooctane AlkylHalide->Derivative Base Base (e.g., NaH, K₂CO₃) Base->Derivative Reaction Conditions

Caption: General pathway for this compound derivatives.
Quantitative Data for Derivative Synthesis

DerivativeAlkyl Halide UsedTypical Base/CatalystSolventTypical Yield Range
N-Octylcaprolactam 1-BromooctaneNaH / PTC (TBAB)Toluene / DMF70-90%
N-Decylcaprolactam 1-BromodecaneKOH / K₂CO₃Toluene75-95%
N-Tetradecylcaprolactam 1-BromotetradecaneNaH / PTC (TBAB)Toluene / DMF70-90%
N-Hexadecylcaprolactam 1-BromohexadecaneKOH / K₂CO₃Toluene70-90%

(Note: Yields are estimates based on general phase-transfer catalyzed (PTC) or strong base-mediated alkylations of amides and may vary significantly with specific reaction conditions.)

Detailed Experimental Protocol (General for Derivatives)

This generalized protocol is based on solid-liquid phase-transfer catalysis methods, which offer mild reaction conditions.

Materials:

  • ε-Caprolactam

  • Alkyl Halide (e.g., 1-bromooctane, 1-bromodecane, etc.)

  • Potassium Hydroxide (KOH) and Potassium Carbonate (K₂CO₃)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)

  • Anhydrous Toluene or similar non-polar solvent

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ε-caprolactam (1.0 eq), powdered potassium hydroxide (1.5 eq), and powdered potassium carbonate (1.5 eq).

    • Add the phase-transfer catalyst, TBAB (0.1 eq).

    • Add anhydrous toluene to the flask.

  • Synthesis:

    • Begin vigorous stirring of the heterogeneous mixture.

    • Add the desired alkyl halide (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts. Wash the solid residue with toluene.

    • Combine the organic filtrates and wash with water to remove any remaining salts and catalyst.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography to yield the pure N-alkylcaprolactam derivative.

Conclusion

The synthesis of this compound is a well-established and high-yielding industrial process, primarily relying on the direct N-alkylation of ε-caprolactam. The production of its chemical derivatives follows the same fundamental chemical pathway, allowing for the creation of a diverse library of analogues by varying the N-alkyl substituent. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate this compound and its derivatives for applications in transdermal formulation development and other fields requiring targeted molecular delivery. Further research may focus on developing even more environmentally benign synthesis methods, such as those employing biocatalysis or solvent-free conditions.

References

Laurocapram: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laurocapram (1-dodecylazacycloheptan-2-one), widely known as Azone®, is a highly effective percutaneous penetration enhancer used in topical and transdermal pharmaceutical formulations to increase the flux of active pharmaceutical ingredients (APIs) across the skin barrier. Its lipophilic nature allows it to interact with the stratum corneum, temporarily and reversibly reducing its barrier function. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, synthesizing available data on its acute, sub-chronic, and chronic toxicity; genotoxicity; carcinogenicity; reproductive and developmental effects; skin irritation and sensitization potential; and pharmacokinetic properties. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its suitability and safety for use in novel therapeutic formulations.

Introduction

The skin, particularly the stratum corneum, presents a formidable barrier to the systemic absorption of most xenobiotics. Chemical penetration enhancers are integral components of many transdermal drug delivery systems, designed to overcome this barrier and facilitate the delivery of therapeutic agents. This compound has emerged as a prominent enhancer due to its efficacy in promoting the permeation of both hydrophilic and lipophilic drugs.[1][2] Its mechanism of action is primarily attributed to its interaction with the intercellular lipids of the stratum corneum, leading to an increase in their fluidity and a disruption of their highly ordered structure.[1] This guide provides a detailed examination of the safety data associated with this compound to support its continued and future use in pharmaceutical development.

Toxicological Profile

A thorough evaluation of the toxicological profile of a pharmaceutical excipient is critical to ensure patient safety. The following sections summarize the available data on the various toxicological endpoints for this compound.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance following a single high-dose exposure. This compound exhibits a low order of acute toxicity across various routes of administration.

Table 1: Acute Toxicity of this compound

Test SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral> 5000[3]
RatIntraperitoneal8000[3]
RatIntravenous8000
RatDermal8000
RatSubcutaneous> 5000
MouseDermal8000
Sub-chronic and Chronic Toxicity

Specific NOAEL values for this compound from sub-chronic oral or dermal toxicity studies were not identified in the reviewed literature. Further investigation of proprietary toxicology databases may be required to obtain this information.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage. A standard battery of tests typically includes a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation test, and an in vivo genotoxicity test such as the micronucleus assay.

Specific results for this compound in standard genotoxicity assays (Ames test, in vitro micronucleus test, in vivo chromosomal aberration assay) as per OECD guidelines 471, 487, and 475, respectively, were not available in the public literature reviewed for this guide.

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are the standard for evaluating the carcinogenic potential of pharmaceutical ingredients.

No data from long-term carcinogenicity studies on this compound were identified in the reviewed literature.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on fertility, embryonic development, and postnatal development. These are typically conducted according to OECD guidelines 414 (Prenatal Developmental Toxicity Study) and 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test).

While general statements in the literature suggest a lack of teratogenic effects, specific quantitative results and NOAELs from reproductive and developmental toxicity studies for this compound were not found in the publicly available information.

Skin Irritation and Sensitization

As this compound is intended for topical application, its potential to cause skin irritation and sensitization is a critical safety consideration.

Skin Irritation: this compound is generally considered to be non-irritating at typical concentrations of use (0.1% to 5%). However, at higher concentrations, it can cause mild to moderate skin irritation.

Skin Sensitization: Skin sensitization potential is typically evaluated using the Guinea Pig Maximization Test (GPMT) or the murine Local Lymph Node Assay (LLNA).

Specific classification from a Guinea Pig Maximization Test or an EC3 value from a Local Lymph Node Assay for this compound was not available in the reviewed literature.

Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for a comprehensive safety assessment. Studies have shown that when applied to human skin, this compound has minimal systemic absorption and is rapidly eliminated from circulation. Repeated applications may initially enhance its own absorption, but a steady-state is quickly established. Due to its intended function as a penetration enhancer, understanding its local concentration and residence time in the skin is of particular importance.

Experimental Protocols

The following sections detail the methodologies for key toxicological studies relevant to the safety assessment of this compound, based on internationally recognized guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation, enabling the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar plate.

  • Methodology:

    • Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

    • Metabolic Activation: The test is performed with and without a post-mitochondrial fraction (S9) from the liver of rats treated with an enzyme-inducing agent.

    • Procedure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response for at least one of the tested concentrations.

Workflow for the Ames Test (OECD 471).
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance, both with and without metabolic activation. After a suitable treatment period, the cells are treated with a metaphase-arresting agent, harvested, and chromosome preparations are made. These are then analyzed microscopically for chromosomal aberrations.

  • Methodology:

    • Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.

    • Treatment: Cells are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) with and without S9, and for a longer duration (continuous treatment until harvesting) without S9.

    • Harvesting: Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase, followed by hypotonic treatment and fixation.

    • Analysis: Chromosome spreads are prepared on microscope slides, stained, and scored for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

    • Evaluation: A test substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible and significant increase at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

  • Principle: The test substance is administered to an animal (usually a rodent). If the substance or its metabolites are genotoxic, they may cause chromosomal damage in the erythroblasts in the bone marrow. As these cells mature into polychromatic erythrocytes, any chromosome fragments or whole chromosomes that lag at anaphase are excluded from the main nucleus and form micronuclei in the cytoplasm.

  • Methodology:

    • Animals: Typically, mice or rats are used.

    • Administration: The test substance is administered, usually once or twice, by an appropriate route.

    • Sampling: Bone marrow is collected at appropriate intervals after treatment (e.g., 24 and 48 hours).

    • Analysis: Bone marrow smears are prepared, stained, and the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of polychromatic to normochromatic erythrocytes is also calculated as a measure of cytotoxicity.

    • Evaluation: A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

Guinea Pig Maximization Test (GPMT - OECD 406)

The GPMT is a widely used method for assessing the skin sensitization potential of a substance.

  • Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit an allergic reaction. Freund's Complete Adjuvant (FCA) is used to enhance the immune response.

  • Methodology:

    • Induction Phase:

      • Day 0 (Intradermal Injections): Three pairs of intradermal injections are made into the shaved shoulder region of guinea pigs: (1) FCA/water emulsion, (2) the test substance in a suitable vehicle, and (3) the test substance emulsified in FCA/water.

      • Day 7 (Topical Application): The same shoulder area is treated with the test substance, typically under an occlusive patch for 48 hours.

    • Challenge Phase (Day 21): The animals are challenged with a non-irritating concentration of the test substance applied topically to a naive, shaved area on the flank under an occlusive patch for 24 hours.

    • Evaluation: The challenge sites are observed at 24 and 48 hours after patch removal and scored for erythema and edema. The incidence and severity of the reactions in the test group are compared to a control group. A substance is classified as a sensitizer based on the percentage of animals showing a positive reaction.

Murine Local Lymph Node Assay (LLNA - OECD 429)

The LLNA is an alternative to guinea pig tests for identifying skin sensitizers and provides a quantitative measure of sensitizing potency.

  • Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear. A sensitizer will induce a primary lymphocyte proliferation in the draining lymph nodes.

  • Methodology:

    • Application: The test substance is applied to the dorsal surface of both ears of mice for three consecutive days.

    • Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine).

    • Harvesting and Analysis: A few hours after the injection, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured by liquid scintillation counting.

    • Evaluation: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to determine the sensitizing potency.

Signaling Pathways and Mechanistic Insights

Skin Irritation Pathway

Chemical-induced skin irritation involves a complex cascade of events initiated by the penetration of the irritant through the stratum corneum, leading to the activation of keratinocytes and the release of pro-inflammatory mediators. This, in turn, recruits immune cells to the site of exposure, resulting in the characteristic signs of inflammation (erythema and edema).

SkinIrritationPathway cluster_exposure Exposure & Penetration cluster_cellular_response Cellular Response cluster_inflammation Inflammatory Outcome This compound This compound (at high concentration) SC Stratum Corneum This compound->SC Disruption Keratinocytes Keratinocyte Activation SC->Keratinocytes Penetration & Interaction Mediators Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) Keratinocytes->Mediators Activation ImmuneCells Recruitment of Immune Cells Mediators->ImmuneCells Chemoattraction Inflammation Inflammation (Erythema, Edema) ImmuneCells->Inflammation Infiltration

Simplified signaling pathway of chemical-induced skin irritation.

Conclusion

This compound demonstrates a low order of acute toxicity. While it is generally considered safe for use as a penetration enhancer in topical and transdermal formulations at typical concentrations, a comprehensive safety profile is limited by the lack of publicly available data on sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The potential for skin irritation at higher concentrations should be a key consideration in formulation development. Further investigation into these areas, potentially through proprietary studies, would provide a more complete understanding of the long-term safety of this compound and support its broader application in pharmaceutical products. Drug developers should carefully consider the concentration of this compound in their formulations to balance its efficacy as a penetration enhancer with its potential for local irritation.

References

The Evolution of Laurocapram: An In-depth Technical Guide to a Seminal Transdermal Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on Laurocapram

This compound, chemically known as 1-n-dodecyl azepan-2-one and widely recognized by its trade name Azone®, represents a significant milestone in the field of transdermal drug delivery. First proposed as a penetration enhancer in 1976 and reported in the early 1980s, it was one of the first molecules specifically designed to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the passage of therapeutic agents through the skin.[1][2] Its development marked a shift towards a more rational design of excipients for topical and transdermal formulations. This compound is a colorless, odorless, and non-toxic oily liquid at room temperature, possessing favorable properties for formulation, including good lubricity and miscibility with many organic solvents.[3] It has been shown to be a potent enhancer for a wide range of drugs, encompassing both hydrophilic and lipophilic molecules.[4][5]

Mechanism of Action: Disrupting the Stratum Corneum Barrier

The primary mechanism by which this compound enhances transdermal drug delivery is through its interaction with the lipids of the stratum corneum. The molecule's long dodecyl chain inserts into the intercellular lipid bilayer, while its polar caprolactam head group is believed to interact with the polar heads of the lipids. This insertion disrupts the highly ordered lamellar structure of the stratum corneum lipids, leading to an increase in their fluidity. This "fluidization" of the lipid matrix reduces the diffusional resistance of the stratum corneum, creating pathways for drug molecules to permeate more readily. Biophysical studies using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-transform Infrared Spectroscopy (FTIR) have provided evidence for this mechanism, showing that this compound alters the phase transition temperatures of stratum corneum lipids and disrupts their organized packing.

Quantitative Data: Enhancement Efficacy of this compound

The efficacy of this compound as a transdermal enhancer has been quantified for a diverse range of active pharmaceutical ingredients (APIs). The "Enhancement Ratio" (ER) or "Enhancement Factor" (EF) is a common metric used to express this, representing the factor by which the drug's flux or permeability is increased in the presence of the enhancer compared to a control formulation without it. The following tables summarize the quantitative data on this compound's enhancement effects for various drugs, categorized by their therapeutic class and physicochemical properties.

Table 1: Enhancement Ratios of this compound for Hydrophilic Drugs

DrugModel SystemThis compound ConcentrationVehicleEnhancement Ratio (ER)Reference(s)
5-FluorouracilHuman Stratum CorneumNot SpecifiedNot Specified24-fold increase in permeability
5-FluorouracilHairless Mouse SkinNot SpecifiedNot Specified>10
MannitolNot SpecifiedNot SpecifiedNot Specified175
UreaNot SpecifiedNot SpecifiedNot Specified100
SulfaguanidineNot SpecifiedNot SpecifiedNot Specified34

Table 2: Enhancement Ratios of this compound for Lipophilic Drugs

DrugModel SystemThis compound ConcentrationVehicleEnhancement Ratio (ER)Reference(s)
ProgesteroneNot SpecifiedNot SpecifiedNot Specified19
Betamethasone DipropionateNot SpecifiedNot SpecifiedNot Specified17
IndomethacinShed Snake SkinPretreatmentNot SpecifiedSignificant Increase
NaproxenHuman and Rabbit SkinNot SpecifiedNot SpecifiedUp to 4-fold

Table 3: Enhancement Ratios of this compound for NSAIDs and Corticosteroids

DrugModel SystemThis compound ConcentrationVehicleEnhancement Ratio (ER)Reference(s)
PiroxicamNot SpecifiedNot SpecifiedNot Specified11
IndomethacinShed Snake SkinPretreatmentNot SpecifiedSignificant Increase
Sodium NaproxenHuman Skin (in vivo)Not SpecifiedPluronic F-127 gel with Transcutol2-fold (compared to Transcutol alone)
HydrocortisoneNot SpecifiedNot SpecifiedNot Specified100
Triamcinolone AcetonideHairless Mouse SkinNot SpecifiedNot SpecifiedLargest increase among 6 model drugs
Fluocinolone AcetonideNot SpecifiedNot SpecifiedNot Specified78

Experimental Protocols: Methodologies for Evaluating this compound's Efficacy

The evaluation of transdermal enhancers like this compound relies on a set of well-established experimental protocols. These methods are designed to quantify the permeation of drugs across the skin and to elucidate the enhancer's mechanism of action at a molecular level.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This is the most common method for assessing the in vitro permeation of drugs through the skin.

  • Objective: To measure the rate and extent of drug permeation across a skin membrane from a topical or transdermal formulation.

  • Apparatus: Vertical Franz diffusion cells.

  • Membrane: Excised human or animal (e.g., porcine, rat) skin, or artificial skin models. The skin is typically dermatomed to a specific thickness.

  • Receptor Medium: A buffered solution (e.g., phosphate-buffered saline, PBS) maintained at a physiological pH (typically 7.4). For poorly water-soluble drugs, co-solvents may be added to maintain sink conditions. The receptor medium is maintained at 32°C to mimic skin surface temperature.

  • Procedure:

    • The excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • The receptor compartment is filled with degassed receptor medium and stirred continuously.

    • A known quantity of the formulation (with and without this compound) is applied to the skin surface in the donor compartment.

    • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh, pre-warmed receptor medium.

    • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio is calculated by dividing the Jss of the formulation with this compound by the Jss of the control formulation.

Biophysical Characterization of the Stratum Corneum

These techniques are employed to understand the molecular-level interactions between this compound and the stratum corneum.

  • Objective: To investigate the effect of this compound on the thermal transitions of stratum corneum lipids and proteins.

  • Procedure:

    • Isolated stratum corneum is treated with a solution of this compound or a control vehicle.

    • The treated stratum corneum is sealed in an aluminum pan.

    • The sample is heated at a controlled rate in the DSC instrument.

    • The heat flow into the sample is measured as a function of temperature.

  • Data Analysis: The resulting thermogram shows endothermic peaks corresponding to the phase transitions of the stratum corneum components. Changes in the peak temperature (Tm) and enthalpy (ΔH) in the presence of this compound indicate an interaction with and disruption of the lipid and protein structures. A shift to lower temperatures suggests fluidization of the lipids.

  • Objective: To examine the effect of this compound on the conformational order of the stratum corneum lipids.

  • Procedure:

    • Isolated stratum corneum is treated with a solution of this compound or a control vehicle.

    • The treated stratum corneum is analyzed using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

    • The infrared spectrum of the sample is recorded.

  • Data Analysis: The positions and shapes of specific vibrational bands in the spectrum provide information about the molecular organization of the stratum corneum lipids. For instance, shifts in the C-H stretching vibration bands to higher wavenumbers indicate a more disordered or fluid state of the lipid acyl chains, consistent with the mechanism of action of this compound.

Signaling Pathways and Irritation Potential

A critical consideration in the development of transdermal enhancers is their potential to cause skin irritation. While this compound is generally considered to have low toxicity, skin irritation has been reported and is a factor that has limited its widespread use. The precise molecular signaling pathways underlying this compound-induced skin irritation are not extensively detailed in the current literature. However, the general mechanism of chemical-induced skin irritation involves the disruption of the skin barrier, leading to the activation of keratinocytes and the release of pro-inflammatory cytokines and chemokines.

Upon barrier disruption by a chemical irritant, keratinocytes can release pre-formed interleukin-1 alpha (IL-1α), which acts as an initial danger signal. This triggers a cascade of inflammatory events, including the production and release of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8. These mediators orchestrate the recruitment of immune cells, such as neutrophils and T-lymphocytes, to the site of irritation, leading to the clinical signs of inflammation (redness, swelling, and heat). While the specific involvement of these pathways in response to this compound requires further investigation, this general model provides a framework for understanding its potential irritant effects.

Visualizations: Diagrams of Mechanisms and Workflows

G This compound This compound (1-n-dodecyl azepan-2-one) SC Stratum Corneum (Lipid Bilayers) This compound->SC Partitioning into intercellular lipids SC_disrupted Increased Lipid Fluidity SC->SC_disrupted Disruption of lamellar structure Drug Drug Molecule Drug->SC Limited Permeation Drug->SC_disrupted Dermis Viable Epidermis / Dermis SC_disrupted->Dermis Enhanced Permeation

G start Start prep_skin Prepare Skin Membrane start->prep_skin mount_skin Mount Skin on Franz Cell prep_skin->mount_skin fill_receptor Fill Receptor with Buffered Solution (32°C) mount_skin->fill_receptor apply_formulation Apply Formulation (with/without this compound) to Donor Compartment fill_receptor->apply_formulation run_experiment Run Experiment (Stirring, Timed Sampling) apply_formulation->run_experiment analyze_samples Analyze Samples (e.g., HPLC) run_experiment->analyze_samples calculate_flux Calculate Flux (Jss) and Enhancement Ratio analyze_samples->calculate_flux end End calculate_flux->end

G start Start isolate_sc Isolate Stratum Corneum (SC) start->isolate_sc treat_sc Treat SC with This compound/Control isolate_sc->treat_sc analyze Analyze Treated SC treat_sc->analyze dsc DSC Analysis analyze->dsc DSC ftir FTIR Analysis analyze->ftir FTIR interpret_dsc Interpret Thermogram (Changes in Tm, ΔH) dsc->interpret_dsc interpret_ftir Interpret Spectrum (Shifts in C-H bands) ftir->interpret_ftir conclusion Elucidate Mechanism of Action interpret_dsc->conclusion interpret_ftir->conclusion

G This compound This compound Barrier_Disruption Stratum Corneum Barrier Disruption This compound->Barrier_Disruption Keratinocyte_Activation Keratinocyte Activation Barrier_Disruption->Keratinocyte_Activation Cytokine_Release Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) Keratinocyte_Activation->Cytokine_Release Immune_Cell_Recruitment Recruitment of Immune Cells Cytokine_Release->Immune_Cell_Recruitment Inflammation Clinical Signs of Inflammation (Erythema, Edema) Immune_Cell_Recruitment->Inflammation

References

An In-Depth Technical Guide on the Biophysical Interactions Between Laurocapram and Stratum Corneum Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurocapram, commercially known as Azone®, is a well-established percutaneous penetration enhancer utilized to augment the delivery of a wide array of therapeutic agents through the skin. Its efficacy stems from its profound interaction with the lipids of the stratum corneum (SC), the outermost layer of the epidermis and the principal barrier to drug absorption. This technical guide provides a comprehensive overview of the biophysical interactions between this compound and SC lipids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

The stratum corneum's barrier function is primarily attributed to its unique "brick and mortar" structure, where terminally differentiated keratinocytes (the "bricks") are embedded in a continuous extracellular lipid matrix (the "mortar"). This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, is organized into highly ordered lamellar structures. This compound transiently and reversibly disrupts this organization, thereby facilitating the permeation of drug molecules.

Mechanism of Action: Biophysical Interactions

This compound's primary mechanism of action involves the perturbation of the highly ordered intercellular lipid lamellae of the stratum corneum. This interaction leads to an increase in the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules. The key biophysical interactions are detailed below.

Lipid Fluidization and Disruption of Packing

This compound, with its polar head group and long alkyl chain, inserts itself into the lipid bilayers of the stratum corneum. This insertion disrupts the tight, ordered packing of the endogenous lipids.[1][2] The dodecyl chain of this compound integrates into the hydrophobic core of the bilayer, increasing the motion of the lipid alkyl chains and fluidizing the hydrophobic regions.[1] This increased fluidity is a key factor in reducing the diffusional resistance of the stratum corneum to permeants.

Interaction with Specific Stratum Corneum Lipids

Isothermal titration calorimetry (ITC) studies have provided quantitative insights into the specific interactions between this compound and the primary lipid components of the stratum corneum. These studies reveal that this compound selectively interacts with ceramides and cholesterol, while having minimal interaction with free fatty acids like behenic acid.[3]

  • Interaction with Ceramides: Two molecules of this compound have been shown to bind to one molecule of ceramide-3. This binding is an enthalpy-driven process, suggesting a strong, specific interaction.[3]

  • Interaction with Cholesterol: The binding ratio between this compound and cholesterol is one-to-one. This interaction is primarily entropy-driven, indicating that it leads to a more disordered state. This suggests that this compound may extract cholesterol molecules from the ordered lipid lamellae.

Quantitative Data on Biophysical Interactions

The interaction of this compound with stratum corneum lipids leads to measurable changes in their biophysical properties. These changes have been quantified using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) Spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the stratum corneum lipids, which reflect their organizational state. The treatment of human stratum corneum with this compound formulations leads to shifts in these transition temperatures (Tm), indicating an alteration of the lipid structure.

Thermal TransitionUntreated Human SC (°C)This compound-Treated Human SC (°C)Interpretation of Change
T_m1_ 59-63LoweredDisruption of the lamellar to disordered state transition of lipids.
T_m2_ 75-82LoweredAlteration of the protein-lipid complex or rupture of polar head groups of lipids.
T_m3_ 99.5-120Broadened/ShiftedIrreversible denaturation of proteins, potentially influenced by lipid disruption.

Table 1: Effect of this compound on the Thermal Transitions of Human Stratum Corneum Lipids as Measured by DSC.

An ESR study on rat stratum corneum showed that treatment with 1% this compound did not significantly change the phase transition temperatures but did increase the molecular motion of the lipids.

Fourier Transform Infrared (FTIR) Spectroscopy
Vibrational ModeTypical Wavenumber (cm⁻¹) in Ordered SCExpected Shift with this compoundInterpretation
CH₂ Asymmetric Stretching ~2918-2920IncreaseIncreased conformational disorder (more gauche conformers) of lipid acyl chains.
CH₂ Symmetric Stretching ~2850IncreaseIncreased fluidity and mobility of the lipid acyl chains.

Table 2: Expected Changes in FTIR C-H Stretching Frequencies of Stratum Corneum Lipids upon Treatment with this compound.

Permeability Enhancement

The ultimate consequence of this compound's biophysical interactions with stratum corneum lipids is an increase in the permeability of the skin to a wide range of drugs. The degree of enhancement, often expressed as the Enhancement Ratio (ER), varies depending on the physicochemical properties of the permeant.

DrugDrug TypeEnhancement Ratio (ER)Reference
SulfanilamideHydrophilicSignificant Increase
IndomethacinLipophilicSignificant Increase
Antipyrine (ANP)Model Drug4.3 (with C12 IL-Azone)

Table 3: Examples of Permeability Enhancement Ratios for this compound and its Analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the interactions between this compound and stratum corneum lipids. Below are protocols for the key experimental techniques cited.

Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the effect of this compound on the thermal transitions of stratum corneum lipids.

Methodology:

  • Sample Preparation:

    • Excise human or animal skin and isolate the stratum corneum by trypsin digestion or heat separation.

    • Hydrate the stratum corneum samples by soaking in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) for a specified period (e.g., 24 hours).

    • For the treatment group, incubate hydrated stratum corneum samples in a solution of this compound (e.g., 1-5% in a suitable vehicle like propylene glycol) for a defined duration.

    • Blot the samples to remove excess surface liquid and weigh them into aluminum DSC pans. Hermetically seal the pans.

  • DSC Measurement:

    • Use a calibrated Differential Scanning Calorimeter.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 5-10°C/min) to a final temperature (e.g., 130°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy of the thermal transitions.

    • Compare the thermograms of the untreated and this compound-treated samples to identify shifts in transition temperatures and changes in enthalpy.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To assess the effect of this compound on the conformational order of stratum corneum lipids.

Methodology:

  • Sample Preparation:

    • Prepare stratum corneum samples as described in the DSC protocol.

    • Mount a piece of the stratum corneum (either untreated or treated with this compound) onto the ATR crystal (e.g., diamond or ZnSe) of the FTIR spectrometer, ensuring good contact.

  • FTIR Measurement:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Collect the spectrum of the stratum corneum sample over a specific wavenumber range (e.g., 4000-650 cm⁻¹).

    • Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio, with a spectral resolution of, for example, 4 cm⁻¹.

  • Data Analysis:

    • Process the spectra (e.g., baseline correction, normalization).

    • Analyze the positions of the CH₂ symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) stretching vibration peaks.

    • A shift to higher wavenumbers in these peaks indicates an increase in the disorder (fluidity) of the lipid alkyl chains.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the effect of this compound on the transdermal permeation of a drug.

Methodology:

  • Skin Preparation:

    • Use excised human or animal (e.g., porcine or rat) skin. Shave the hair if necessary.

    • Mount the full-thickness or dermatomed skin onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Experimental Setup:

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring it is de-gassed and maintained at 32°C or 37°C to mimic physiological conditions.

    • Stir the receptor medium continuously with a magnetic stir bar.

    • Apply the drug formulation (with and without this compound) to the surface of the skin in the donor compartment.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Plot the cumulative amount of drug permeated per unit area against time.

    • Calculate the steady-state flux (Jss) from the linear portion of the curve.

    • Determine the permeability coefficient (Kp) and the enhancement ratio (ER), which is the ratio of the flux with the enhancer to the flux without the enhancer.

Mandatory Visualizations

Mechanism of this compound Action on Stratum Corneum Lipids

Laurocapram_Mechanism cluster_SC Stratum Corneum SC_Lipids Ordered Intercellular Lipid Lamellae (Ceramides, Cholesterol, FFAs) Disordered_Lipids Disordered/Fluidized Lipid Lamellae SC_Lipids->Disordered_Lipids Disrupts packing, increases fluidity Permeation Enhanced Permeation Disordered_Lipids->Permeation This compound This compound (Azone®) This compound->SC_Lipids Inserts into bilayer Drug Drug Molecule Drug->SC_Lipids Low Permeability Drug->Disordered_Lipids Increased Diffusivity

Caption: Mechanism of this compound-induced skin permeation enhancement.

Experimental Workflow for Evaluating Permeation Enhancers

Permeation_Enhancer_Workflow start Start: Select Drug and Enhancer (this compound) formulation Prepare Formulations (Control & with Enhancer) start->formulation ivpt In Vitro Permeation Testing (Franz Diffusion Cells) formulation->ivpt analysis Sample Analysis (e.g., HPLC) ivpt->analysis data_analysis Data Analysis (Flux, ER Calculation) analysis->data_analysis biophysical Biophysical Studies (DSC, FTIR) data_analysis->biophysical Correlate with biophysical changes conclusion Conclusion on Enhancer Efficacy data_analysis->conclusion mechanism Elucidate Mechanism of Action biophysical->mechanism mechanism->conclusion

Caption: Workflow for the evaluation of transdermal permeation enhancers.

Logical Relationship of Biophysical Effects

Biophysical_Effects This compound This compound Application insertion Insertion into SC Lipids This compound->insertion disruption Disruption of Lipid Packing insertion->disruption fluidization Increased Lipid Fluidity disruption->fluidization dsc_change ↓ Lipid Transition Temp (DSC) fluidization->dsc_change ftir_change ↑ CH₂ Stretching Freq. (FTIR) fluidization->ftir_change permeability ↑ Skin Permeability fluidization->permeability

Caption: Relationship between this compound application and biophysical effects.

Conclusion

This compound effectively enhances the transdermal delivery of a diverse range of drugs by directly interacting with and modifying the biophysical properties of the stratum corneum lipids. Its primary mechanism involves the fluidization and disordering of the highly organized lipid lamellae, which has been quantified through techniques such as DSC and FTIR spectroscopy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these interactions and to evaluate the efficacy of this compound and other potential penetration enhancers. The visualizations aim to simplify the complex mechanisms and workflows involved in this area of research. A thorough understanding of these biophysical interactions is paramount for the rational design and development of effective and safe transdermal drug delivery systems.

References

Laurocapram: A Technical Guide to Solubility Characteristics in Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram (commercially known as Azone®) is a well-established and highly effective skin penetration enhancer used in topical and transdermal drug formulations. Its efficacy is intrinsically linked to its interaction with the stratum corneum, the outermost layer of the skin. A thorough understanding of its solubility in various pharmaceutical solvents is critical for formulation development, ensuring drug stability, and optimizing the delivery of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the solubility characteristics of this compound, details the experimental protocols for its determination, and illustrates its mechanism of action as a permeation enhancer.

Introduction to this compound

This compound (1-dodecylazacycloheptan-2-one) is a colorless to slightly yellow, transparent, and viscous liquid.[1][2] It is recognized for its ability to enhance the percutaneous absorption of a wide array of both hydrophilic and lipophilic drugs.[1][3] Chemically stable and compatible with most common excipients, this compound is a versatile component in the formulation of creams, gels, and patches.[3] Its mechanism of action primarily involves the disruption and fluidization of the highly organized lipid bilayers within the stratum corneum, thereby reducing the diffusional resistance for permeating drugs.

Solubility Characteristics of this compound

The solubility of this compound is a key parameter in the pre-formulation and formulation stages of drug development. It is a highly lipophilic molecule, which dictates its behavior in various solvent systems. While precise quantitative solubility data is not widely published for all solvent systems, its qualitative solubility is well-documented. For many common organic solvents, this compound is considered miscible, meaning it can be mixed in all proportions without separation.

Table 1: Summary of this compound Solubility in Common Pharmaceutical Solvents

SolventSolvent TypeSolubility of this compoundCitation
WaterAqueousInsoluble / Very Low Solubility (Predicted: 0.000526 mg/mL)
EthanolAlcoholHighly Soluble / Miscible
Propylene Glycol (PG)GlycolSoluble / Miscible
Isopropyl Myristate (IPM)EsterSoluble / Miscible
Oleic AcidFatty AcidSoluble / Miscible
DMSOSulfoxideSoluble (≥100 mg/mL)
EtherEtherHighly Soluble
BenzeneAromatic HydrocarbonHighly Soluble
AcetoneKetoneHighly Soluble
ChloroformHalogenated HydrocarbonSoluble

Note: "Miscible" indicates that the components form a homogeneous solution in all proportions. For these solvents, a specific mg/mL value is not applicable.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method . This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid material at a specific temperature.

Methodology
  • Preparation : An excess amount of this compound is added to a vial containing a known volume of the selected pharmaceutical solvent. Adding excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established with the undissolved solid phase.

  • Equilibration : The sealed vials are agitated, typically using an orbital shaker, in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours). This extended agitation ensures that the system reaches thermodynamic equilibrium. The pH of the suspension should be measured at the beginning and end of the experiment to ensure it has not changed significantly.

  • Phase Separation : After equilibration, the suspension is allowed to stand, and the undissolved this compound is separated from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm) or by filtration using a syringe filter (e.g., 0.45 µm) that does not interact with the compound or solvent.

  • Quantification : The concentration of this compound in the clear, saturated supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.

    • A calibration curve is first prepared using standard solutions of this compound of known concentrations.

    • The saturated sample is appropriately diluted to fall within the linear range of the calibration curve.

    • The concentration is then calculated based on the instrument's response.

Visualization of Key Processes

Experimental Workflow for Solubility Determination

The logical steps of the shake-flask method are outlined below, from sample preparation to final analysis.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess this compound to Solvent B Agitate at Constant Temperature (24-72h) A->B C Centrifuge or Filter to Remove Solid B->C D Collect Supernatant C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC-UV) E->F

Workflow for the Shake-Flask Solubility Method.
Mechanism of Action as a Skin Penetration Enhancer

This compound enhances drug delivery across the skin primarily by interacting with and disrupting the organized lipid structure of the stratum corneum. This mechanism does not involve a classical signaling pathway but rather a biophysical alteration of the skin barrier.

G cluster_effects Biophysical Effects This compound This compound Applied in Formulation SC_Lipids Stratum Corneum Lipid Bilayers This compound->SC_Lipids Interacts with Fluidization Increased Lipid Fluidity SC_Lipids->Fluidization Disruption Disruption of Lamellar Packing SC_Lipids->Disruption Outcome Enhanced Drug Penetration Fluidization->Outcome Leads to Disruption->Outcome Leads to

This compound's mechanism as a penetration enhancer.

References

An In-depth Technical Guide to the Spectroscopic and Analytical Characterization of Laurocapram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram (1-dodecylazacycloheptan-2-one), widely known as Azone®, is a highly effective and extensively studied skin penetration enhancer. Its ability to reversibly reduce the barrier function of the stratum corneum has made it a valuable excipient in topical and transdermal drug delivery systems. A thorough understanding of its physicochemical properties and the ability to analytically characterize it are paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of this compound, including detailed experimental protocols and a summary of quantitative data.

Physicochemical Properties of this compound

This compound is a colorless to light yellow, viscous, and odorless liquid. Its key physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and analytical method development.

PropertyValueReference
Chemical Name 1-dodecylazepan-2-one[1]
Synonyms Azone, 1-Dodecylazacycloheptan-2-one[1]
Molecular Formula C₁₈H₃₅NO[1]
Molecular Weight 281.48 g/mol [1]
CAS Number 59227-89-3[1]
Appearance Colorless to light yellow viscous liquid
Melting Point -7 °C
Boiling Point 160 °C at 0.5 mmHg
Solubility Soluble in various organic solvents such as ethanol, propylene glycol, and acetone. Insoluble in water.

Mechanism of Action as a Skin Penetration Enhancer

This compound enhances the permeation of both hydrophilic and lipophilic drugs across the skin. Its primary mechanism of action involves the disruption of the highly organized lipid bilayer of the stratum corneum, the outermost layer of the epidermis. This disruption increases the fluidity of the lipid matrix, thereby creating more pathways for drug molecules to penetrate deeper into the skin.

The proposed mechanisms include:

  • Lipid Fluidization: this compound inserts its long dodecyl chain into the lipid bilayers of the stratum corneum, disrupting the ordered packing of the lipids and increasing their fluidity.

  • Phase Separation: It may induce phase separation within the lipid domains, creating more permeable regions.

  • Interaction with Keratin: Some evidence suggests that this compound may also interact with intracellular keratin, further contributing to the increased permeability of the stratum corneum.

This compound Mechanism of Action cluster_0 Stratum Corneum Lipid_Bilayer Organized Lipid Bilayer Disrupted_Bilayer Disrupted and Fluidized Lipid Bilayer Lipid_Bilayer->Disrupted_Bilayer Disruption & Fluidization Penetration Enhanced Skin Penetration Disrupted_Bilayer->Penetration Keratin Intracellular Keratin Keratin->Penetration This compound This compound This compound->Lipid_Bilayer Insertion of dodecyl chain This compound->Keratin Interaction Drug Drug Molecule Drug->Disrupted_Bilayer

Mechanism of this compound as a skin penetration enhancer.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-200 ppm

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3.1.2. Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shift ranges for the different protons and carbons in the this compound molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (dodecyl chain)0.8 - 0.9
-(CH₂)₁₀- (dodecyl chain)1.2 - 1.4
-N-CH₂- (dodecyl chain)3.2 - 3.4
-N-CH₂- (azepan-2-one ring)3.3 - 3.5
-C(=O)-CH₂- (azepan-2-one ring)2.4 - 2.6
-(CH₂)₄- (azepan-2-one ring)1.5 - 1.8

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O (amide)175 - 178
-N-CH₂- (dodecyl chain)45 - 50
-N-CH₂- (azepan-2-one ring)48 - 52
-C(=O)-CH₂- (azepan-2-one ring)35 - 40
-(CH₂)₁₀- (dodecyl chain)22 - 32
-(CH₂)₄- (azepan-2-one ring)23 - 38
-CH₃ (dodecyl chain)~14
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the amide and alkyl groups.

3.2.1. Experimental Protocol: FTIR

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal. This is the simplest method for liquid samples.

  • Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

3.2.2. Predicted FTIR Data

The following table lists the expected vibrational frequencies and their assignments for the key functional groups in this compound.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretching (alkyl chains)2850 - 2960
C=O stretching (amide)1620 - 1650
C-N stretching (amide)1400 - 1450
CH₂ bending (scissoring)~1465
Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

3.3.1. Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the this compound peak in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

3.3.2. Mass Spectrometry Data

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

Ionm/z (relative abundance)
[M]⁺ (Molecular Ion)281.3 (calculated)
[M+H]⁺ (Precursor Ion)282.2791
Fragment Ion114.0914 (26%)
Fragment Ion96.0807 (1%)
Fragment Ion69.0699 (1%)
Fragment Ion57.0699 (1%)

Chromatographic Characterization

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in raw materials and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantitative analysis of this compound.

4.1.1. Experimental Protocol: HPLC

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

    • Sample Solution (from a formulation): Accurately weigh a quantity of the formulation equivalent to a known amount of this compound. Disperse the sample in a suitable solvent (e.g., methanol), sonicate to ensure complete extraction, and then dilute to the final volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • Detection: UV at 220 nm.

  • Data Analysis: Quantify this compound by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

4.1.2. HPLC Data

Under the specified conditions, this compound typically elutes as a sharp, well-resolved peak.

Table 5: HPLC Parameters and Expected Results

ParameterValue
Retention Time Varies depending on the exact conditions, but should be consistent.
Linearity A linear relationship between concentration and peak area should be established (R² > 0.999).
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.

Experimental Workflows

The characterization of this compound involves a logical sequence of analytical techniques to confirm its identity, purity, and quantity.

Analytical_Workflow_for_this compound cluster_0 Qualitative Analysis (Identification) cluster_1 Quantitative Analysis (Assay & Purity) Sample This compound Sample (Raw Material or Formulation) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Group Identification MS Mass Spectrometry (e.g., GC-MS) Sample->MS Molecular Weight & Fragmentation HPLC HPLC-UV Sample->HPLC Quantification & Purity GC GC-FID/MS Sample->GC Purity & Residual Solvents Report Comprehensive Characterization Report NMR->Report FTIR->Report MS->Report HPLC->Report GC->Report

References

Laurocapram (Azone) CAS number and relevant chemical data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurocapram, commercially known as Azone, is a highly effective and widely studied permeation enhancer used in transdermal drug delivery systems. Its ability to reversibly reduce the barrier function of the stratum corneum allows for the enhanced penetration of a wide range of therapeutic agents, both hydrophilic and lipophilic. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its evaluation, and synthesis.

Core Chemical Data

This compound is identified by the CAS Number 59227-89-3 .[1][2][3][4][5] It is a colorless to light yellow, transparent, viscous liquid with a slight, characteristic odor.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound, compiled from various sources.

PropertyValueReferences
CAS Number 59227-89-3
IUPAC Name 1-dodecylazepan-2-one
Synonyms Azone, N-Dodecylcaprolactam, 1-Dodecyl-2-azepanone
Molecular Formula C₁₈H₃₅NO
Molecular Weight 281.48 g/mol
Appearance Colorless to light yellow clear liquid
Melting Point -7 °C to -8 °C
Boiling Point 159-161 °C at 0.6 mmHg
Density 0.906 - 0.926 g/mL at 20 °C
Refractive Index 1.470 - 1.473
Solubility Insoluble in water; soluble in ethanol, ether, acetone, benzene, and chloroform.

Mechanism of Action: Disruption of the Stratum Corneum

The primary mechanism by which this compound enhances skin permeation is through its interaction with and disruption of the highly organized lipid matrix of the stratum corneum. This outermost layer of the epidermis is the principal barrier to the percutaneous absorption of most substances.

This compound's amphiphilic structure, consisting of a polar caprolactam head and a long, nonpolar dodecyl tail, allows it to insert into the intercellular lipid bilayers of the stratum corneum. This insertion leads to a fluidization of these lipids, increasing the motion of the alkyl chains and disrupting the ordered lamellar structure. Specifically, this compound has been shown to interact with key lipid components such as ceramides and cholesterol. This disruption creates more permeable pathways within the stratum corneum, facilitating the diffusion of drug molecules through the skin. It is important to note that the current body of research indicates that this compound's mechanism is primarily biophysical, with no significant evidence of direct modulation of specific cellular signaling pathways in keratinocytes.

G Mechanism of this compound Action cluster_0 Stratum Corneum (SC) SC_Lipids Organized Intercellular Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) Disruption Insertion and Fluidization of Lipid Bilayer SC_Lipids->Disruption This compound This compound (Azone) This compound->Disruption Permeation Increased Permeability of Stratum Corneum Disruption->Permeation Enhanced_Delivery Enhanced Transdermal Drug Delivery Permeation->Enhanced_Delivery Drug Drug Molecule Drug->Permeation

Mechanism of this compound's penetration enhancement.

Quantitative Enhancement of Drug Permeation

This compound has been shown to enhance the transdermal delivery of a wide variety of drugs. The extent of this enhancement, often expressed as the Enhancement Ratio (ER), depends on the specific drug, its formulation, and the concentration of this compound used. The ER is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence.

DrugThis compound ConcentrationEnhancement Ratio (ER)
Diclofenac Sodium Not specifiedSignificantly higher permeation compared to conventional formulations
Indomethacin Not specifiedSignificantly increased penetration
Sulfanilamide Not specifiedSignificantly increased penetration
Sodium Lauryl Sulfate Pre-treatmentEnhanced penetration (p < 0.05)

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell is the gold standard for in vitro evaluation of the transdermal permeation of drugs. The following protocol outlines a typical experiment to assess the effect of this compound on the skin permeation of a model drug.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin

  • Test formulation (drug with and without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C at the skin surface

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

2. Skin Preparation:

  • Excise full-thickness skin from a suitable donor.

  • Carefully remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • The skin can be used fresh or stored frozen until use.

3. Experimental Setup:

  • Mount the prepared skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor compartment and place the cells on a multi-station magnetic stirrer.

  • Allow the system to equilibrate for a period of time (e.g., 30 minutes) to ensure the skin surface temperature reaches 32°C.

4. Dosing and Sampling:

  • Apply a precise amount of the test formulation (with and without this compound) to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis and Data Calculation:

  • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug permeated per unit area of skin at each time point.

  • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

  • The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor compartment.

  • The Enhancement Ratio (ER) is calculated by dividing the flux of the drug with this compound by the flux of the drug without this compound.

G Experimental Workflow: In Vitro Skin Permeation Study Start Start Skin_Prep Skin Preparation (Excise and clean skin) Start->Skin_Prep Mount_Skin Mount Skin on Franz Diffusion Cell Skin_Prep->Mount_Skin Fill_Receptor Fill Receptor Compartment with Buffer (37°C) Mount_Skin->Fill_Receptor Equilibrate Equilibrate System (Skin surface at 32°C) Fill_Receptor->Equilibrate Apply_Formulation Apply Formulation (with/without this compound) Equilibrate->Apply_Formulation Sampling Collect Samples from Receptor at Time Intervals Apply_Formulation->Sampling Analysis Analyze Drug Concentration (e.g., HPLC) Sampling->Analysis Data_Calc Calculate Flux and Enhancement Ratio (ER) Analysis->Data_Calc End End Data_Calc->End G Synthesis of this compound Caprolactam Caprolactam Anion Caprolactam Anion (Nucleophile) Caprolactam->Anion Base Strong Base (e.g., NaH) Base->Anion Reaction N-Alkylation Reaction (Nucleophilic Substitution) Anion->Reaction Dodecyl_Halide 1-Bromododecane Dodecyl_Halide->Reaction This compound This compound (1-dodecylazepan-2-one) Reaction->this compound Purification Work-up and Purification This compound->Purification

References

Efficacy of Laurocapram for Enhancing Transdermal Delivery of Hydrophilic and Lipophilic Drugs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram, commercially known as Azone®, is a well-established and potent penetration enhancer used in transdermal drug delivery systems. Its amphiphilic nature allows it to effectively augment the permeation of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin. This technical guide provides a comprehensive overview of the efficacy of this compound, detailing its mechanisms of action, presenting quantitative data on its enhancement effects, and outlining key experimental protocols for its evaluation. Furthermore, this guide includes detailed visualizations of molecular pathways and experimental workflows to facilitate a deeper understanding of its application in drug development.

Introduction

The transdermal delivery of therapeutic agents offers numerous advantages over conventional routes of administration, including avoidance of first-pass metabolism, sustained drug release, and improved patient compliance. However, the formidable barrier function of the stratum corneum significantly limits the number of drugs that can be effectively delivered through the skin. Chemical penetration enhancers are a cornerstone of formulation strategies aimed at overcoming this barrier.

This compound (1-dodecylazacycloheptan-2-one) has been extensively studied for its ability to reversibly reduce the barrier resistance of the stratum corneum, thereby enhancing the flux of a wide range of drugs.[1][2] Its efficacy extends to both water-soluble (hydrophilic) and fat-soluble (lipophilic) molecules, making it a versatile tool for formulation scientists.[3][4] This guide will delve into the technical aspects of this compound's action and its evaluation.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of the highly ordered lipid lamellae within the intercellular spaces of the stratum corneum.[1] This is achieved through several synergistic actions:

  • Lipid Fluidization: this compound inserts its long dodecyl chain into the lipid bilayers, increasing the fluidity and mobility of the lipid chains. This disrupts the tightly packed, crystalline structure of the lipids, creating more permeable pathways for drug diffusion.

  • Disruption of Lipid Packing: The bulky azacycloheptan-2-one polar head group of this compound is thought to create voids and disrupt the orderly packing of the intercellular lipids, further increasing the permeability of the stratum corneum.

  • Interaction with Keratin: While the primary effect is on the lipid matrix, some evidence suggests that this compound may also interact with intracellular keratin, although this is considered a secondary mechanism.

These actions collectively lead to a temporary and reversible increase in the permeability of the stratum corneum, facilitating the passage of both hydrophilic and lipophilic drug molecules.

Mechanism of Action of this compound cluster_SC Stratum Corneum This compound This compound Lipid_Bilayer Intercellular Lipid Bilayer This compound->Lipid_Bilayer Insertion of Dodecyl Chain Keratin Corneocyte Keratin This compound->Keratin Secondary Interaction SC Stratum Corneum Fluidization Fluidization Lipid_Bilayer->Fluidization Increases Fluidity Disruption Disruption Lipid_Bilayer->Disruption Disrupts Packing Increased_Permeability Increased Permeability Fluidization->Increased_Permeability Creates Pathways Disruption->Increased_Permeability Creates Voids Drug_Molecule Drug Molecule (Hydrophilic/Lipophilic) Drug_Molecule->Increased_Permeability Enhanced Penetration

Mechanism of this compound's Penetration Enhancement.

Quantitative Efficacy of this compound

The effectiveness of this compound as a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. The ER is dependent on the specific drug, its concentration, the vehicle used, and the concentration of this compound.

Table 1: Enhancement Ratios for Selected Hydrophilic Drugs with this compound

DrugVehicleThis compound Conc. (%)Enhancement Ratio (ER)Reference
Clindamycin PhosphateNot Specified1Significant Enhancement
Erythromycin BaseNot Specified1Significant Enhancement
Fusidate SodiumNot Specified1Significant Enhancement
FluorouracilNot Specified1Significant Enhancement
MannitolWater5~3Fictional Example
5-FluorouracilPropylene Glycol/Water38.5Fictional Example

Table 2: Enhancement Ratios for Selected Lipophilic Drugs with this compound

DrugVehicleThis compound Conc. (%)Enhancement Ratio (ER)Reference
NaproxenSaturated SolutionPre-treatmentUp to 4
DesonideNot Specified1Significant Enhancement
AmcinonideNot Specified1Significant Enhancement
Triamcinolone AcetonideNot Specified1Significant Enhancement
PropranololEthanol/Water515.2Fictional Example
KetoprofenPropylene Glycol211.7Fictional Example

Note: "Significant Enhancement" is reported where specific ER values were not provided in the source. Fictional examples are provided for illustrative purposes and to demonstrate the typical range of enhancement ratios observed.

Experimental Protocols

The evaluation of this compound's efficacy relies on a suite of well-established in vitro and ex vivo experimental techniques.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This is the gold-standard method for assessing the permeation of drugs through the skin.

Franz Diffusion Cell Experimental Workflow start Start prep_skin Skin Preparation (Excised Human/Animal Skin) start->prep_skin mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin add_receptor Add Receptor Fluid (e.g., PBS) mount_skin->add_receptor equilibrate Equilibrate System (32°C) add_receptor->equilibrate apply_formulation Apply Formulation (with/without this compound) equilibrate->apply_formulation sample Collect Samples from Receptor Fluid at Intervals apply_formulation->sample analyze Analyze Samples (e.g., HPLC) sample->analyze calculate Calculate Flux and Enhancement Ratio analyze->calculate end End calculate->end

Workflow for In Vitro Skin Permeation Studies.

Methodology:

  • Skin Preparation: Excised human or animal (e.g., porcine or rat) skin is used. Subcutaneous fat is carefully removed, and the skin is cut to a suitable size.

  • Franz Cell Assembly: The prepared skin is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline for hydrophilic drugs, sometimes with added solvents for lipophilic drugs to maintain sink conditions). The fluid is continuously stirred and maintained at 32°C to mimic physiological conditions.

  • Formulation Application: The test formulation, with and without this compound, is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor fluid is added back to maintain a constant volume and sink conditions.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The Enhancement Ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (without enhancer)

Tape Stripping

This minimally invasive technique is used to determine the amount and distribution of a drug within the stratum corneum.

Methodology:

  • Application: The formulation is applied to a defined area of the skin (in vivo or ex vivo).

  • Removal: After a specified time, the formulation is removed.

  • Stripping: A piece of adhesive tape is firmly pressed onto the treated skin area and then rapidly removed. This process is repeated sequentially to remove successive layers of the stratum corneum.

  • Extraction: The drug is extracted from each piece of tape using a suitable solvent.

  • Quantification: The amount of drug on each tape strip is quantified, providing a concentration-depth profile of the drug within the stratum corneum.

Tape Stripping Experimental Workflow start Start apply_formulation Apply Formulation to Skin start->apply_formulation remove_excess Remove Excess Formulation apply_formulation->remove_excess apply_tape Apply Adhesive Tape remove_excess->apply_tape remove_tape Remove Tape Strip apply_tape->remove_tape repeat Repeat? remove_tape->repeat repeat->apply_tape Yes extract_drug Extract Drug from Tapes repeat->extract_drug No quantify Quantify Drug (e.g., HPLC) extract_drug->quantify profile Generate Concentration-Depth Profile quantify->profile end End profile->end

Workflow for Tape Stripping Analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of the stratum corneum lipids and proteins, providing insights into how this compound alters their organization.

Methodology:

  • Sample Preparation: Isolated stratum corneum is treated with the this compound-containing formulation or vehicle control.

  • DSC Analysis: The treated stratum corneum is hermetically sealed in an aluminum pan and subjected to a controlled temperature program in a DSC instrument. An empty pan is used as a reference.

  • Data Acquisition: The heat flow into the sample is measured as a function of temperature. Endothermic peaks correspond to phase transitions of lipids and denaturation of proteins.

  • Interpretation: A shift in the peak transition temperatures to lower values or a decrease in the enthalpy of the transitions in the presence of this compound indicates fluidization and disruption of the stratum corneum lipids.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR spectroscopy provides information about the conformational order of the lipid chains in the stratum corneum.

Methodology:

  • Sample Preparation: Isolated stratum corneum is treated with the this compound formulation.

  • Spectral Acquisition: The treated stratum corneum is placed in contact with the ATR crystal of an FTIR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The positions of the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹) are analyzed. A shift of these peaks to higher wavenumbers indicates a more disordered or fluid state of the lipid chains.

Conclusion

This compound is a highly effective and versatile penetration enhancer that significantly increases the transdermal delivery of both hydrophilic and lipophilic drugs. Its primary mechanism of action involves the fluidization and disruption of the intercellular lipid matrix of the stratum corneum. The efficacy of this compound can be quantitatively assessed using in vitro permeation studies with Franz diffusion cells, while techniques such as tape stripping, DSC, and ATR-FTIR provide valuable insights into its mechanism of action at the molecular level. A thorough understanding and application of these experimental protocols are essential for the successful development of novel and effective transdermal drug delivery systems incorporating this compound.

References

Methodological & Application

Application Notes and Protocols: Laurocapram in Topical Gel Formulations for Mycosis Fungoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of laurocapram as a penetration enhancer in topical gel formulations for the treatment of mycosis fungoides (MF), a common type of cutaneous T-cell lymphoma (CTCL). The following sections detail the clinical application, relevant experimental protocols, and the underlying mechanisms of action.

Introduction and Rationale

Mycosis fungoides is primarily a skin-limited disease in its early stages, making topical therapies an attractive treatment option. Methotrexate, a folate antagonist, has shown efficacy in treating MF; however, its systemic use is associated with potential toxicities. Topical delivery of methotrexate can provide localized therapeutic effects while minimizing systemic exposure. The primary challenge in topical drug delivery is the barrier function of the stratum corneum. This compound (Azone) is a well-established skin penetration enhancer that can improve the delivery of therapeutic agents through the skin.[1] This document outlines the application of this compound in a topical gel formulation of methotrexate for the treatment of early-stage mycosis fungoides.[2]

Clinical Application and Efficacy

A phase 1/2 pilot study investigated the safety and efficacy of a topical gel combining methotrexate and this compound in patients with early-stage (IA or IB) mycosis fungoides.[2]

Clinical Trial Protocol
  • Objective: To assess the safety, tolerability, and preliminary therapeutic potential of a methotrexate-laurocapram topical gel.[2]

  • Patient Population: Ten patients with histologically confirmed stage IA or IB mycosis fungoides.[2]

  • Intervention: Application of the methotrexate-laurocapram gel to the total body surface (excluding sensitive areas) every other day for 24 weeks.

  • Primary Outcome Measures: Safety and tolerability were assessed by monitoring adverse events and laboratory data.

  • Efficacy Outcome Measures: Changes in lesion condition and severity, reduction in the area of sample lesions, and investigator's global evaluation.

Summary of Clinical Trial Results

The study concluded that the topical administration of methotrexate-laurocapram is safe and generally well-tolerated. The primary adverse events were mild skin reactions, with no significant laboratory abnormalities observed. Efficacy data from this study is summarized in the table below.

Efficacy ParameterResultp-value
Investigator's Global Evaluation 78% of patients showed a slight-to-moderate response-
Induration Statistically significant improvement0.049
Pruritus Statistically significant improvement0.049
Erythema Trend towards improvement0.10
Scaling No significant change0.37

Table 1: Summary of Efficacy Outcomes from a Phase 1/2 Pilot Study of Methotrexate-Laurocapram Topical Gel in Early-Stage Mycosis Fungoides.

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of a this compound-containing methotrexate topical gel, based on established methodologies in the literature.

Formulation of Methotrexate-Laurocapram Topical Gel

The following protocol is a representative example for preparing a carbomer-based topical gel containing methotrexate and this compound. A patent for a topical methotrexate preparation with this compound suggests a formulation containing methotrexate, this compound, a gelling agent (Carbopol 934P), a solubilizer (polyethylene glycol), a co-solvent (isopropanol), an emulsifier (Tween-20), and a neutralizing agent (triethanolamine).

Materials:

  • Methotrexate (MTX)

  • This compound (Azone)

  • Carbopol 940 (or other suitable grade)

  • Triethanolamine (TEA)

  • Ethanol

  • Glycerin

  • Methylparaben

  • Propylparaben

  • Purified Water

Equipment:

  • Analytical balance

  • Homogenizer or mechanical stirrer

  • pH meter

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Gel Base:

    • Accurately weigh the required amount of Carbopol 940.

    • In a beaker, disperse the Carbopol 940 in a portion of the purified water with continuous stirring using a mechanical stirrer at 900-1000 rpm, avoiding the formation of lumps.

    • Allow the dispersion to hydrate for 24 hours to ensure complete swelling of the polymer.

  • Preparation of the Active Phase:

    • In a separate beaker, dissolve the weighed amount of methotrexate in ethanol.

    • Add this compound, glycerin, methylparaben, and propylparaben to the methotrexate solution and mix until all components are fully dissolved.

  • Incorporation of the Active Phase:

    • Slowly add the active phase to the hydrated gel base with continuous stirring until a homogenous mixture is obtained.

  • Neutralization and pH Adjustment:

    • Slowly add triethanolamine dropwise to the formulation while stirring to neutralize the Carbopol and form the gel.

    • Continuously monitor the pH of the gel using a calibrated pH meter. Adjust the pH to a skin-compatible range (typically between 5.5 and 7.0).

  • Final Formulation:

    • Continue stirring until a transparent, homogenous gel is formed.

    • Store the prepared gel in an airtight container.

G cluster_gel_base Gel Base Preparation cluster_active_phase Active Phase Preparation cluster_final_formulation Final Formulation A Disperse Carbopol 940 in Water B Hydrate for 24h A->B E Mix Gel Base and Active Phase B->E C Dissolve Methotrexate in Ethanol D Add this compound & Other Excipients C->D D->E F Neutralize with Triethanolamine E->F G pH Adjustment F->G H Homogenous Gel G->H

Workflow for the preparation of Methotrexate-Laurocapram topical gel.
In Vitro Drug Release Study

This protocol describes the determination of the in vitro release rate of methotrexate from the topical gel formulation using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate, polysulfone)

  • Phosphate buffer saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Equipment:

  • Water bath with temperature control

  • Magnetic stirrer

  • Syringes and vials

Protocol:

  • Preparation of Franz Diffusion Cells:

    • Fill the receptor compartment of the Franz diffusion cell with pre-warmed (32°C ± 1°C) PBS (pH 7.4), ensuring no air bubbles are trapped.

    • Place a magnetic stir bar in the receptor compartment for continuous mixing.

  • Membrane Mounting:

    • Mount the synthetic membrane between the donor and receptor compartments and clamp securely.

  • Formulation Application:

    • Apply a precise amount of the methotrexate-laurocapram gel uniformly to the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for methotrexate concentration using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis:

    • Plot the cumulative amount of methotrexate released per unit area of the membrane against time.

    • Calculate the release rate (flux) from the slope of the linear portion of the curve.

Ex Vivo Skin Permeation Study

This protocol outlines the procedure for assessing the permeation of methotrexate through excised skin.

Materials:

  • Excised human or animal (e.g., porcine, rat) skin

  • Franz diffusion cells

  • Phosphate buffer saline (PBS), pH 7.4

  • HPLC system or UV-Vis spectrophotometer

Equipment:

  • Dermatome (for skin preparation)

  • Water bath with temperature control

  • Magnetic stirrer

  • Syringes and vials

Protocol:

  • Skin Preparation:

    • Obtain fresh full-thickness skin and remove any subcutaneous fat.

    • If required, prepare dermatomed skin of a specific thickness (e.g., 500 µm) using a dermatome.

    • Hydrate the skin sample in PBS before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C ± 1°C) PBS (pH 7.4) and add a magnetic stir bar.

  • Application and Sampling:

    • Apply a defined amount of the methotrexate-laurocapram gel to the skin surface in the donor compartment.

    • Collect samples from the receptor compartment at specified time points and replace with fresh medium.

  • Analysis:

    • Determine the concentration of methotrexate in the collected samples using a validated analytical method.

    • Calculate the cumulative amount of drug permeated per unit area and the permeation flux.

G cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis A Prepare Franz Diffusion Cell B Mount Membrane/Skin A->B C Apply Topical Gel B->C D Maintain Temperature and Stirring C->D E Collect Samples at Time Intervals D->E F Replenish Receptor Medium E->F G Analyze Drug Concentration (HPLC/UV-Vis) E->G F->E H Calculate Cumulative Release/Permeation G->H I Determine Flux H->I

General workflow for in vitro and ex vivo studies.

Mechanism of Action

This compound as a Penetration Enhancer

This compound enhances the percutaneous absorption of drugs by interacting with the lipids in the stratum corneum. It is believed to increase the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and allowing for increased drug penetration.

Methotrexate in Mycosis Fungoides

Methotrexate is an antimetabolite that interferes with folic acid metabolism. In cancer cells, it inhibits dihydrofolate reductase, an enzyme necessary for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. This inhibition ultimately leads to the disruption of cell proliferation. In the context of mycosis fungoides, methotrexate targets the rapidly dividing malignant T-cells.

Signaling Pathways in Mycosis Fungoides

The pathogenesis of mycosis fungoides involves the dysregulation of several signaling pathways, including the JAK-STAT pathway. Constitutive activation of the JAK-STAT pathway has been implicated in the proliferation and survival of malignant T-cells in CTCL. While methotrexate does not directly target the JAK-STAT pathway, its antiproliferative effects contribute to the overall therapeutic response.

G cluster_methotrexate Methotrexate Action cluster_jak_stat JAK-STAT Pathway in Mycosis Fungoides MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits Purine_Synth Purine Synthesis Pyrimidine_Synth Pyrimidine Synthesis DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Pyrimidine_Synth->DNA_RNA_Synth Cell_Prolif T-Cell Proliferation DNA_RNA_Synth->Cell_Prolif Gene_Transcription Gene Transcription (Proliferation, Survival) Cytokine Cytokines (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->Gene_Transcription activates

Simplified signaling pathways relevant to Mycosis Fungoides treatment.

Conclusion

The use of this compound in topical gel formulations of methotrexate presents a promising therapeutic strategy for early-stage mycosis fungoides. The enhanced skin penetration afforded by this compound allows for effective local delivery of methotrexate, leading to clinical improvement with a favorable safety profile. The experimental protocols provided herein offer a framework for the development and evaluation of such formulations. Further research and clinical trials are warranted to fully establish the role of this combination therapy in the management of mycosis fungoides.

References

Optimizing Dermal Delivery: Determining the Ideal Laurocapram Concentration for Maximum Drug Permeation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Laurocapram, commercially known as Azone, is a widely utilized penetration enhancer in topical and transdermal drug formulations. Its efficacy in increasing the permeation of a diverse range of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin, is well-documented. This compound's mechanism of action involves the fluidization of the lipid bilayers within the stratum corneum, thereby reducing the diffusional resistance for drugs. This application note provides a comprehensive guide to determining the optimal concentration of this compound to achieve maximum drug permeation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation: The Impact of this compound on Drug Permeation

The optimal concentration of this compound is highly dependent on the specific drug molecule, the vehicle used in the formulation, and the desired permeation profile. Generally, effective concentrations range from 0.5% to 5% (w/w). Exceeding the optimal concentration can lead to a decrease in permeation enhancement and may increase the risk of skin irritation. The following tables summarize quantitative data from various in vitro studies, showcasing the effect of this compound on the permeation of different drugs.

Table 1: Effect of this compound Concentration on the Permeation of Ibuprofen

This compound Concentration (% w/w)VehiclePermeation Flux (μg/cm²/h)Enhancement Ratio*Reference
0 (Control)Propylene Glycol10.54 ± 0.671.0[1]
1Propylene Glycol30.82 ± 7.962.9[1]
3Propylene Glycol75.12 ± 8.237.1Hypothetical Data
5Propylene Glycol125.53 ± 9.6911.9[1]
10Propylene Glycol98.45 ± 7.549.3Hypothetical Data

*Enhancement Ratio = (Flux with this compound) / (Flux of Control)

Table 2: Effect of this compound Concentration on the Permeation of Ketoprofen

This compound Concentration (% w/w)VehiclePermeation Flux (μg/cm²/h)Enhancement Ratio*Reference
0 (Control)Ethanol/Water2.2241.0[2]
1Ethanol/Water8.904.0Hypothetical Data
2.5Pentravan®Not Reported1.35[3]
5Ethanol/Water25.3211.4Hypothetical Data
10Ethanol/Water18.768.4Hypothetical Data

*Enhancement Ratio = (Flux with this compound) / (Flux of Control)

Table 3: Effect of this compound Concentration on the Permeation of Caffeine

This compound Concentration (% w/w)VehiclePermeation Flux (μg/cm²/h)Enhancement Ratio*Reference
0 (Control)Phosphate Buffer (pH 7)34.28 ± 0.671.0
1Phosphate Buffer (pH 7)85.70 ± 5.122.5Hypothetical Data
3Phosphate Buffer (pH 7)154.26 ± 9.874.5Hypothetical Data
5Phosphate Buffer (pH 7)123.41 ± 8.913.6Hypothetical Data

*Enhancement Ratio = (Flux with this compound) / (Flux of Control)

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the determination of the flux and enhancement ratio of a drug in the presence of varying concentrations of this compound.

1. Materials and Equipment:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., excised human skin, porcine skin, or rat skin)

  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent for poorly water-soluble drugs)

  • Formulations of the drug with varying concentrations of this compound (e.g., 0%, 1%, 3%, 5%, 10% w/w) in a suitable vehicle

  • Magnetic stirrer and stir bars

  • Water bath with temperature control (set to 32 ± 1 °C)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for drug quantification

  • Syringes and needles for sampling

  • Parafilm®

2. Procedure:

  • Preparation of Skin Membrane: Thaw frozen skin at room temperature. Remove any subcutaneous fat and connective tissue. Cut the skin into sections large enough to be mounted on the Franz diffusion cells. Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Assembly of Franz Diffusion Cells:

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.

    • Mount the skin membrane onto the Franz cell with the stratum corneum side facing the donor chamber.

    • Clamp the donor and receptor chambers together securely.

    • Place a small magnetic stir bar in the receptor chamber.

    • Place the assembled cells in a water bath maintained at 32 ± 1 °C and allow the system to equilibrate for 30 minutes.

  • Application of Formulation: Apply a known amount (e.g., 10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor chamber. Cover the donor chamber with Parafilm® to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method or other appropriate analytical technique.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) using the formula: ER = Jss (with this compound) / Jss (control).

Protocol 2: In Vitro Skin Irritation Test using Reconstituted Human Epidermis (RhE)

This protocol provides a method to assess the potential for skin irritation of formulations containing this compound.

1. Materials and Equipment:

  • Reconstituted human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • 6-well and 24-well plates

  • Test formulations with varying concentrations of this compound

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Isopropanol

  • Microplate reader

2. Procedure:

  • Pre-incubation of Tissues: Upon receipt, place the RhE tissues in 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.

  • Application of Test Materials:

    • The following day, transfer the tissues to new 6-well plates with fresh assay medium.

    • Apply 30 µL of the liquid test material (or 25 mg of a solid material wetted with 25 µL of DPBS) directly onto the surface of the epidermis. Test each formulation in triplicate.

  • Exposure and Incubation: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.

  • Rinsing and Post-incubation:

    • After the exposure period, thoroughly rinse the tissues with PBS to remove the test material.

    • Transfer the tissues to new 6-well plates containing fresh, pre-warmed assay medium and incubate for 24 hours.

  • MTT Assay:

    • After the 24-hour post-incubation, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL).

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.

  • Formazan Extraction:

    • After incubation, remove the tissues and gently blot the bottom.

    • Submerge each tissue in isopropanol in a new 24-well plate to extract the formazan.

    • Shake for at least 2 hours at room temperature to ensure complete extraction.

  • Quantification and Data Analysis:

    • Measure the optical density (OD) of the isopropanol extract at 570 nm using a microplate reader.

    • Calculate the percent viability for each tissue relative to the negative control: % Viability = (OD of test material / OD of negative control) x 100.

    • A substance is identified as an irritant if the mean tissue viability is reduced to below 50% of the negative control.

Mandatory Visualizations

Mechanism of Action of this compound

The primary mechanism by which this compound enhances drug permeation is through the disruption of the highly ordered lipid structure of the stratum corneum.

G cluster_0 Stratum Corneum (SC) cluster_1 Mechanism of Permeation Enhancement SC_Lipids Organized Intercellular Lipid Lamellae (Ceramides, Cholesterol, Fatty Acids) Corneocytes Corneocytes Interaction This compound inserts into lipid bilayer SC_Lipids->Interaction This compound This compound This compound->Interaction Drug Drug Molecule Permeation Increased Drug Permeation Drug->Permeation Fluidization Increased Fluidity and Disruption of Lipid Packing Interaction->Fluidization leads to Fluidization->Permeation results in G Start Start: Select Drug and Vehicle Formulation Prepare Formulations with Varying this compound Concentrations (0-10%) Start->Formulation PermeationStudy In Vitro Permeation Study (Franz Diffusion Cell) Formulation->PermeationStudy IrritationStudy In Vitro Irritation Study (Reconstituted Human Epidermis) Formulation->IrritationStudy DataAnalysis Analyze Permeation Data (Flux, Enhancement Ratio) PermeationStudy->DataAnalysis Optimization Determine Optimal Concentration (Max Permeation, Min Irritation) DataAnalysis->Optimization IrritationAnalysis Analyze Irritation Data (% Cell Viability) IrritationStudy->IrritationAnalysis IrritationAnalysis->Optimization End End: Optimized Formulation Optimization->End

References

Standard Operating Procedure for In Vitro Skin Permeation Studies with Laurocapram

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro skin permeation testing is a critical tool in the development of topical and transdermal drug delivery systems. These studies provide essential data on the absorption, penetration, and permeation of active pharmaceutical ingredients (APIs) through the skin. The Franz diffusion cell is a widely accepted and utilized apparatus for these in vitro studies, providing a reliable model for predicting in vivo performance.[1][2][3] This document outlines a standardized operating procedure for conducting in vitro skin permeation studies, with a specific focus on the use of Laurocapram (Azone) as a chemical penetration enhancer.

This compound is a well-established penetration enhancer known to increase the permeability of the stratum corneum, the primary barrier to drug absorption.[4][5] Its mechanism of action primarily involves the fluidization of the intercellular lipid bilayers of the stratum corneum, thereby reducing the diffusional resistance for a wide range of hydrophilic and lipophilic drugs. These application notes provide a detailed protocol for the effective use of this compound in in vitro skin permeation studies, ensuring accurate and reproducible results for formulation development and safety assessment. The methodologies described are in general alignment with the principles outlined in the OECD Guideline for the Testing of Chemicals, TG 428: "Skin Absorption: In Vitro Method".

Materials and Equipment

2.1. Materials

  • Test substance (API)

  • This compound (Azone)

  • Solvents for donor and receptor media (e.g., phosphate-buffered saline (PBS), ethanol, propylene glycol)

  • Excised skin (human or animal, e.g., porcine ear skin)

  • Parafilm

  • Syringes and needles

  • Scintillation vials or HPLC vials

  • Analytical standards of the test substance

2.2. Equipment

  • Franz diffusion cells (static or flow-through)

  • Water bath with circulating pump and heater

  • Magnetic stirrer and stir bars

  • Micro-pipettes

  • Analytical balance

  • pH meter

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other validated analytical instrumentation

  • Dermatome (optional, for skin preparation)

Experimental Protocols

3.1. Skin Membrane Preparation

  • Source and Handling: Use either human skin from elective surgery (e.g., abdominoplasty, mammoplasty) or a suitable animal model like porcine ear skin, which shares anatomical and physiological similarities with human skin. Skin should be free of any visible damage.

  • Storage: If not used immediately, store the skin frozen at -20°C or below.

  • Thawing and Preparation: Thaw the skin at room temperature. Excise the subcutaneous fat and connective tissue using a scalpel. If required, prepare split-thickness skin (200-400 µm) using a dermatome.

  • Cutting: Cut the prepared skin into sections of an appropriate size to fit the Franz diffusion cells.

  • Integrity Check: The integrity of the skin barrier can be assessed by measuring its transepidermal water loss (TEWL) or electrical resistance before mounting.

3.2. Franz Diffusion Cell Setup

  • Assembly: Assemble the Franz diffusion cells, which consist of a donor chamber, a receptor chamber, and a clamp.

  • Receptor Chamber Filling: Fill the receptor chamber with a degassed receptor medium. The choice of receptor medium depends on the solubility of the test substance; for hydrophilic compounds, PBS (pH 7.4) is common, while for lipophilic compounds, a co-solvent system may be necessary. Ensure no air bubbles are trapped beneath the skin.

  • Magnetic Stirrer: Place a small magnetic stir bar in the receptor chamber to ensure continuous mixing of the receptor fluid.

  • Skin Mounting: Carefully mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Clamping: Securely clamp the two chambers together to prevent any leakage.

  • Temperature Control: Place the assembled cells in a water bath maintained at 32 ± 1°C to simulate physiological skin surface temperature. Allow the system to equilibrate for at least 30 minutes.

3.3. Preparation of Donor Formulation

  • Control Formulation: Prepare a formulation of the test substance in a suitable vehicle without this compound.

  • Test Formulation with this compound: Prepare a formulation of the test substance in the same vehicle containing a specific concentration of this compound. Typical concentrations of this compound range from 1% to 5%. Ensure this compound is fully dissolved in the vehicle.

3.4. Dosing and Sampling

  • Application of Formulation: Apply a known quantity of the control or test formulation onto the surface of the skin in the donor chamber. The application should be uniform and cover the entire diffusion area. For semi-solid formulations, a finite dose (e.g., 5-10 mg/cm²) is typically applied.

  • Occlusion: The donor chamber can be left open (non-occluded) or covered with parafilm (occluded), depending on the intended application conditions.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port of the receptor chamber.

  • Replacement: Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Storage: Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) until analysis.

3.5. Analytical Quantification

  • Method Validation: The analytical method used to quantify the test substance in the receptor medium must be validated for accuracy, precision, linearity, and sensitivity.

  • Analysis: Analyze the concentration of the test substance in the collected samples using a validated analytical technique, such as HPLC.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of the Test Compound

ParameterValue
Molecular Weight ( g/mol )
Log P (octanol/water)
Water Solubility (mg/mL)
Melting Point (°C)

Table 2: In Vitro Skin Permeation Parameters

FormulationLag Time (h)Steady-State Flux (Jss, µg/cm²/h)Permeability Coefficient (Kp, cm/h)Enhancement Ratio (ER)
Control (without this compound)1.0
Test (with X% this compound)
  • Lag Time (t_lag): Determined from the x-intercept of the linear portion of the cumulative amount permeated versus time plot.

  • Steady-State Flux (J_ss): Calculated from the slope of the linear portion of the cumulative amount permeated versus time plot.

  • Permeability Coefficient (K_p): Calculated using the equation: K_p = J_ss / C_d, where C_d is the concentration of the drug in the donor compartment.

  • Enhancement Ratio (ER): Calculated as the ratio of the steady-state flux of the formulation with this compound to that of the control formulation.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Skin Permeation Study

G A Skin Preparation (Excision, Dermatomization) B Franz Cell Assembly A->B C Receptor Chamber Filling (Degassed Medium) B->C D Skin Mounting C->D E Temperature Equilibration (32°C) D->E F Donor Formulation Application (Control & this compound) E->F G Sampling at Predetermined Time Intervals F->G H Replenishment with Fresh Receptor Medium G->H I Analytical Quantification (e.g., HPLC) G->I J Data Analysis (Flux, Kp, ER) I->J

Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.

Diagram 2: Proposed Mechanism of Action of this compound

G cluster_0 Interaction cluster_1 Mechanism cluster_2 Outcome A This compound (Azone) B Stratum Corneum Lipid Bilayer A->B intercalates into C Disruption of Ordered Lipid Structure B->C D Increased Fluidity of Lipid Chains B->D E Reduced Diffusional Resistance C->E D->E F Enhanced Drug Permeation E->F

References

Application Notes and Protocols: Laurocapram as a Penetration Enhancer in Agricultural Pesticide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Laurocapram, also known as Azone, is a well-established penetration enhancer in the pharmaceutical and cosmetic industries. Its application is expanding into the agricultural sector, where it serves as a potent adjuvant in pesticide formulations to improve the efficacy of active ingredients. This compound facilitates the transport of pesticides across the protective barriers of plants (cuticle) and insects (exoskeleton), leading to enhanced biological performance. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound in agricultural pesticide formulations.

This compound is a colorless, odorless, and non-toxic liquid that can be incorporated into various pesticide formulations, including those for insecticides, fungicides, herbicides, and plant growth regulators.[1] It is compatible with a wide range of active ingredients, such as organophosphates and pyrethroids.[2] The primary mechanism of action involves the disruption of the lipid bilayer of biological membranes, which increases their fluidity and permeability, thereby allowing for greater penetration of the active pesticide ingredient.[1]

The use of this compound as a penetration enhancer in pesticide formulations offers several potential benefits:

  • Increased Efficacy: By improving the uptake of the active ingredient, this compound can lead to a more significant and rapid effect on the target pest or weed.

  • Reduced Application Rates: Enhanced penetration may allow for a reduction in the concentration of the active pesticide ingredient needed to achieve the desired level of control, potentially lowering costs and reducing environmental impact.[1]

  • Overcoming Resistance: In some cases, improved penetration can help to overcome resistance mechanisms in target organisms that are related to reduced uptake of the pesticide.[1]

Application and Dosage

This compound can be directly incorporated into pesticide formulations during the manufacturing process. The recommended dosage of this compound typically ranges from 0.5% to 2.0% of the total formulation, with a conventional dose often being around 1.2% . The optimal concentration will depend on the specific active ingredient, target organism, and formulation type. It is crucial to conduct optimization studies to determine the most effective concentration for each specific application.

Data on Efficacy Enhancement

Pesticide Active IngredientTarget OrganismPesticide Concentration without this compoundPesticide Concentration with 1.2% this compound% Increase in Efficacy (e.g., mortality, growth inhibition)
Insecticide (e.g., Lambda-cyhalothrin)Aphids (Aphis gossypii)X ppmX ppmData to be generated
Fungicide (e.g., Tebuconazole)Powdery Mildew (Erysiphe necator)Y ppmY ppmData to be generated
Herbicide (e.g., Glyphosate)Broadleaf Weeds (e.g., Amaranthus retroflexus)Z ppmZ ppmData to be generated

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a penetration enhancer in pesticide formulations. These protocols are intended as a starting point and may need to be adapted based on the specific research objectives.

Protocol 1: In Vitro Evaluation of Pesticide Penetration through Plant Cuticles

Objective: To quantify the effect of this compound on the penetration of a pesticide's active ingredient through isolated plant cuticles.

Materials:

  • Isolated plant cuticles (e.g., from tomato or pepper fruits)

  • Pesticide formulation with and without this compound

  • Franz diffusion cells

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • Analytical instrument for quantifying the active ingredient (e.g., HPLC, GC-MS)

Methodology:

  • Isolate intact cuticles from the plant material.

  • Mount the cuticles in the Franz diffusion cells, with the outer surface facing the donor chamber.

  • Fill the receptor chamber with the appropriate receptor solution and ensure no air bubbles are trapped beneath the cuticle.

  • Apply a known amount of the pesticide formulation (with or without this compound) to the surface of the cuticle in the donor chamber.

  • At predetermined time intervals, collect samples from the receptor solution.

  • Analyze the samples to determine the concentration of the pesticide's active ingredient that has permeated the cuticle.

  • Calculate the cumulative amount of pesticide penetrated per unit area over time and determine the flux.

  • Compare the penetration profiles of the formulations with and without this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate Plant Cuticles p2 Mount Cuticles in Franz Cells p1->p2 e1 Apply Formulation to Donor Chamber p2->e1 p3 Prepare Pesticide Formulations (with and without this compound) p3->e1 e2 Sample Receptor Solution at Time Intervals e1->e2 a1 Quantify Active Ingredient (HPLC, GC-MS) e2->a1 a2 Calculate Penetration Flux a1->a2 a3 Compare Formulations a2->a3 G cluster_setup Setup cluster_treatment Treatment cluster_assessment Assessment s1 Rear Target Insects s3 Infest Plants with Insects s1->s3 s2 Grow Host Plants s2->s3 t2 Spray Infested Plants s3->t2 t1 Prepare Pesticide Formulations (with and without this compound) t1->t2 a1 Incubate for Defined Period t2->a1 a2 Count Live and Dead Insects a1->a2 a3 Calculate Mortality Rate a2->a3 a4 Determine LC50 a3->a4 G cluster_formulation Pesticide Formulation cluster_barrier Biological Barrier Pesticide Pesticide Active Ingredient Cuticle Plant Cuticle or Insect Exoskeleton (Lipid Bilayer) Pesticide->Cuticle Application Target Target Site (e.g., enzyme, receptor) Pesticide->Target Enhanced Penetration This compound This compound This compound->Cuticle Application This compound->Cuticle Disrupts Lipid Structure

References

Application Notes and Protocols for Incorporating Laurocapram into Nanoemulsion-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methods for incorporating Laurocapram, a widely used penetration enhancer, into nanoemulsion-based drug delivery systems. The following sections detail the mechanism of action, formulation components, preparation protocols, and characterization of these advanced drug delivery vehicles.

Introduction to this compound in Nanoemulsions

This compound (Azone) is a colorless, odorless, and non-toxic liquid that serves as a highly effective permeation enhancer for both hydrophilic and lipophilic drugs.[1][2] Its incorporation into nanoemulsions, which are colloidal dispersions of oil and water stabilized by surfactants with droplet sizes typically in the range of 20-200 nm, can significantly improve the transdermal delivery of active pharmaceutical ingredients (APIs).[3][4] Nanoemulsions offer several advantages, including enhanced drug solubilization, improved stability, and a large surface area for drug absorption.[5] The synergistic effect of the nano-sized droplets and the penetration-enhancing properties of this compound make this combination a promising strategy for topical and transdermal drug delivery.

Mechanism of Action: this compound as a Penetration Enhancer

This compound enhances skin penetration primarily by interacting with the lipids in the stratum corneum, the outermost layer of the skin. It fluidizes the highly ordered intercellular lipid bilayers, creating pathways for drug molecules to permeate through this barrier. This mechanism involves the disruption of the lamellar structure of the stratum corneum lipids, which are mainly composed of ceramides, cholesterol, and free fatty acids. Unlike some solvents, this compound does not extract large amounts of stratum corneum lipids but rather increases their fluidity.

cluster_0 This compound Action on Stratum Corneum This compound This compound SC Stratum Corneum Intercellular Lipids (Ceramides, Cholesterol, Free Fatty Acids) This compound->SC Interacts with Fluidization Disruption and Fluidization of Lipid Bilayers SC->Fluidization Leads to Permeability Increased Skin Permeability Fluidization->Permeability Drug Drug Molecule Drug->Permeability Enhanced Penetration

Caption: Mechanism of this compound as a skin penetration enhancer.

Formulation Components

The formulation of a this compound-containing nanoemulsion typically involves an oil phase, an aqueous phase, a primary surfactant, and a co-surfactant.

  • Oil Phase: The choice of oil is crucial as it solubilizes the lipophilic drug and this compound. Common oils include oleic acid, isopropyl myristate, and medium-chain triglycerides.

  • Aqueous Phase: This is typically purified water or a buffer solution.

  • Surfactant: Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >10 for O/W nanoemulsions) are preferred due to their low toxicity and skin irritancy. Examples include Tween 80 and Cremophor EL.

  • Co-surfactant: Co-surfactants like Transcutol P, ethanol, or propylene glycol are used to reduce the interfacial tension further and improve the flexibility of the surfactant film, leading to the formation of stable nano-sized droplets.

  • This compound: This is the penetration enhancer and is typically incorporated into the oil phase.

Experimental Protocols

Two primary methods for preparing nanoemulsions are high-pressure homogenization (a high-energy method) and spontaneous emulsification (a low-energy method).

Protocol 1: High-Pressure Homogenization

This method involves forcing a coarse emulsion through a narrow orifice at high pressure, leading to the formation of nano-sized droplets.

cluster_workflow High-Pressure Homogenization Workflow A 1. Prepare Oil Phase: Dissolve Drug & this compound in Oil C 3. Create Coarse Emulsion: Add Oil Phase to Aqueous Phase with High-Speed Stirring A->C B 2. Prepare Aqueous Phase: Dissolve Surfactant & Co-surfactant in Water B->C D 4. High-Pressure Homogenization: Process Coarse Emulsion (e.g., 500-5000 psi, 3-10 cycles) C->D E 5. Characterize Nanoemulsion: Particle Size, PDI, Zeta Potential D->E

Caption: Workflow for High-Pressure Homogenization.

Detailed Steps:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the selected oil.

    • Add the specified quantity of the active pharmaceutical ingredient (API) and this compound to the oil.

    • Gently heat and stir the mixture until the API and this compound are completely dissolved.

  • Preparation of the Aqueous Phase:

    • Weigh the required amounts of surfactant and co-surfactant.

    • Dissolve the surfactant and co-surfactant in the specified volume of purified water with continuous stirring.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (typically between 500 and 5000 psi).

    • Repeat the homogenization for a set number of cycles (usually 3 to 10) to achieve a translucent nanoemulsion with a uniform droplet size.

  • Characterization:

    • Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Spontaneous Emulsification (Aqueous Titration Method)

This low-energy method relies on the spontaneous formation of fine oil droplets when an organic phase is titrated with an aqueous phase under gentle agitation.

cluster_workflow Spontaneous Emulsification Workflow A 1. Prepare Organic Phase: Mix Oil, this compound, Surfactant, Co-surfactant, and Drug B 2. Aqueous Titration: Slowly add Aqueous Phase to Organic Phase with Gentle Magnetic Stirring A->B C 3. Equilibration: Continue stirring until a transparent nanoemulsion forms B->C D 4. Characterize Nanoemulsion: Particle Size, PDI, Zeta Potential C->D

Caption: Workflow for Spontaneous Emulsification.

Detailed Steps:

  • Preparation of the Organic Phase:

    • Accurately weigh and mix the oil, this compound, surfactant, and co-surfactant in a glass vial.

    • Add the drug to this mixture and vortex until a clear and homogenous solution is obtained.

  • Aqueous Titration:

    • Place the organic phase on a magnetic stirrer.

    • Slowly add the aqueous phase (purified water or buffer) dropwise to the organic phase under continuous gentle stirring.

  • Equilibration:

    • Continue stirring until the mixture becomes a clear and transparent nanoemulsion. The endpoint is the formation of a stable, single-phase system.

  • Characterization:

    • Evaluate the formed nanoemulsion for its particle size, PDI, and zeta potential.

Data Presentation: Characterization of this compound Nanoemulsions

The following tables summarize typical quantitative data for nanoemulsions, including those that could be expected when incorporating this compound.

Table 1: Composition of Exemplary Nanoemulsion Formulations

Formulation CodeOil Phase (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)This compound (% w/w)Aqueous Phase (% w/w)
NE-L1Oleic Acid (10)Tween 80 (30)Transcutol P (15)2To 100
NE-L2Isopropyl Myristate (15)Cremophor EL (25)Ethanol (10)5To 100
NE-L3Capryol 90 (12)Tween 20 (28)Propylene Glycol (12)3To 100

Table 2: Physicochemical Characterization of Nanoemulsion Formulations

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Entrapment Efficiency (%)
NE-L185.2 ± 3.10.15 ± 0.02-15.8 ± 1.2> 95
NE-L2120.5 ± 4.50.21 ± 0.03-12.3 ± 0.9> 92
NE-L398.7 ± 2.80.18 ± 0.01-18.5 ± 1.5> 96

Note: The data in these tables are representative and may vary depending on the specific drug, exact composition, and preparation method.

Key Characterization Experiments

  • Particle Size and Polydispersity Index (PDI) Analysis: Dynamic Light Scattering (DLS) is the standard technique used to determine the average droplet size and the width of the size distribution (PDI). A PDI value below 0.3 indicates a homogenous and narrow size distribution.

  • Zeta Potential Measurement: This parameter indicates the surface charge of the nanoemulsion droplets and is a predictor of the formulation's physical stability. A zeta potential of ±30 mV is generally considered sufficient for good stability.

  • Entrapment Efficiency: This is determined by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the amount of drug encapsulated within the droplets, often using HPLC.

  • In Vitro Drug Release: This is typically evaluated using Franz diffusion cells to assess the rate and extent of drug release from the nanoemulsion through a synthetic or biological membrane.

  • Thermodynamic Stability Studies: These studies involve subjecting the nanoemulsion to stress conditions such as centrifugation, heating-cooling cycles, and freeze-thaw cycles to assess its physical stability.

By following these protocols and considering the provided data, researchers can effectively formulate and characterize this compound-containing nanoemulsions for enhanced drug delivery applications.

References

Application Notes and Protocols for Evaluating Laurocapram Efficacy Using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurocapram, commercially known as Azone, is a widely recognized penetration enhancer used in topical and transdermal drug formulations.[1] Its primary function is to reversibly reduce the barrier properties of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) into the deeper skin layers and systemic circulation.[2][3] The Franz diffusion cell is a reliable in vitro tool for assessing the efficacy of penetration enhancers like this compound.[4][5] This application note provides detailed protocols for utilizing Franz diffusion cells to quantify the permeation-enhancing effects of this compound on a model drug.

Mechanism of Action of this compound

This compound enhances skin penetration through a multi-faceted mechanism that primarily involves the disruption of the highly ordered lipid structure of the stratum corneum. Its dodecyl group inserts into the intercellular lipid bilayer, increasing the fluidity and motion of the lipid alkyl chains. This leads to a less organized and more permeable barrier, allowing drug molecules to pass through more easily. Studies have shown that treatment with this compound can lead to a decrease in the amounts of cholesterol, phospholipids, and ceramides in the skin.

Signaling Pathway and Molecular Interactions

The interaction of this compound with the stratum corneum lipids can be visualized as a series of molecular events that disrupt the barrier function. This process does not involve a classical signaling pathway with receptors and second messengers but rather a direct physicochemical interaction with the lipid matrix.

Laurocapram_Mechanism cluster_SC Stratum Corneum Corneocytes Corneocytes Lipid_Bilayer Intercellular Lipid Bilayer (Highly Ordered) Disrupted_Lipids Disrupted Lipid Bilayer (Increased Fluidity) Lipid_Bilayer->Disrupted_Lipids Fluidization of Alkyl Chains This compound This compound This compound->Lipid_Bilayer Partitioning & Interaction Drug Drug Molecule Drug->Lipid_Bilayer Limited Permeation Drug->Disrupted_Lipids Increased Permeation Enhanced_Permeation Enhanced Drug Permeation Disrupted_Lipids->Enhanced_Permeation

Caption: Mechanism of this compound as a skin penetration enhancer.

Experimental Protocols

This section details the protocols for preparing the Franz diffusion cells, conducting the permeation study, and analyzing the results.

Materials and Reagents
  • Vertical Franz diffusion cells (e.g., PermeGear, Inc.)

  • Human or animal skin membrane (e.g., dermatomed human skin, rat skin) or synthetic membrane (e.g., Strat-M®)

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Solvents for formulation (e.g., ethanol, propylene glycol)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Syringes and needles for sampling

  • Parafilm®

Experimental Workflow

The following diagram illustrates the overall workflow for the experiment.

Experimental_Workflow A 1. Preparation of Formulations C 3. Franz Cell Assembly and Equilibration A->C B 2. Skin Membrane Preparation B->C D 4. Application of Formulation C->D E 5. Sample Collection D->E F 6. Sample Analysis (e.g., HPLC) E->F G 7. Data Analysis F->G

Caption: Experimental workflow for Franz diffusion cell permeation study.

Step-by-Step Protocol
  • Preparation of Formulations:

    • Prepare a stock solution of the API in a suitable solvent.

    • Prepare at least two formulations:

      • Control Formulation: API in the chosen vehicle (e.g., ethanol:water).

      • Test Formulation: API and a specific concentration of this compound (e.g., 1%, 3%, 5% w/v) in the same vehicle.

  • Skin Membrane Preparation:

    • If using biological skin, carefully excise the subcutaneous fat and connective tissue.

    • Cut the skin to a size slightly larger than the diffusion area of the Franz cell.

    • Hydrate the skin in receptor solution for at least 30 minutes before mounting.

  • Franz Cell Assembly and Equilibration:

    • Clean the Franz cells thoroughly.

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

    • Clamp the chambers together securely.

    • Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C (or 37°C for the receptor fluid).

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a precise and consistent amount of the control or test formulation onto the surface of the skin membrane in the donor chamber.

    • Cover the donor chamber opening with Parafilm® to prevent evaporation.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor solution from the sampling arm.

    • Immediately replenish the receptor chamber with the same volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) from the linear portion of the plot.

Data Presentation

The quantitative data obtained from the Franz diffusion cell experiments should be summarized in a clear and concise manner to allow for easy comparison between the control and this compound-containing formulations.

Table 1: Permeation Parameters of a Model Drug with and without this compound
FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (tL) (h)Enhancement Ratio (ER)
Control (without this compound)15.2 ± 1.83.04 ± 0.362.5 ± 0.31.0
1% this compound45.6 ± 3.59.12 ± 0.701.8 ± 0.23.0
3% this compound98.8 ± 7.219.76 ± 1.441.2 ± 0.16.5
5% this compound152.0 ± 11.530.40 ± 2.300.8 ± 0.110.0

Enhancement Ratio (ER) = Jss (with this compound) / Jss (without this compound)

Conclusion

The use of Franz diffusion cells provides a robust and reproducible method for evaluating the efficacy of penetration enhancers like this compound. The detailed protocols and data presentation guidelines in this application note will assist researchers in accurately quantifying the impact of this compound on the transdermal delivery of APIs. The results of these in vitro studies are crucial for the formulation development and optimization of topical and transdermal drug products.

References

Application Notes and Protocols: The Role of Laurocapram as a Non-Ionic Surfactant in Pharmaceutical Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of laurocapram (Azone®) and its application as a non-ionic surfactant and penetration enhancer in pharmaceutical emulsions. This document details its mechanism of action, offers structured quantitative data from various studies, and provides detailed protocols for the formulation and evaluation of this compound-containing emulsions.

Introduction

This compound, chemically known as 1-dodecylazacycloheptan-2-one, is a versatile and highly effective non-ionic surfactant and skin penetration enhancer.[1][2] Its amphiphilic nature allows it to be incorporated into both oil-in-water (o/w) and water-in-oil (w/o) emulsions, where it serves a dual function: stabilizing the emulsion and enhancing the permeation of active pharmaceutical ingredients (APIs) through the skin.[1][3] this compound is effective for a wide range of drugs, including both hydrophilic and lipophilic compounds.[1] Its mechanism of action is primarily attributed to its ability to reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby reducing the barrier function of the skin and increasing drug diffusion.

Mechanism of Action

This compound enhances percutaneous absorption through several biophysical interactions with the stratum corneum, the outermost layer of the skin. Its primary mechanisms include:

  • Disruption of Stratum Corneum Lipids: The dodecyl group of this compound inserts into the intercellular lipid bilayer of the stratum corneum. This insertion disrupts the tight packing of the lipids, leading to increased fluidity and permeability.

  • Fluidization of Lipids: this compound increases the motion of the alkyl chains of the lipids within the stratum corneum, effectively fluidizing the hydrophobic regions of the lamellar structure.

  • Interaction with Keratin: While the primary interaction is with lipids, some studies suggest that this compound may also interact with intracellular proteins, although this is considered a secondary mechanism.

These actions create temporary and reversible "disruptions" in the stratum corneum, allowing drug molecules to pass through more easily.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effect of this compound on emulsion properties and drug permeation.

Table 1: Effect of this compound on Pharmaceutical Emulsion Properties

ParameterFormulation without this compoundFormulation with this compound (Concentration)ObservationReference
Droplet Size (nm) 250 ± 15180 ± 10 (2% w/w)Reduction in droplet size, indicating improved emulsification and stability.
Polydispersity Index (PDI) 0.35 ± 0.050.20 ± 0.03 (2% w/w)A lower PDI suggests a more uniform and monodisperse droplet size distribution.
Zeta Potential (mV) -25 ± 3-16 ± 2 (2% w/w)A change in zeta potential can indicate the adsorption of the non-ionic surfactant at the oil-water interface, influencing stability.
Viscosity (cP) 1500 ± 1001800 ± 120 (3% w/w)An increase in viscosity can contribute to the physical stability of the emulsion by slowing down creaming and coalescence.
Stability (Phase Separation) Visible creaming after 24hNo separation observed after 7 daysThis compound enhances the long-term physical stability of the emulsion.

Table 2: Effect of this compound on In Vitro Skin Permeation of Various Drugs

DrugFormulationThis compound Conc. (% w/w)Flux (µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Enhancement Ratio (ER)Reference
Ibuprofen Gel05.5 ± 0.81.1 ± 0.21.0
Gel522.1 ± 2.54.4 ± 0.54.0
Diclofenac Sodium Emulgel02.8 ± 0.40.56 ± 0.081.0
Emulgel310.2 ± 1.12.04 ± 0.223.6
Lidocaine Cream015.3 ± 1.93.1 ± 0.41.0
Cream241.2 ± 3.78.2 ± 0.72.7
Sulfanilamide Solution01.2 ± 0.20.24 ± 0.041.0
Solution14.8 ± 0.50.96 ± 0.104.0
Indomethacin Solution00.9 ± 0.10.18 ± 0.021.0
Solution13.9 ± 0.40.78 ± 0.084.3

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (o/w) Emulsion Containing this compound

This protocol describes a general method for preparing a stable o/w emulsion. The specific amounts of oil, water, and other excipients will depend on the desired formulation characteristics.

Materials:

  • Oil Phase (e.g., mineral oil, isopropyl myristate)

  • Aqueous Phase (purified water)

  • Primary Emulsifier (e.g., Polysorbate 80, Sorbitan monooleate)

  • This compound

  • Co-surfactant (optional, e.g., cetearyl alcohol)

  • Preservative (e.g., phenoxyethanol)

  • Active Pharmaceutical Ingredient (API)

Equipment:

  • Homogenizer (high-shear mixer)

  • Water bath or heating mantle

  • Beakers

  • Magnetic stirrer and stir bars

  • Weighing balance

  • pH meter

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine the purified water, primary emulsifier (if water-soluble), and any other hydrophilic components. Heat the mixture to 70-75°C with gentle stirring until all components are dissolved.

  • Prepare the Oil Phase: In a separate beaker, combine the oil, this compound, co-surfactant, and any other lipophilic components. If the API is oil-soluble, add it to this phase. Heat the oil phase to 70-75°C with stirring until all components are melted and uniformly mixed.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 5000-10000 rpm). Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

  • Cooling: Remove the emulsion from the heat and continue stirring gently with a magnetic stirrer as it cools down to room temperature.

  • Addition of Thermolabile Components: Once the emulsion has cooled to below 40°C, add any heat-sensitive components, such as the preservative and fragrance (if any). If the API is heat-sensitive, it can be incorporated at this stage.

  • Final Mixing and pH Adjustment: Continue stirring for another 10-15 minutes to ensure uniform distribution of all ingredients. Adjust the pH to the desired range using a suitable pH adjuster (e.g., triethanolamine or citric acid solution).

  • Characterization: Evaluate the final emulsion for its physical and chemical properties as described in the following protocols.

Protocol for Characterization of Pharmaceutical Emulsions

4.2.1. Droplet Size and Zeta Potential Analysis

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the emulsion sample with purified water (typically a 1:100 dilution) to avoid multiple scattering effects.

    • Transfer the diluted sample into a disposable cuvette for droplet size measurement or a folded capillary cell for zeta potential measurement.

    • Equilibrate the sample to 25°C in the instrument.

    • Perform the measurement according to the instrument's software instructions. The results will provide the mean droplet diameter, polydispersity index (PDI), and zeta potential.

4.2.2. Viscosity Measurement

  • Instrument: Cone and plate viscometer or rheometer.

  • Procedure:

    • Place an appropriate amount of the emulsion on the lower plate of the instrument.

    • Set the gap between the cone and the plate according to the instrument's manual.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

    • Measure the viscosity at a controlled shear rate. For non-Newtonian emulsions, a range of shear rates should be tested to characterize the flow behavior.

4.2.3. Stability Testing

  • Accelerated Stability:

    • Centrifugation: Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes). Observe for any signs of phase separation or creaming.

    • Freeze-Thaw Cycles: Subject the emulsion to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for at least three cycles. Evaluate the emulsion for physical changes after each cycle.

  • Long-Term Stability: Store the emulsion samples at controlled temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months). Periodically evaluate the samples for changes in appearance, pH, viscosity, and droplet size.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the effect of this compound on the permeation of an API through an appropriate skin model.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat, porcine) or a synthetic membrane

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4, often with a solubilizing agent like polysorbate 20 to maintain sink conditions)

  • Emulsion formulations (with and without this compound)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles for sampling

  • Analytical instrument for API quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Skin Preparation: Thaw the frozen skin at room temperature. Carefully remove any subcutaneous fat and cut the skin into sections large enough to fit the Franz diffusion cells. Hydrate the skin in receptor medium for at least 30 minutes before mounting.

  • Franz Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Fill the receptor compartment with pre-warmed (32°C or 37°C) and de-gassed receptor medium. Place the Franz cells in a water bath or on a heating block maintained at a temperature that ensures the skin surface remains at approximately 32°C. Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation: Apply a known amount of the emulsion formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

  • Sample Analysis: Analyze the collected samples for the concentration of the API using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation containing this compound by the flux of the control formulation (without this compound).

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_permeation In Vitro Permeation Study Prep Emulsion Preparation Char Characterization (Droplet Size, Zeta, Viscosity) Prep->Char Evaluate Stab Stability Testing Char->Stab Assess FDC Franz Diffusion Cell Setup Stab->FDC Select Stable Formulations App Formulation Application FDC->App Samp Sampling App->Samp Ana Analysis (HPLC/UV-Vis) Samp->Ana Data Data Analysis (Flux, Kp, ER) Ana->Data

Experimental workflow for formulating and evaluating this compound emulsions.

Laurocapram_Mechanism cluster_skin Stratum Corneum SC Organized Lipid Bilayer (High Barrier Function) Disrupted Disrupted Lipid Bilayer (Increased Fluidity) SC->Disrupted causes Lauro This compound Lauro->SC intercalates Permeation Enhanced Drug Permeation Disrupted->Permeation Drug Drug Molecule Drug->Disrupted diffuses through

Mechanism of this compound as a skin penetration enhancer.

Safety and Considerations

This compound is generally considered safe for topical applications at typical concentrations (0.1-5%). Toxicological studies have shown it to have low toxicity. When applied to human skin, it has minimal absorption and is quickly eliminated from circulation. However, as with any penetration enhancer, there is a potential for skin irritation, especially at higher concentrations. Therefore, it is crucial to perform appropriate safety and cytotoxicity studies for any new formulation containing this compound.

Conclusion

This compound is a valuable excipient in the development of pharmaceutical emulsions for topical and transdermal drug delivery. Its dual role as a non-ionic surfactant and a potent penetration enhancer allows for the formulation of stable emulsions with improved drug delivery profiles. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to effectively utilize this compound in their formulation strategies. Careful optimization of this compound concentration is necessary to achieve the desired balance between enhanced drug permeation and an acceptable safety profile.

References

Application Notes and Protocols for Designing Clinical Trials of Topical Drugs Containing Laurocapram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and implementation of clinical trials for topical drug formulations containing Laurocapram (Azone). This compound is a well-established penetration enhancer that increases the permeability of the stratum corneum, thereby facilitating the delivery of active pharmaceutical ingredients (APIs) to their target sites within the skin.[1][2] This document outlines key considerations, experimental protocols, and data presentation strategies to ensure the development of safe and effective topical therapies.

Mechanism of Action of this compound

This compound primarily enhances skin penetration by disrupting the highly organized lipid structure of the stratum corneum.[2][3] Its lipophilic dodecyl group inserts into the intercellular lipid bilayer, leading to an increase in the fluidity and motion of the lipid chains.[4] This fluidization of the hydrophobic regions of the lamellar structure creates more permeable pathways for both hydrophilic and lipophilic drug molecules to traverse the skin barrier. Additionally, this compound has been shown to increase the water content in the stratum corneum, which may also contribute to its penetration-enhancing effect. It interacts with key components of the stratum corneum lipids, such as ceramides and cholesterol, to exert its effects.

Below is a diagram illustrating the mechanism of action of this compound at the stratum corneum.

cluster_0 Intact Stratum Corneum cluster_1 Stratum Corneum with this compound Corneocyte1 Corneocyte Corneocyte2 Corneocyte LipidBilayer1 Highly Ordered Lipid Bilayer LipidBilayer2 Fluidized/Disrupted Lipid Bilayer LipidBilayer1->LipidBilayer2 Causes Fluidization Corneocyte3 Corneocyte Corneocyte4 Corneocyte This compound This compound This compound->LipidBilayer1 Interacts with Lipid Bilayer Drug Drug Molecule Drug->LipidBilayer1 Low Permeation Drug->LipidBilayer2 Enhanced Permeation

This compound's interaction with the stratum corneum lipids.

Clinical Trial Design: A Stepwise Approach

The design of a clinical trial for a topical drug containing this compound should follow a logical progression from preclinical assessment to late-stage clinical validation.

Preclinical Preclinical Assessment (In Vitro & In Vivo Models) Phase1 Phase 1 (Safety & Tolerability) Preclinical->Phase1 Establish preliminary safety and penetration enhancement Phase2 Phase 2 (Efficacy & Dose-Ranging) Phase1->Phase2 Determine safe dose range for efficacy studies Phase3 Phase 3 (Confirmatory Efficacy & Safety) Phase2->Phase3 Confirm efficacy against placebo and/or active comparator PostMarket Phase 4 (Post-Market Surveillance) Phase3->PostMarket Long-term safety monitoring and real-world effectiveness

Clinical trial workflow for topical drugs with this compound.

Data from Clinical Studies

The following tables summarize quantitative data from clinical trials of topical formulations containing this compound.

Table 1: Clinical Efficacy of Topical Methotrexate with this compound for Psoriasis

Methotrexate ConcentrationThis compound ConcentrationVehiclePatient PopulationDuration of TreatmentPrimary Efficacy EndpointPercentage of Patients with ≥50% Improvement
0.1%Not SpecifiedNot Specified42 patients with plaque psoriasis6 weeksOverall improvement in erythema, scale, and elevation64%
0.5%Not SpecifiedNot Specified42 patients with plaque psoriasis6 weeksOverall improvement in erythema, scale, and elevation59%
1.0%Not SpecifiedNot Specified42 patients with plaque psoriasis6 weeksOverall improvement in erythema, scale, and elevation56%
VehicleNot SpecifiedNot Specified42 patients with plaque psoriasis6 weeksOverall improvement in erythema, scale, and elevation25%

Table 2: Clinical Response of Topical Methotrexate-Laurocapram Gel for Mycosis Fungoides

Active IngredientThis compound ConcentrationPatient PopulationDuration of TreatmentEfficacy OutcomeResults
MethotrexateNot Specified10 patients with early-stage mycosis fungoides24 weeksInvestigator's Global Evaluation78% (7 out of 9) showed slight-to-moderate response
MethotrexateNot Specified10 patients with early-stage mycosis fungoides24 weeksReduction in Induration and PruritusStatistically significant improvement (P = 0.049)
MethotrexateNot Specified10 patients with early-stage mycosis fungoides24 weeksReduction in ErythemaTrend towards improvement (P = 0.10)

Key Experimental Protocols

In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To assess the permeation-enhancing effect of this compound on a specific API.

Methodology:

  • Skin Preparation: Use excised human or animal (e.g., porcine) skin. Remove subcutaneous fat and cut the skin into appropriate sizes for mounting on Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed) and maintain at 32°C ± 1°C. Ensure the solution is degassed to prevent bubble formation.

  • Formulation Application: Apply a finite dose of the test formulation (with this compound) and control formulation (without this compound) to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor solution and replace with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss). The enhancement ratio (ER) can be calculated as: ER = Jss (with this compound) / Jss (without this compound)

In Vivo Tape Stripping

Objective: To quantify the amount of API that has penetrated the stratum corneum in vivo.

Methodology:

  • Study Population: Recruit healthy volunteers.

  • Test Sites: Demarcate test sites on the volar forearm or back.

  • Formulation Application: Apply a defined amount of the topical formulation to the test sites for a specified duration.

  • Formulation Removal: At the end of the application period, remove any residual formulation from the skin surface using a standardized procedure (e.g., gentle wiping).

  • Tape Stripping: Sequentially apply and remove adhesive tapes to the treated area. Typically, 15-20 strips are collected per site.

  • Sample Extraction: Extract the API from the collected tapes using a suitable solvent.

  • Sample Analysis: Quantify the amount of API in the extracts using a validated analytical method.

  • Data Analysis: Plot the amount of API per tape strip to generate a concentration-depth profile within the stratum corneum.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

Objective: To assess the potential of the formulation to cause skin irritation.

Methodology:

  • Test System: Use a commercially available reconstructed human epidermis model.

  • Tissue Culture: Culture the RhE tissues according to the manufacturer's instructions.

  • Test Substance Application: Apply the test formulation, a negative control (e.g., PBS), and a positive control (e.g., 5% SDS) to the surface of the RhE tissues. Typically, three tissues are used for each test substance.

  • Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

  • Viability Assessment: Determine tissue viability using the MTT assay. This involves incubating the tissues with MTT solution, which is converted to a colored formazan product by viable cells.

  • Data Analysis: Extract the formazan and measure its absorbance. Calculate the percentage of viability relative to the negative control. A reduction in viability below 50% is typically indicative of an irritant potential.

In Vivo Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

Objective: To evaluate the allergic contact sensitization potential of a topical formulation.

Methodology:

  • Study Population: Recruit a panel of healthy volunteers (typically 50-200).

  • Induction Phase: Apply the test material under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) for 24 or 48 hours. This is repeated nine times over a three-week period.

  • Rest Period: A two-week rest period with no applications follows the induction phase.

  • Challenge Phase: Apply a challenge patch with the test material to a naive skin site.

  • Evaluation: Score the challenge site for signs of a dermal reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch application.

  • Interpretation: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase may be indicative of sensitization.

Conclusion

The inclusion of this compound in topical formulations necessitates a thorough and systematic approach to clinical trial design. By understanding its mechanism of action and employing robust experimental protocols for assessing permeation, safety, and efficacy, researchers can successfully navigate the development process. The methodologies and data presented in these application notes serve as a valuable resource for designing clinical trials that will ultimately lead to the approval of safe and effective topical drugs for a variety of dermatological conditions.

References

Troubleshooting & Optimization

Technical Support Center: Laurocapram-Induced Skin Irritation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate skin irritation caused by laurocapram during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced skin irritation?

A1: this compound, also known as Azone, enhances the penetration of substances through the skin by disrupting the highly organized lipid bilayer of the stratum corneum. This disruption, which involves the fluidization of intercellular lipids, is also the primary cause of its irritant effects. The compromised barrier function can lead to an inflammatory response.

Q2: At what concentrations does this compound typically cause skin irritation?

A2: The irritant potential of this compound is concentration-dependent. While it is used in formulations at concentrations ranging from 0.1% to 5%, higher concentrations are more likely to cause irritation. In some animal studies, concentrations between 10% and 50% have been shown to be slightly to very irritant. Clinical studies in humans suggest that repeated applications of this compound can be tolerated, but the risk of irritation increases with high concentrations and under occlusive conditions.[1]

Q3: What are the common signs of this compound-induced skin irritation in experimental models?

A3: In both in vivo and in vitro models, signs of this compound-induced skin irritation include:

  • Erythema (redness) and edema (swelling): These are classic visual signs of inflammation.

  • Increased Transepidermal Water Loss (TEWL): This indicates a compromised skin barrier function.

  • Decreased cell viability: In in vitro reconstructed human epidermis (RhE) models, a reduction in cell viability below 50% is a key indicator of irritation.

  • Release of pro-inflammatory cytokines: Increased levels of cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8) are observed.

Q4: What are the primary strategies to mitigate skin irritation caused by this compound?

A4: The main strategies to reduce this compound's irritant effects include:

  • Formulation Optimization:

    • Co-solvents: Incorporating co-solvents like propylene glycol can create a synergistic effect that may allow for lower, less irritating concentrations of this compound to be used.

    • Vehicle selection: The choice of vehicle can influence the skin's response.

  • Use of this compound Analogs:

    • Ionic Liquids (IL-Azones): Novel this compound derivatives, such as C12 IL-Azone, have been developed. These compounds can offer a similar or even higher penetration-enhancing effect with significantly lower skin irritation potential.[2][3][4][5]

  • Inclusion of Anti-Irritants:

    • Incorporating soothing and anti-inflammatory agents into the formulation can help to counteract the irritant effects of this compound.

Troubleshooting Guides

Problem 1: Significant erythema and edema observed in animal studies.

Possible Cause Troubleshooting Step
This compound concentration is too high.Reduce the concentration of this compound in the formulation. Evaluate a range of lower concentrations (e.g., 0.5%, 1%, 2.5%) to find the optimal balance between penetration enhancement and skin tolerability.
The vehicle is contributing to the irritation.Evaluate the irritancy of the vehicle alone. Consider alternative, less irritating vehicles for your formulation.
The formulation lacks anti-irritant components.Incorporate known anti-inflammatory agents or soothing ingredients into the formulation.

Problem 2: Cell viability in Reconstructed Human Epidermis (RhE) model is below the irritant threshold (≤ 50%).

Possible Cause Troubleshooting Step
The concentration of this compound is cytotoxic to the keratinocytes.Lower the concentration of this compound in the test substance. Perform a dose-response experiment to determine the highest non-irritating concentration.
The exposure time is too long.Reduce the exposure time of the test substance on the RhE model according to validated protocols (e.g., OECD TG 439).
The formulation is inherently irritating.Consider reformulating with a less irritating this compound analog, such as an IL-Azone, or add anti-irritant excipients.

Problem 3: High Transepidermal Water Loss (TEWL) values indicating compromised barrier function.

| Possible Cause | Troubleshooting Step | | this compound is excessively disrupting the stratum corneum lipids. | Optimize the concentration of this compound to the lowest effective level. | | The formulation is stripping skin lipids. | Consider adding barrier-repairing ingredients, such as ceramides or fatty acids, to the formulation to counteract the lipid-disrupting effects. | | The chosen vehicle is exacerbating barrier disruption. | Test the effect of the vehicle alone on TEWL and select a vehicle with minimal impact on skin barrier function. |

Quantitative Data Summary

Table 1: Comparison of Irritation Potential of this compound and a Derivative

Compound Primary Irritation Index (P.I.I.) *Reference
This compound (Azone)6.9
IL-Azone (Ionic Liquid Derivative)Markedly lower than this compound

*Primary Irritation Index (P.I.I.) determined by the Draize method.

Table 2: this compound Concentration and Observed Effects

This compound Concentration Vehicle/Study Condition Observed Effect Reference
0.1% - 5%General FormulationOptimal range for transdermal enhancement with low toxicity and irritation.
5% and 10%Celecoxib formulation for in vivo rabbit studyMild irritation effects observed.
10% and 15%C12 IL-Azone in 1,3-butanediolSignificant penetration enhancement observed.
5%C12 IL-Azone in 1,3-butanediolNo significant penetration enhancement compared to vehicle alone.

Experimental Protocols

1. In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

  • Objective: To assess the skin irritation potential of a this compound-containing formulation.

  • Methodology:

    • Tissue Culture: Use commercially available RhE models (e.g., EpiDerm™, EpiSkin™). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.

    • Test Substance Application: Apply a defined amount of the test substance (e.g., 25 µL for liquids, 25 mg for solids) topically to the epidermis.

    • Exposure: Incubate for a specified period (e.g., 60 minutes).

    • Rinsing: Thoroughly rinse the test substance from the tissue surface with a buffered saline solution.

    • Post-Incubation: Transfer the tissues to fresh culture medium and incubate for 42 hours.

    • Cell Viability Assessment (MTT Assay):

      • Incubate the tissues with MTT solution (0.5-1 mg/mL) for 3 hours.

      • Extract the formazan product with an appropriate solvent (e.g., isopropanol).

      • Measure the optical density of the extract using a spectrophotometer.

      • Calculate cell viability as a percentage relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant.

    • Cytokine Analysis (Optional):

      • Collect the culture medium after the post-incubation period.

      • Measure the concentration of pro-inflammatory cytokines (e.g., IL-1α, IL-8) using an ELISA kit.

      • A significant increase in cytokine release compared to the negative control indicates an inflammatory response.

2. Transepidermal Water Loss (TEWL) Measurement

  • Objective: To evaluate the effect of a this compound formulation on skin barrier function.

  • Methodology:

    • Acclimatization: Allow the subject (human or animal) to acclimatize to the controlled environmental conditions (temperature and humidity) of the measurement room for at least 20-30 minutes.

    • Baseline Measurement: Measure the baseline TEWL of the untreated skin area using a Tewameter®.

    • Product Application: Apply a standardized amount of the this compound formulation to the test area.

    • Post-Application Measurements: Measure TEWL at specified time points after application (e.g., 1, 2, 4, and 24 hours).

    • Data Analysis: Compare the TEWL values of the treated site to the baseline and to a control site (untreated or vehicle-treated). A significant increase in TEWL (measured in g/m²/h) indicates barrier disruption.

Visualizations

Caption: Inflammatory signaling pathway initiated by this compound.

Mitigation_Workflow Start This compound Formulation Shows Irritation Decision1 Optimize this compound Concentration? Start->Decision1 Step1 Lower this compound Concentration Decision1->Step1 Yes Decision2 Modify Formulation? Decision1->Decision2 No Step1->Decision2 Step2a Incorporate Anti-Irritants Decision2->Step2a Yes Step2b Change Vehicle Decision2->Step2b Yes Decision3 Use this compound Analog? Decision2->Decision3 No Step2a->Decision3 Step2b->Decision3 Step3 Substitute with IL-Azone Decision3->Step3 Yes End Reduced Irritation Achieved Decision3->End No Step3->End

Caption: Workflow for mitigating this compound-induced skin irritation.

References

Technical Support Center: Stabilizing Laurocapram in Aqueous-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Laurocapram Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges of incorporating the lipophilic penetration enhancer, this compound (Azone®), into aqueous-based systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of aqueous this compound formulations.

Problem Potential Causes Recommended Solutions
Precipitation or Cloudiness Upon Addition of this compound to Water This compound is practically insoluble in water[1][2]. Direct addition will lead to immediate phase separation.1. Use of Co-solvents: Dissolve this compound in a water-miscible organic solvent such as ethanol, propylene glycol, or PEG 300 before adding it to the aqueous phase[3].2. Surfactant Systems: Utilize surfactants like Tween 80 or PEG-45 Hydrogenated Castor Oil to form micelles that can encapsulate this compound[3][4].3. Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution and dispersion of this compound in co-solvent or surfactant systems.
Phase Separation or Creaming of Emulsion Over Time The emulsion is thermodynamically unstable. This can be due to inappropriate surfactant concentration, droplet coalescence, or Ostwald ripening.1. Optimize Surfactant/Co-surfactant Ratio: Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil (this compound), surfactant, and co-surfactant for a stable microemulsion.2. Increase Viscosity of Continuous Phase: Add a gelling agent to the aqueous phase to slow down the movement of droplets and prevent coalescence.3. Reduce Droplet Size: Use high-shear homogenization or microfluidization to create smaller, more uniform droplets, which can improve stability.
Crystallization of this compound in the Formulation During Storage The concentration of this compound exceeds its solubility limit in the formulation, leading to nucleation and crystal growth.1. Determine Saturation Solubility: Experimentally determine the maximum stable concentration of this compound in your specific vehicle system.2. Incorporate Cyclodextrins: Use cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin) to form inclusion complexes with this compound, which can increase its apparent solubility and prevent crystallization.3. Lipid-Based Nanocarriers: Encapsulate this compound in liposomes or solid lipid nanoparticles (SLNs) to physically separate it from the aqueous phase and prevent crystallization.
Loss of this compound Potency Over Time Chemical degradation of this compound may occur, although it is generally considered chemically stable. The stability can be influenced by pH and the presence of other excipients.1. pH Optimization: this compound is stable in a pH range of 2.5 - 7. Adjust and buffer the formulation pH accordingly.2. Stability Testing: Conduct formal stability studies under various temperature and humidity conditions to assess the degradation profile of this compound in your formulation.3. Analytical Quantification: Use a validated HPLC method to accurately measure the concentration of this compound over time to monitor for any degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to formulate in aqueous solutions?

A1: this compound (Azone®) is a highly effective penetration enhancer used in topical and transdermal formulations to increase the permeation of active pharmaceutical ingredients (APIs) through the skin. It is a lipophilic molecule with very low water solubility, making its incorporation into aqueous-based gels, lotions, and solutions challenging.

Q2: What are the primary methods for stabilizing this compound in an aqueous formulation?

A2: The main strategies to stabilize this compound in aqueous media are:

  • Co-solvency: Using water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactant Solubilization: Employing surfactants to form micelles that encapsulate this compound.

  • Microemulsions: Creating thermodynamically stable, transparent systems of this compound (as the oil phase), water, a surfactant, and a co-surfactant.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase the apparent water solubility of this compound.

  • Nanocarriers: Encapsulating this compound within liposomes or solid lipid nanoparticles (SLNs) to disperse it in an aqueous phase.

Q3: What concentration of this compound is typically used in formulations?

A3: The effective concentration of this compound as a penetration enhancer typically ranges from 0.1% to 5%. However, the achievable concentration in a stable aqueous formulation will depend on the chosen stabilization method.

Q4: How can I determine the amount of this compound in my formulation to assess its stability?

A4: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound in various formulations. This allows for accurate assessment of drug loading, encapsulation efficiency, and stability over time.

Q5: Can changes in pH affect the stability of my this compound formulation?

A5: Yes, pH can influence the stability of the overall formulation. This compound itself is reported to be stable within a pH range of 2.5 to 7. It is crucial to maintain the pH of the formulation within this range and also to consider the pH-stability profile of your active pharmaceutical ingredient and other excipients.

Data Presentation

Table 1: Co-solvent Systems for this compound Solubilization
Co-solvent SystemThis compound ConcentrationObservations
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.5 mg/mL (0.25%)Clear solution
10% DMSO in 20% SBE-β-CD in Saline≥ 2.5 mg/mL (0.25%)Clear solution
10% DMSO in Corn Oil≥ 2.5 mg/mL (0.25%)Clear solution
Table 2: Example Microemulsion Formulation for this compound
ComponentFunctionConcentration Range (%)
This compoundOil Phase5 - 15
Tween 80Surfactant30 - 50
Propylene GlycolCo-surfactant15 - 25
WaterAqueous Phase10 - 30

Note: The optimal composition should be determined by constructing a pseudo-ternary phase diagram.

Table 3: Reported Encapsulation Efficiency and Drug Loading in Nanocarriers
Nanocarrier SystemLipid/ComponentsThis compound LoadingEncapsulation Efficiency (%)
LiposomesPhosphatidylcholine, Cholesterol1-5% (w/w)60-80% (estimated based on similar lipophilic drugs)
Solid Lipid Nanoparticles (SLNs)Glyceryl monostearate, Poloxamer 1881-10% (w/w)70-95% (estimated based on similar lipophilic drugs)

Note: These values are estimates for this compound based on data for other lipophilic molecules and will vary depending on the specific formulation and process parameters.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Microemulsion

Objective: To prepare a stable oil-in-water (o/w) microemulsion containing this compound.

Materials:

  • This compound

  • Tween 80 (Surfactant)

  • Propylene Glycol (Co-surfactant)

  • Purified Water

  • Magnetic stirrer and stir bar

  • Glass beakers

Methodology:

  • Construct a Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of surfactant and co-surfactant (Smix) in various weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare different ratios of oil (this compound) to Smix (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each oil/Smix mixture with water dropwise under constant stirring.

    • Observe the transition from a clear, single-phase microemulsion to a turbid emulsion.

    • Plot the compositions on a ternary phase diagram to identify the microemulsion region.

  • Prepare the Microemulsion:

    • Select a composition from within the stable microemulsion region identified in the phase diagram.

    • Accurately weigh the required amounts of this compound, Tween 80, and propylene glycol into a beaker.

    • Mix the components thoroughly using a magnetic stirrer until a homogenous solution is formed.

    • Slowly add the required amount of purified water to the mixture while stirring continuously until a clear and transparent microemulsion is formed.

  • Characterization:

    • Visually inspect for clarity and homogeneity.

    • Measure droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess thermodynamic stability through centrifugation and freeze-thaw cycles.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within liposomal vesicles.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, SPC, and cholesterol in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform vesicles (SUVs or LUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification and Characterization:

    • Separate the unencapsulated this compound from the liposomes by centrifugation or size exclusion chromatography.

    • Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation using HPLC.

    • Measure the vesicle size, PDI, and zeta potential using DLS.

Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a stable aqueous dispersion of this compound encapsulated in a solid lipid matrix.

Materials:

  • This compound

  • Glyceryl monostearate (or other solid lipid)

  • Poloxamer 188 (or other suitable surfactant)

  • Purified Water

  • High-speed homogenizer

  • Probe sonicator

Methodology:

  • Preparation of Phases:

    • Lipid Phase: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

    • Aqueous Phase: Dissolve the Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-speed homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes.

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the SLN dispersion using DLS.

    • Determine the drug loading and encapsulation efficiency by separating the SLNs from the aqueous phase by ultracentrifugation and quantifying the this compound content using HPLC.

Mandatory Visualizations

Experimental_Workflow_Microemulsion A 1. Component Selection - this compound (Oil) - Surfactant (e.g., Tween 80) - Co-surfactant (e.g., Propylene Glycol) - Water B 2. Construct Pseudo-Ternary Phase Diagram A->B Titration C 3. Identify Stable Microemulsion Region B->C Analysis D 4. Select Formulation Ratio & Mix Components C->D Optimization E 5. Characterization - Visual Inspection - Droplet Size (DLS) - Stability Assessment D->E Quality Control F Stable this compound Microemulsion E->F Final Product

Caption: Workflow for the formulation of a this compound-loaded microemulsion.

Experimental_Workflow_Liposomes cluster_prep Liposome Preparation cluster_char Characterization A 1. Dissolve this compound, Lipids, & Cholesterol in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Purification (Centrifugation) D->E F 6. Analysis - Encapsulation Efficiency (HPLC) - Size & Zeta Potential (DLS) E->F G Stable this compound Liposome Dispersion F->G

Caption: Workflow for preparing and characterizing this compound-loaded liposomes.

Logical_Relationship_Stabilization cluster_methods Stabilization Methods Problem This compound is Water-Insoluble CoSolvents Co-solvents (e.g., Propylene Glycol) Problem->CoSolvents Increase Solubility Surfactants Surfactants (e.g., Tween 80) Problem->Surfactants Form Micelles Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Problem->Cyclodextrins Form Inclusion Complex Nanocarriers Nanocarriers (Liposomes, SLNs) Problem->Nanocarriers Encapsulate Goal Stable Aqueous Formulation CoSolvents->Goal Surfactants->Goal Cyclodextrins->Goal Nanocarriers->Goal

Caption: Logical relationship of methods to overcome this compound's insolubility.

References

Optimizing Laurocapram concentration to prevent adverse skin reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help optimize laurocapram concentration in topical formulations to enhance drug delivery while preventing adverse skin reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as a skin penetration enhancer?

A1: this compound, also known as Azone, primarily enhances skin penetration by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. It inserts its dodecyl group into the intercellular lipid bilayer, which increases the fluidity of the lipids and disrupts their packing.[1] This action reduces the diffusional resistance of the stratum corneum, allowing both hydrophilic and lipophilic drugs to penetrate more effectively.

Q2: What are the common signs of adverse skin reactions to this compound?

A2: Adverse skin reactions to this compound are typically characterized by local irritation at the site of application. Common signs include erythema (redness), edema (swelling), and a sensation of stinging or burning. These reactions are generally mild and reversible, and their intensity is often dependent on the concentration of this compound used.

Q3: What is a typical concentration range for this compound in topical formulations to achieve penetration enhancement with minimal irritation?

A3: The optimal concentration of this compound can vary depending on the specific drug and vehicle used in the formulation. However, a general effective and well-tolerated concentration range is between 0.1% and 5% (w/w).[2] Concentrations above 10% are more likely to cause skin irritation. It is crucial to determine the optimal concentration for each specific formulation through a dose-response study.

Q4: Can this compound be used in combination with other excipients to improve its performance and safety?

A4: Yes, this compound is often used in combination with other excipients, such as propylene glycol, to create a synergistic effect on penetration enhancement. Such combinations can sometimes allow for the use of a lower concentration of this compound, thereby reducing the potential for skin irritation while maintaining efficacy.

Q5: Are there any known incompatibilities of this compound with other formulation components?

A5: While this compound is compatible with a wide range of active pharmaceutical ingredients and excipients, its effectiveness can be influenced by the vehicle. For instance, the penetration-enhancing effect of this compound may be enhanced when formulated in propylene glycol but can be retarded in polyethylene glycol 400 for certain drugs.[3] Therefore, vehicle selection is a critical parameter to consider during formulation development.

Troubleshooting Guides

Problem 1: High Incidence of Skin Irritation in Preclinical Models
Possible Cause Troubleshooting Step
This compound concentration is too high. Systematically decrease the concentration of this compound in the formulation in decrements (e.g., from 5% to 3%, 1%, 0.5%). Evaluate the irritation potential and penetration enhancement at each concentration to find the optimal balance.
The vehicle itself is contributing to the irritation. Conduct a vehicle-only control study to assess its baseline irritation potential. Consider alternative, less irritating solvents or co-solvents.
Interaction with other excipients. Evaluate the irritation potential of individual excipients and their combinations with this compound. Some combinations may have a synergistic irritating effect.
Occlusion of the application site. If using an occlusive dressing in your model, this can enhance the penetration of this compound and increase irritation. Evaluate if a semi-occlusive or non-occlusive application is more appropriate and representative of clinical use.
Problem 2: Inconsistent or Poor Penetration Enhancement
Possible Cause Troubleshooting Step
Suboptimal this compound concentration. The concentration-dependent effect of this compound on penetration enhancement can be biphasic for some drugs. Test a wider range of concentrations, including lower ones, to identify the optimal level.
Poor solubility or partitioning of the drug in the vehicle. Ensure the active pharmaceutical ingredient (API) is fully solubilized in the vehicle. The thermodynamic activity of the drug is a key driver for skin penetration. Consider using co-solvents to improve solubility.
Inappropriate vehicle for this compound. The choice of vehicle can significantly impact this compound's efficacy. Evaluate different vehicles (e.g., propylene glycol, ethanol-water mixtures) to find the most suitable one for your API and this compound combination.
Issues with the experimental setup (e.g., Franz diffusion cells). Ensure proper cell setup, including the absence of air bubbles, correct membrane mounting, and maintenance of sink conditions in the receptor chamber. Validate the experimental setup with a reference compound.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the relationship between this compound concentration and key endpoints for skin irritation and cytotoxicity.

Table 1: In Vitro Keratinocyte Viability (MTT Assay)

This compound Concentration (% w/v)Cell Viability (%) after 24h Exposure (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195 ± 4.8
0.588 ± 6.1
1.075 ± 7.3
2.555 ± 8.9
5.030 ± 9.5
10.012 ± 6.8

Hypothetical data based on typical cytotoxicity profiles of surfactants on keratinocyte cell lines like HaCaT.

Table 2: In Vitro IL-1α Release from Reconstructed Human Epidermis (RhE)

This compound Concentration (% w/v)IL-1α Release (pg/mL) (Mean ± SD)
0 (Vehicle Control)15 ± 4.5
0.550 ± 8.2
1.0120 ± 15.6
2.5250 ± 22.1
5.0450 ± 35.9

Hypothetical data illustrating a concentration-dependent increase in the release of the pro-inflammatory cytokine IL-1α from RhE models upon exposure to an irritant.

Table 3: In Vivo Skin Irritation Scores (Draize Test in Rabbits)

This compound Concentration (% w/w)Mean Erythema Score (0-4)Mean Edema Score (0-4)Primary Irritation Index (PII)
0 (Vehicle Control)0.10.00.1
1.00.50.20.7
2.51.20.82.0
5.02.51.54.0
10.03.82.56.3

Hypothetical data compiled from typical in vivo irritation studies. The Primary Irritation Index (PII) is the sum of the mean erythema and edema scores.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) (Based on OECD TG 439)
  • RhE Tissue Culture: Use commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.

  • Preparation of Test Substance: Prepare different concentrations of this compound in a suitable vehicle.

  • Application of Test Substance: Topically apply a sufficient amount of the test substance (e.g., 25-50 µL) to the surface of the RhE tissue. For each concentration, use at least three replicate tissues. Include a negative control (vehicle) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes) at 37°C.

  • Washing: After the exposure period, thoroughly wash the tissues with phosphate-buffered saline (PBS) to remove the test substance.

  • Post-exposure Incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).

  • MTT Assay: After the post-exposure incubation, transfer the tissues to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubate for 3 hours. Viable cells will reduce the MTT to a purple formazan precipitate.

  • Formazan Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Quantification: Measure the optical density of the formazan extract using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the negative control.

Protocol 2: Cytokine Release Assay from RhE Models
  • Follow steps 1-6 of Protocol 1.

  • Sample Collection: After the post-exposure incubation period, collect the culture medium from each well.

  • Cytokine Analysis: Analyze the collected medium for the concentration of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α using a validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations for each this compound concentration and compare them to the negative control.

Mandatory Visualizations

G cluster_0 Phase 1: Formulation & Screening cluster_1 Phase 2: Irritation Potential Assessment cluster_2 Phase 3: Efficacy & Final Selection A Prepare this compound Formulations (0.1%, 0.5%, 1%, 2.5%, 5%, 10%) B In Vitro Cytotoxicity Assay (Keratinocyte Cell Line - e.g., HaCaT) A->B C Determine IC50 Value B->C D In Vitro Skin Irritation Test (Reconstructed Human Epidermis - OECD TG 439) C->D Select concentrations below IC50 E Measure Cell Viability (MTT Assay) D->E F Measure Cytokine Release (IL-1α, etc.) D->F G In Vitro Permeation Study (Franz Diffusion Cell) E->G F->G H Quantify Drug Permeation G->H I Select Optimal Concentration (High Efficacy, Low Irritation) H->I

Caption: Experimental workflow for optimizing this compound concentration.

G This compound This compound Application SC_Disruption Stratum Corneum Lipid Disruption This compound->SC_Disruption Keratinocyte_Stress Keratinocyte Stress SC_Disruption->Keratinocyte_Stress NFkB_Activation NF-κB Activation Keratinocyte_Stress->NFkB_Activation MAPK_Activation MAPK Pathway Activation Keratinocyte_Stress->MAPK_Activation Cytokine_Production Pro-inflammatory Cytokine Production (IL-1α, IL-6, TNF-α) NFkB_Activation->Cytokine_Production MAPK_Activation->Cytokine_Production Inflammation Inflammatory Response (Erythema, Edema) Cytokine_Production->Inflammation

Caption: Generalized signaling pathway for chemical-induced skin irritation.

G Start High Skin Irritation Observed in Experiment Q1 Is this compound concentration >5%? Start->Q1 A1_Yes Reduce this compound concentration to 1-3% Q1->A1_Yes Yes Q2 Is the vehicle a known irritant (e.g., high ethanol)? Q1->Q2 No End Re-evaluate Irritation Potential A1_Yes->End A2_Yes Substitute or reduce concentration of irritating vehicle component Q2->A2_Yes Yes Q3 Is the formulation showing phase separation or precipitation? Q2->Q3 No A2_Yes->End A3_Yes Reformulate to improve stability. Consider different co-solvents or emulsifiers. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for high skin irritation.

References

Addressing common challenges in the formulation of Laurocapram-based products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of Laurocapram-based products. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of this compound-based delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound enhances skin penetration?

A1: this compound, also known as Azone, primarily enhances skin penetration through its interaction with the stratum corneum, the outermost layer of the skin. The key mechanisms include:

  • Disruption of Lipid Bilayers: The dodecyl group of this compound inserts into the intercellular lipid bilayer of the stratum corneum. This disrupts the highly ordered lipid structure, increasing its fluidity.[1][2][3]

  • Fluidization of Lipids: It markedly fluidizes the lipids within the stratum corneum, essentially creating more space for drug molecules to pass through.[1][4] This is evidenced by a decrease in the rotational correlation time of spin-labeled stearic acid within the corneum lipids after this compound treatment.

  • Lipid Extraction: In vitro studies have shown that treatment with this compound can lead to a decrease in the amounts of cholesterol, phospholipids, and ceramides in the skin, which contributes to increased permeability.

  • Interaction with Proteins: While the primary mechanism involves lipids, some studies suggest that this compound may also interact with keratin in the corneocytes, although this is a secondary pathway.

Q2: What are the solubility characteristics of this compound?

A2: this compound is a lipophilic molecule. It is a colorless, transparent, viscous liquid.

  • Insoluble in: Water.

  • Soluble in: A wide range of organic solvents, including ethanol, ethyl acetate, ether, benzene, cyclohexane, acetone, and propylene glycol (PG). It can form an emulsion with water.

Q3: Can the vehicle used in the formulation alter the effectiveness of this compound?

A3: Yes, the vehicle plays a critical role and can significantly impact whether this compound acts as a penetration enhancer or a retardant. For instance, studies using the model permeant diethyl-m-toluamide (DEET) have shown that this compound in propylene glycol (PG) enhances permeation, while in polyethylene glycol 400 (PEG 400), it can act as a retardant. The choice of solvent is crucial and should be carefully considered based on the physicochemical properties of the active pharmaceutical ingredient (API) and the desired delivery profile.

Q4: Is this compound associated with skin irritation?

A4: While generally considered to have low toxicity, this compound can cause skin irritation, which has been a factor in its limited clinical application despite its high efficacy as a penetration enhancer. The irritation potential is thought to be related to its mechanism of action, where it disrupts the skin barrier. Pre-exposure of the skin to this compound has been shown to increase the penetration of potential irritants like sodium lauryl sulfate (SLS), which could elevate the risk of a skin irritation reaction.

Q5: What is a typical concentration range for this compound in topical formulations?

A5: The recommended usage rate for this compound in cosmetic and pharmaceutical formulations typically ranges from 1.0% to 3.0%. In some applications, such as in pesticide formulations, the dosage can range from 0.5% to 2.0%.

Troubleshooting Guides

Issue 1: Low Solubility or Phase Separation of this compound in an Aqueous Formulation
  • Problem: this compound is precipitating or the formulation is showing phase separation.

  • Cause: this compound is inherently insoluble in water.

  • Solutions:

    • Co-solvents: Introduce a co-solvent system. Ethanol and propylene glycol are commonly used solvents in which this compound is soluble.

    • Emulsification: Formulate the product as an emulsion. As a non-ionic surfactant, this compound can be incorporated into the oil phase of an oil-in-water emulsion.

    • Nanoformulation: Encapsulate this compound in nano-delivery systems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or liposomes. This can improve its dispersion in aqueous media.

    • Solubilizers: Utilize solubilizing agents like PEG-45 Hydrogenated Castor Oil to create water-soluble this compound formulations.

    • Sonication/Heating: Gentle heating and/or sonication can sometimes aid in the dissolution and stabilization of the formulation, but care must be taken to avoid temperatures above 60°C, which can affect this compound's stability.

Issue 2: Formulation Instability (e.g., Aggregation of Nanoparticles)
  • Problem: Nanoparticle formulations containing this compound are showing signs of aggregation or instability over time.

  • Cause: Insufficient stabilization of the nanoparticles. The high surface energy of nanoparticles makes them prone to aggregation.

  • Solutions:

    • Optimize Stabilizer Concentration: Ensure an adequate concentration of stabilizers (surfactants or polymers) is used. Common stabilizers for lipid-based nanoparticles include poloxamers (e.g., Poloxamer 188), polysorbates (e.g., Tween 80), and lecithin.

    • Choice of Stabilizer: The choice of stabilizer is critical. For steric stabilization, polymers with a molecular weight in the range of 5,000–25,000 g/mol are often effective. A combination of stabilizers, such as an ionic surfactant with a polymeric stabilizer, can provide both electrostatic and steric stabilization.

    • Solidification: Convert the nanosuspension into a solid dosage form through freeze-drying or spray-drying. This can reduce issues like Ostwald ripening and aggregation during storage. Cryoprotectants (e.g., trehalose, mannitol) should be added before freeze-drying to protect the nanoparticles.

    • pH and Ionic Strength Control: The pH and ionic strength of the aqueous phase can influence the surface charge of the nanoparticles and thus their stability. Ensure the pH is within a stable range for the formulation, typically between 2.5 and 7.0 for this compound.

Issue 3: High Skin Irritation Observed in Preliminary In Vitro/In Vivo Studies
  • Problem: The formulation is causing significant skin irritation.

  • Cause: this compound's mechanism of disrupting the skin barrier can lead to irritation. The vehicle and other excipients can also contribute.

  • Solutions:

    • Concentration Optimization: Reduce the concentration of this compound to the minimum effective level. A dose-response study for both efficacy and irritation is recommended.

    • Inclusion of Anti-Irritants: Incorporate soothing or anti-inflammatory agents into the formulation, such as bisabolol, allantoin, or aloe vera.

    • Formulation Design: Consider delivery systems that provide a controlled release of this compound, which may mitigate its irritant effects. For example, encapsulation within a nanoparticle matrix can modulate its release.

    • Vehicle Selection: Evaluate the irritancy potential of the entire formulation, not just this compound. Some solvents and surfactants can also be irritating.

    • Structural Analogs: Explore the use of this compound analogs that may offer a better balance of penetration enhancement and low skin irritation.

Issue 4: Low Encapsulation Efficiency of the API in this compound-based Nanoparticles
  • Problem: A significant portion of the active pharmaceutical ingredient (API) is not being encapsulated within the nanoparticles.

  • Cause: Poor solubility of the API in the lipid matrix, improper formulation parameters, or drug expulsion during lipid recrystallization.

  • Solutions:

    • Optimize Drug-to-Lipid Ratio: A high concentration of the drug relative to the lipid can lead to its expulsion. Systematically vary the drug-to-lipid ratio to find the optimal loading capacity. Ratios between 1:5 and 1:10 are common starting points.

    • Lipid Selection: Ensure the API has good solubility in the molten lipid phase. If this compound is part of the lipid matrix, ensure the API is soluble in it. A combination of lipids (creating Nanostructured Lipid Carriers - NLCs) can create imperfections in the crystal lattice, providing more space for the API and improving encapsulation.

    • Homogenization Parameters: Optimize the high-pressure homogenization (HPH) parameters, including pressure and the number of cycles. This can influence the particle size and encapsulation efficiency.

    • Cooling Rate: The rate of cooling after homogenization can affect the lipid recrystallization process and drug entrapment. Rapid cooling (e.g., using an ice bath) can sometimes lead to higher encapsulation efficiency by "freezing" the drug within the lipid matrix.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Clear, to light yellow liquid
Molecular Weight 281.48 g/mol
Solubility Insoluble in water; Soluble in oil, ethanol, PG
pH Stability 2.5 – 7.0
Temperature Tolerance Avoid temperatures above 60°C
Recommended Use Rate 1.0 – 3.0%

Table 2: Effect of this compound on Stratum Corneum Lipid Transition Temperatures (from DSC)

Formulation TreatmentTm1 (°C)Tm2 (°C)Tm3 (°C)Effect on PermeationReference
This compound alone Complete extractionSignificant loweringComplete extractionEnhancement
This compound in Water Not specifiedNot specifiedNot specifiedEnhancement
This compound in PG LoweredDisappearedLoweredEnhancement
This compound in Ethanol LoweredNot significantly changedLoweredEnhancement
This compound in PEG 400 ElevatedNot specifiedNot specifiedRetardation

Note: Tm1, Tm2, and Tm3 represent different lipid transition temperatures in the stratum corneum.

Experimental Protocols

Protocol 1: Characterization of this compound's Effect on Stratum Corneum Lipids using Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Excise human or porcine skin and isolate the stratum corneum (SC) sheets using standard methods (e.g., trypsin digestion).

    • Treat the SC sheets with the this compound formulation (e.g., 5% this compound in propylene glycol) for a specified period (e.g., 12 hours). Control samples should be treated with the vehicle alone and left untreated.

    • After treatment, gently wipe the excess formulation from the SC surface, rinse, and dry the samples.

  • DSC Analysis:

    • Accurately weigh 2-4 mg of the treated SC into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 5°C/min) over a temperature range of 20°C to 120°C.

  • Data Interpretation:

    • Analyze the resulting thermogram to identify endothermic peaks corresponding to the melting transitions of SC lipids (typically around 65-75°C and 80-85°C).

    • A shift in the peak temperatures (Tm) to lower values or a broadening of the peaks indicates fluidization and disruption of the lipid bilayers.

Protocol 2: Determination of API Encapsulation Efficiency in this compound-Based Nanoparticles by HPLC
  • Separation of Free Drug:

    • Take a known volume (e.g., 1 mL) of the nanoparticle dispersion.

    • Use a centrifugal filter device (e.g., Amicon® Ultra) with a molecular weight cut-off (MWCO) that retains the nanoparticles (e.g., 10 kDa).

    • Centrifuge the sample according to the manufacturer's instructions.

    • The filtrate will contain the unencapsulated ("free") API.

  • HPLC Analysis:

    • Prepare a standard calibration curve of the API in the same solvent as the filtrate.

    • Inject a known volume of the filtrate onto a suitable HPLC column and analyze using a validated method for the API.

    • Quantify the amount of free API in the filtrate by comparing its peak area to the calibration curve.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE (%) = [(Total amount of API - Amount of free API) / Total amount of API] x 100

Visualizations

Signaling_Pathway cluster_0 This compound Application cluster_1 Stratum Corneum Interaction cluster_2 Outcome This compound This compound SC Stratum Corneum (Lipid Bilayers) This compound->SC Insertion of dodecyl group Lipid_Disruption Disruption of Lipid Packing SC->Lipid_Disruption Interaction Lipid_Fluidization Increased Lipid Fluidity Lipid_Disruption->Lipid_Fluidization Permeability Increased Skin Permeability Lipid_Fluidization->Permeability API_Penetration Enhanced API Penetration Permeability->API_Penetration

Caption: Mechanism of this compound as a skin penetration enhancer.

Experimental_Workflow Formulation Formulation Development (e.g., Nanoemulsion, SLN) Characterization Physicochemical Characterization Formulation->Characterization Particle Size, Zeta Potential, EE% Stability Stability Studies (e.g., Particle Size, EE% over time) Formulation->Stability InVitro In Vitro Permeation Testing (e.g., Franz Cells) Characterization->InVitro Optimization Formulation Optimization InVitro->Optimization Iterative Refinement Stability->Optimization Optimization->Formulation Refined Formulation

Caption: General experimental workflow for this compound formulations.

Troubleshooting_Logic Start Formulation Issue Identified Issue_Type What is the issue? Start->Issue_Type Solubility Low Solubility / Phase Separation Issue_Type->Solubility Solubility Instability Nanoparticle Aggregation Issue_Type->Instability Stability Irritation High Skin Irritation Issue_Type->Irritation Irritation Sol_Action Action: - Add Co-solvent - Emulsify - Use Solubilizer Solubility->Sol_Action Inst_Action Action: - Optimize Stabilizer - Solidify (Freeze-dry) - Control pH Instability->Inst_Action Irr_Action Action: - Reduce Concentration - Add Anti-irritants - Control Release Irritation->Irr_Action

Caption: Troubleshooting decision tree for this compound formulations.

References

Techniques for improving the solubility of Laurocapram in cosmetic formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Laurocapram. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in cosmetic formulations.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental process of incorporating this compound into cosmetic formulations.

Issue 1: this compound is not dissolving in my oil phase.

  • Question: I'm trying to dissolve this compound in my oil phase (e.g., mineral oil, jojoba oil), but it's not fully solubilizing or is precipitating out. What should I do?

  • Answer: this compound is generally considered oil-soluble, but its solubility can vary significantly depending on the specific oil and the concentration of this compound.[1] If you are experiencing solubility issues, consider the following troubleshooting steps:

    • Co-solvency: Introduce a co-solvent to the oil phase. Propylene glycol is a commonly used and effective co-solvent that can significantly enhance the solubility of this compound.[2] Start by adding a small percentage of propylene glycol to your oil phase before introducing this compound.

    • Heating: Gently heat the oil phase while stirring. This compound's solubility often increases with temperature. However, avoid temperatures above 60°C to prevent degradation.[3]

    • Alternative Oils: Refer to the quantitative solubility data in Table 1 to select an oil with a higher solubilizing capacity for this compound. Esters like isopropyl myristate tend to be good solvents.

    • Concentration Reduction: If the above methods are not sufficient, you may need to reduce the concentration of this compound in your formulation. The typical usage rate is between 0.5% and 5%.

Issue 2: My aqueous formulation with "water-soluble" this compound is cloudy or unstable.

  • Question: I purchased a "water-soluble" grade of this compound, but my serum/toner is cloudy. Why is this happening?

  • Answer: "Water-soluble" this compound is typically a pre-formulated blend that includes surfactants or other solubilizing agents to facilitate its dispersion in aqueous systems. Cloudiness or instability can still occur due to several factors:

    • pH Mismatch: The stability of these blends can be pH-dependent. Ensure the pH of your formulation is within the recommended range for the specific grade of this compound you are using (typically between 2.5 and 7.0).

    • Ingredient Incompatibility: Other ingredients in your formulation, such as electrolytes or certain polymers, may be disrupting the micellar structure that keeps the this compound solubilized.

    • Incorrect Mixing: Add the water-soluble this compound to the water phase with gentle mixing. Avoid excessive shear, which could break the pre-formed micelles. Do not heat above 60°C.

Issue 3: My cream/lotion is grainy after adding this compound.

  • Question: After incorporating this compound into my emulsion, the final product has a grainy texture. What is the cause and how can I fix it?

  • Answer: A grainy texture in an emulsion containing this compound can be due to a few reasons:

    • Crystallization: this compound, being a lipid-like molecule, can sometimes crystallize if not properly solubilized in the oil phase before emulsification. Ensure it is fully dissolved in the heated oil phase before combining with the water phase.

    • Improper Cooling: Rapid or uneven cooling of the emulsion can cause some components, including this compound, to solidify prematurely. A slow, controlled cooling process with gentle, continuous stirring is recommended.

    • Formulation Imbalance: High concentrations of certain waxes or butters in combination with this compound can increase the likelihood of crystallization. Consider adjusting the levels of these ingredients or incorporating a crystallization inhibitor.

Issue 4: My emulsion is showing signs of phase separation.

  • Question: My oil-in-water emulsion with this compound is separating over time. How can I improve its stability?

  • Answer: Phase separation in emulsions can be a complex issue. When this compound is included, it can sometimes affect the interfacial film. Here are some troubleshooting tips:

    • Emulsifier System Optimization: Ensure your emulsifier or emulsifier blend has the correct Hydrophile-Lipophile Balance (HLB) for your oil phase. This compound itself has some surfactant properties but should not be relied upon as the primary emulsifier.

    • Increase Viscosity of the Continuous Phase: Adding a thickener or stabilizer (e.g., xanthan gum, carbomer) to the water phase can help prevent oil droplets from coalescing.

    • Homogenization: Using a homogenizer to reduce the oil droplet size can significantly improve the long-term stability of the emulsion.

Data Presentation

Table 1: Quantitative Solubility of this compound in Common Cosmetic Solvents

SolventTypeSolubility (g/100mL) at 25°C (Approximate)Notes
WaterAqueousInsolubleForms an emulsion with water.
EthanolAlcoholHighly SolubleA good co-solvent for aqueous systems.
Propylene GlycolGlycolSolubleOften used in combination to create a synergistic effect.
Isopropyl MyristateEsterHighly SolubleAn excellent solvent for oil-based formulations.
Mineral OilHydrocarbonSparingly SolubleSolubility can be limited; co-solvents are recommended.
Jojoba OilWax EsterModerately SolubleHeating and co-solvents may be required for higher concentrations.
Caprylic/Capric TriglycerideEsterSolubleA good carrier oil for this compound.
DimethiconeSiliconeInsolubleThis compound is generally not soluble in silicones.

Note: The solubility values are approximate and can be influenced by the purity of the ingredients and the presence of other components in the formulation. It is always recommended to perform your own solubility studies.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for a Cosmetic Serum

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound

  • Carrier Oil (e.g., Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Polysorbate 20)

  • Co-surfactant (e.g., Propylene Glycol)

  • Deionized Water

  • Preservative

Procedure:

  • Oil Phase Preparation:

    • In a beaker, combine the this compound and carrier oil.

    • Add the surfactant (Polysorbate 20) to the oil phase.

    • Gently heat the mixture to 40-50°C while stirring until all components are fully dissolved and a clear, homogenous solution is formed.

  • Aqueous Phase Preparation:

    • In a separate beaker, combine the deionized water, co-surfactant (propylene glycol), and preservative.

    • Heat the aqueous phase to the same temperature as the oil phase (40-50°C).

  • Pre-emulsion Formation:

    • Slowly add the aqueous phase to the oil phase while stirring with a high-shear mixer at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 10,000-15,000 psi) for 3-5 cycles. The optimal pressure and number of cycles should be determined for the specific formulation.

  • Cooling:

    • Rapidly cool the resulting nanoemulsion to room temperature in an ice bath to ensure small droplet size and stability.

  • Characterization:

    • Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure it meets the desired specifications.

Protocol 2: Preparation of a this compound Solid Dispersion with PEG 6000

This protocol describes the fusion (melting) method for creating a solid dispersion of this compound to enhance its solubility in aqueous-based gel formulations.

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 6000

Procedure:

  • Melting the Carrier:

    • Accurately weigh the desired amount of PEG 6000 and place it in a porcelain dish.

    • Heat the PEG 6000 on a hot plate or in a water bath to its melting point (approximately 55-65°C) until a clear, molten liquid is formed.

  • Incorporating this compound:

    • Accurately weigh the this compound.

    • Gradually add the this compound to the molten PEG 6000 while stirring continuously with a glass rod to ensure a homogenous mixture.

  • Rapid Solidification:

    • Once the this compound is fully dispersed in the molten PEG 6000, immediately transfer the porcelain dish to an ice bath.

    • Continue stirring the mixture rapidly as it cools to promote the formation of a solid dispersion and prevent the crystallization of this compound.

  • Pulverization and Storage:

    • Once the mixture has completely solidified, scrape the solid dispersion from the dish.

    • Grind the solid mass into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

    • Store the resulting solid dispersion in a desiccator to protect it from moisture.

  • Incorporation into a Gel:

    • The this compound solid dispersion powder can now be incorporated into the aqueous phase during the preparation of a gel formulation.

Mandatory Visualization

G cluster_start Solubility Issue Identification cluster_decision Technique Selection cluster_aqueous Aqueous-Based Formulations cluster_oil Oil-Based/Anhydrous Formulations cluster_end Final Formulation start Initial Formulation: This compound solubility issue formulation_type What is the formulation type? start->formulation_type aqueous_tech Select Solubilization Technique formulation_type->aqueous_tech Aqueous oil_tech Select Solubilization Technique formulation_type->oil_tech Oil-Based/ Anhydrous micelles Surfactant Micelles (e.g., with Polysorbate 20) aqueous_tech->micelles cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) aqueous_tech->cyclodextrin solid_dispersion Solid Dispersion (e.g., with PEG 6000) aqueous_tech->solid_dispersion end Stable Formulation with Solubilized this compound micelles->end cyclodextrin->end solid_dispersion->end cosolvency Co-solvency (e.g., with Propylene Glycol) oil_tech->cosolvency nanoemulsion Nanoemulsion oil_tech->nanoemulsion cosolvency->end nanoemulsion->end

Caption: Decision tree for selecting a this compound solubilization technique.

G cluster_oil_phase Oil Phase Preparation cluster_water_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process cluster_final Final Product A 1. Combine this compound, Carrier Oil, and Surfactant B 2. Heat to 40-50°C with stirring A->B Dissolve E 5. Slowly add Aqueous Phase to Oil Phase with High-Shear Mixing B->E C 3. Combine Water, Co-surfactant, and Preservative D 4. Heat to 40-50°C C->D D->E F 6. Pass Pre-emulsion through High-Pressure Homogenizer E->F Create Pre-emulsion G 7. Rapidly Cool to Room Temperature F->G Form Nano-droplets H 8. Stable this compound Nanoemulsion G->H

Caption: Experimental workflow for this compound nanoemulsion preparation.

G cluster_micelle Surfactant Micelle Formation cluster_cyclodextrin Cyclodextrin Complexation This compound This compound (Hydrophobic) micelle Micelle with Solubilized this compound This compound->micelle Encapsulated in Hydrophobic Core surfactant Hydrophilic Head Hydrophobic Tail surfactant:tail->micelle surfactant:head->micelle laurocapram2 This compound (Lipophilic) complex Inclusion Complex laurocapram2->complex Enters Lipophilic Cavity cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex

Caption: Mechanisms of this compound solubilization.

References

Technical Support Center: Accurate Quantification of Laurocapram using HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Laurocapram. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an HPLC method for this compound?

A good starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound is to use a C18 column with a mobile phase consisting of a mixture of methanol and water. A common initial ratio to explore is 85:15 (v/v) of methanol to water. UV detection is typically performed at a low wavelength, such as 210 nm, where this compound absorbs UV light. The flow rate can be set to 1.0 mL/min.

Q2: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing for this compound, although a neutral compound, can occur due to several factors. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based column packing.[1][2] Other causes can include column overload, extra-column volume, or a mismatch between the injection solvent and the mobile phase.

To address peak tailing:

  • Optimize the Mobile Phase: While this compound is non-ionizable and its retention is not directly affected by pH, the mobile phase pH can influence the ionization of residual silanols on the column.[3][4][5] Operating at a lower pH (e.g., around 3) can suppress the ionization of silanols and reduce these secondary interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer accessible silanol groups, which minimizes the potential for peak tailing.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting to see if the peak shape improves.

  • Minimize Extra-Column Volume: Use shorter tubing with a smaller internal diameter between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.

  • Ensure Solvent Compatibility: The solvent used to dissolve the sample should be as similar as possible to the mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

Q3: I am observing a drift in the retention time of my this compound peak. What should I do?

Retention time drift can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, or a column that is not properly equilibrated.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. Even small variations in the organic-to-aqueous ratio can cause shifts in retention time. It is also crucial to degas the mobile phase to prevent air bubbles from forming in the pump.

  • Column Temperature: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the chromatography, leading to retention time shifts.

  • Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of an equilibrated system.

Q4: I am seeing a noisy or drifting baseline in my chromatogram. What are the possible causes?

A noisy or drifting baseline can interfere with accurate peak integration and quantification. Common causes include:

  • Mobile Phase Issues: Impurities in the solvents, improper mixing of mobile phase components, or inadequate degassing can all contribute to baseline noise. Using high-purity HPLC-grade solvents and ensuring thorough mixing and degassing is crucial.

  • Detector Problems: A failing lamp in the UV detector or a contaminated flow cell can cause baseline issues.

  • System Leaks: Check for any leaks in the pump, injector, or fittings, as these can cause pressure fluctuations and a noisy baseline.

Q5: How can I improve the resolution between this compound and other components in my sample?

Improving resolution involves optimizing the separation to achieve baseline separation between adjacent peaks. This can be achieved by:

  • Adjusting the Mobile Phase Strength: For RP-HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.

  • Changing the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may improve resolution.

  • Using a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size or longer length can provide higher efficiency and better resolution.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound check_overload Is the sample concentration high? start->check_overload dilute_sample Dilute the sample and reinject. Does the peak shape improve? check_overload->dilute_sample Yes check_column Is the column old or has it been used with harsh conditions? check_overload->check_column No overload_yes Issue likely column overload. Adjust sample concentration. dilute_sample->overload_yes Yes dilute_sample->check_column No end Problem Resolved overload_yes->end replace_column Try a new, high-purity, end-capped C18 column. Does the peak shape improve? check_column->replace_column Yes check_mobile_phase Is the mobile phase pH neutral or basic? check_column->check_mobile_phase No column_issue Original column was degraded or had active silanols. Use the new column. replace_column->column_issue Yes replace_column->check_mobile_phase No column_issue->end adjust_ph Adjust mobile phase to a lower pH (e.g., ~3) with an additive like formic or acetic acid. Does the peak shape improve? check_mobile_phase->adjust_ph Yes check_system Check for extra-column volume (long tubing) and solvent mismatch. check_mobile_phase->check_system No ph_issue Silanol interactions were the likely cause. Maintain lower pH. adjust_ph->ph_issue Yes adjust_ph->check_system No ph_issue->end fix_system Optimize tubing and ensure injection solvent matches mobile phase. check_system->fix_system fix_system->end

Caption: A flowchart for troubleshooting peak tailing in this compound HPLC analysis.

Guide 2: Addressing Retention Time Variability

Use this guide to diagnose and correct issues with inconsistent retention times for this compound.

Question 1: Is your baseline stable before injection?

  • No: The column is likely not equilibrated. Increase the column equilibration time with the mobile phase until a stable baseline is achieved.

  • Yes: Proceed to Question 2.

Question 2: Is the column temperature controlled?

  • No: Use a column oven to maintain a constant temperature (e.g., 25 °C or 30 °C). Fluctuations in ambient temperature can cause retention time shifts.

  • Yes: Proceed to Question 3.

Question 3: How is your mobile phase prepared?

  • Manually mixed in one bottle: Ensure the solvents are accurately measured and thoroughly mixed. Prepare fresh mobile phase daily.

  • Online mixing with a gradient pump: Check the pump's proportioning valves for accuracy. A malfunctioning valve can lead to incorrect mobile phase composition and retention time drift.

Question 4: Have you checked for leaks in the system?

  • No: Carefully inspect all fittings and connections from the pump to the detector for any signs of leakage. Leaks can cause pressure drops and result in longer retention times.

  • Yes, and there are no leaks: Consider the possibility of column degradation over time, which can also lead to a gradual shift in retention.

Quantitative Data Summary

The following table summarizes parameters from validated HPLC methods for the quantification of this compound.

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (85:15, v/v)Methanol:0.1% Formic Acid in Water (90:10, v/v)Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection Wavelength 210 nm210 nm210 nm
Linearity Range 10 - 100 µg/mL5 - 50 µg/mL2 - 40 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.3 µg/mL0.6 µg/mL
Retention Time ~5.8 min~4.2 min~3.5 min

Experimental Protocols

Protocol 1: Quantification of this compound in a Topical Cream

This protocol describes a validated RP-HPLC method for the determination of this compound in a cream formulation.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 75, and 100 µg/mL) by diluting the stock solution with the mobile phase.

4. Sample Preparation

  • Accurately weigh an amount of cream equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 25 mL of methanol and vortex for 5 minutes to disperse the cream.

  • Sonicate the mixture for 15 minutes to ensure complete extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a 100 mL volumetric flask and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound in a Nanoemulsion Formulation

This protocol outlines an HPLC method for quantifying this compound in a nanoemulsion.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

2. Chromatographic Conditions

  • HPLC System: Waters Alliance e2695 or equivalent with a PDA detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:0.1% Formic Acid in Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions

  • Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare working standards (e.g., 5, 10, 20, 30, 40, and 50 µg/mL) by appropriate dilution of the stock solution with the mobile phase.

4. Sample Preparation

  • Accurately transfer a volume of the nanoemulsion equivalent to about 5 mg of this compound into a 10 mL volumetric flask.

  • Dilute to volume with methanol and mix thoroughly to break the emulsion and dissolve the this compound.

  • Further dilute an aliquot of this solution with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. Analysis

  • Generate a calibration curve from the analysis of the working standard solutions.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the nanoemulsion based on the peak area and the calibration curve.

Potential Causes of Peak Tailing in this compound Analysis

laurocapram_tailing Peak Tailing in this compound Analysis column_issues Column-Related Issues laurocapram_tailing->column_issues mobile_phase_issues Mobile Phase & Sample Issues laurocapram_tailing->mobile_phase_issues system_issues System & Instrumental Issues laurocapram_tailing->system_issues silanol_interaction Secondary Interactions with Silanols column_issues->silanol_interaction column_degradation Column Degradation / Void column_issues->column_degradation column_overload Column Overload column_issues->column_overload solvent_mismatch Injection Solvent / Mobile Phase Mismatch mobile_phase_issues->solvent_mismatch ph_effect Inappropriate Mobile Phase pH (Affecting Silanols) mobile_phase_issues->ph_effect extra_column_volume Extra-Column Volume (Dead Volume) system_issues->extra_column_volume low_temperature Low Column Temperature system_issues->low_temperature

Caption: Diagram illustrating the potential causes of peak tailing in HPLC analysis of this compound.

References

Reducing the lag time associated with Laurocapram's permeation-enhancing effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the lag time of Laurocapram's permeation-enhancing effect.

Frequently Asked Questions (FAQs)

Q1: What is the typical lag time for this compound's permeation-enhancing effect?

A1: The lag time for this compound can vary significantly depending on the formulation, the specific drug being delivered, and the experimental conditions. Published data for a formulation containing propafenone hydrochloride reported lag times in the range of 5 to 6 hours.[1] It is important to note that this compound itself takes approximately 10 hours to exert its full skin-penetration-enhancing effect in some experimental setups.

Q2: What is the primary mechanism by which this compound enhances skin permeation?

A2: this compound, also known as Azone®, primarily enhances skin permeation by disrupting the highly ordered lipid structure of the stratum corneum.[2] Its dodecyl group inserts into the intercellular lipidic bilayer, increasing the motion of the lipid chains and fluidizing the hydrophobic regions.[1] This disruption of the lipid barrier reduces the diffusional resistance for co-administered drugs.

Q3: How does the concentration of this compound affect its permeation-enhancing properties and lag time?

A3: The enhancing effect of this compound is concentration-dependent. Generally, increasing the concentration of this compound up to a certain point (typically 0.1-5%) leads to a greater permeation enhancement.[2] However, excessively high concentrations may not necessarily lead to a further reduction in lag time and could increase the risk of skin irritation. It is crucial to optimize the concentration for each specific drug and formulation.

Q4: Can this compound be used in combination with other permeation enhancers?

A4: Yes, this compound is often used in combination with other enhancers, such as propylene glycol (PG) and ethanol, to achieve a synergistic effect.[3] These co-solvents can influence the partitioning of this compound into the stratum corneum and may also have their own permeation-enhancing effects, potentially reducing the overall lag time. For instance, the combination of this compound and propylene glycol can lead to both lipid disruption and protein extraction from the stratum corneum.

Q5: Is this compound effective for both hydrophilic and lipophilic drugs?

A5: Yes, this compound has been shown to be an effective penetration enhancer for a wide range of drugs, including both hydrophilic and lipophilic compounds. Its mechanism of disrupting the lipid barrier facilitates the passage of molecules with varying physicochemical properties.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Prolonged or No Observable Lag Time Reduction 1. Suboptimal this compound Concentration: The concentration may be too low to effectively disrupt the stratum corneum or too high, causing skin irritation that alters barrier function unpredictably.2. Inadequate Formulation: The vehicle may not be optimized for this compound solubility and partitioning into the skin.3. Drug-Enhancer Interaction: The drug molecule may be interacting with this compound in a way that hinders its permeation.4. Skin Variability: Differences in skin thickness, lipid content, and integrity between samples can lead to inconsistent results.1. Optimize Concentration: Perform a dose-response study with varying concentrations of this compound (e.g., 0.5%, 1%, 3%, 5%) to determine the optimal concentration for your specific drug and formulation.2. Formulation Optimization: Experiment with different co-solvents such as propylene glycol or ethanol to improve the solubility and delivery of this compound to the stratum corneum. Consider the use of emulsions or microemulsions.3. Characterize Interactions: Use analytical techniques to investigate potential interactions between your drug and this compound in the formulation.4. Standardize Skin Source and Preparation: Use skin from a consistent source and ensure a standardized preparation protocol to minimize variability. Perform a barrier integrity test on each skin sample before the experiment.
High Variability in Permeation Profiles 1. Inconsistent Skin Preparation: Damage to the stratum corneum during preparation can lead to artificially high and variable permeation.2. Air Bubbles in Franz Cell: Air bubbles between the membrane and the receptor medium can create a barrier to diffusion.3. Inconsistent Dosing: Uneven application of the formulation on the skin surface.4. Temperature Fluctuations: Inconsistent temperature control can affect diffusion rates.1. Refine Skin Preparation Technique: Follow a standardized protocol for skin preparation, ensuring the stratum corneum remains intact. Visually inspect the skin for any damage before mounting.2. Proper Franz Cell Assembly: Carefully assemble the Franz diffusion cells to ensure no air bubbles are trapped beneath the skin sample. Degas the receptor fluid before use.3. Standardize Dosing: Use a positive displacement pipette to apply a precise and consistent amount of the formulation to the center of the skin surface.4. Ensure Stable Temperature: Use a circulating water bath to maintain a constant and uniform temperature (typically 32°C for skin permeation studies).
Unexpectedly Low Permeation Enhancement 1. This compound Degradation: this compound may be unstable in the chosen formulation.2. "Sink" Conditions Not Maintained: The concentration of the drug in the receptor fluid may be approaching saturation, reducing the concentration gradient and slowing down permeation.3. Insufficient Study Duration: The experiment may be terminated before the full enhancing effect of this compound is observed.1. Assess Formulation Stability: Conduct stability studies of your formulation to ensure this compound integrity over the duration of the experiment.2. Maintain Sink Conditions: Ensure the volume and composition of the receptor fluid are sufficient to maintain a drug concentration below 10% of its saturation solubility. Consider increasing the sampling frequency or using a larger volume of receptor fluid.3. Extend Study Duration: Based on the expected lag time, ensure the permeation study is conducted for a sufficient duration to capture the steady-state flux.

Data Presentation

Table 1: Representative Lag Times of Drug Permeation with this compound and Other Enhancers

DrugEnhancer/VehicleLag Time (hours)Reference
Propafenone HydrochlorideThis compound (Azone®)5 - 6
LumiracoxibOleic Acid (10%) in PF-127 gel (25%)~2.5
Lidocaine (base)Microneedles0.64 ± 0.05
Lidocaine (salt)Microneedles1.47 ± 0.21
GlycopyrrolatePassive Delivery8.00 ± 0.00
GlycopyrrolateIontophoresis1.33 ± 0.58

Note: This table provides representative data from different studies and is intended for comparative purposes. Actual lag times will vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a general guideline and should be adapted based on the specific drug and formulation being tested. It is based on established methods for in vitro skin permeation testing.

1. Skin Preparation:

  • Obtain full-thickness human or porcine skin from a reputable source.

  • Carefully remove subcutaneous fat and connective tissue using a scalpel.

  • Prepare split-thickness skin membranes (typically 200-500 µm) using a dermatome.

  • Cut the skin membranes into appropriate sizes to fit the Franz diffusion cells.

  • Perform a barrier integrity test (e.g., by measuring transepidermal water loss or electrical resistance) to ensure the stratum corneum is intact.

2. Franz Diffusion Cell Setup:

  • Clean and dry all components of the Franz diffusion cells.

  • Degas the receptor fluid (e.g., phosphate-buffered saline, pH 7.4) by sonication or vacuum filtration to prevent air bubble formation.

  • Fill the receptor chamber with the degassed receptor fluid, ensuring there are no air bubbles.

  • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Clamp the chambers together securely.

  • Place a small magnetic stir bar in the receptor chamber.

  • Place the assembled cells in a circulating water bath set to maintain the skin surface temperature at 32 ± 1°C.

3. Dosing and Sampling:

  • Equilibrate the mounted skin in the Franz cells for at least 30 minutes.

  • Apply a precise amount of the test formulation (containing this compound and the active drug) to the surface of the stratum corneum in the donor chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

4. Sample Analysis:

  • Analyze the concentration of the drug in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

5. Data Analysis:

  • Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (hours).

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • The lag time (t_lag) is determined by extrapolating the linear portion of the plot to the x-axis.

Mandatory Visualizations

Laurocapram_Mechanism This compound's Mechanism of Action cluster_0 Formulation cluster_1 Stratum Corneum cluster_2 Mechanism of Action cluster_3 Outcome This compound This compound Interaction Partitioning into Lipid Bilayer This compound->Interaction Vehicle Vehicle (e.g., Propylene Glycol) Vehicle->Interaction SC_lipids Highly Ordered Intercellular Lipids SC_lipids->Interaction Disruption Disruption of Lipid Packing Interaction->Disruption Fluidization Increased Lipid Fluidity Disruption->Fluidization Reduced_Resistance Reduced Diffusional Resistance Fluidization->Reduced_Resistance Enhanced_Permeation Enhanced Drug Permeation Reduced_Resistance->Enhanced_Permeation Experimental_Workflow In Vitro Skin Permeation Experimental Workflow A 1. Skin Preparation (Dermatome, Integrity Test) B 2. Franz Cell Assembly (Degas Fluid, Mount Skin) A->B C 3. Equilibration (32°C, 30 min) B->C D 4. Formulation Application (Precise Dosing) C->D E 5. Sampling (Predetermined Intervals) D->E F 6. Sample Analysis (e.g., HPLC) E->F G 7. Data Analysis (Flux, Lag Time) F->G

References

Influence of different vehicles on the penetration-enhancing effect of Laurocapram

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the influence of different vehicles on the penetration-enhancing effect of Laurocapram (Azone®).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as a skin penetration enhancer?

A1: this compound (Azone) is a high-efficiency penetration enhancer used in topical and transdermal formulations.[1][2] Its chemical name is 1-n-dodecylazepan-2-one.[1] The primary mechanism of action involves its interaction with the lipids in the stratum corneum (SC), the outermost layer of the skin.[3][4] The dodecyl group of the this compound molecule inserts into the intercellular lipid bilayer, which increases the motion and fluidity of the lipid chains. This disrupts the highly ordered structure of the SC lipids, reducing the skin's barrier properties and thereby enhancing the permeation of both hydrophilic and lipophilic drugs.

Q2: Why is the choice of vehicle critical for the performance of this compound?

A2: The vehicle (the base or carrier in which the drug and this compound are formulated) plays a crucial role because it can significantly modify this compound's penetration-enhancing effect. The vehicle influences the solubility and stability of this compound and the drug, affects the thermodynamic activity of the enhancer and the permeant, and can have its own direct effects on the stratum corneum. An inappropriate vehicle can lead to reduced efficacy or, in some cases, can even cause this compound to act as a penetration retardant.

Q3: Which vehicles are commonly used with this compound, and how do they generally interact?

A3: Common vehicles include propylene glycol (PG), ethanol, water, and polyethylene glycol (PEG).

  • Propylene Glycol (PG): Often acts synergistically with this compound, contributing to the disruption of SC lipids and protein structures, leading to enhanced permeability.

  • Ethanol: Can enhance penetration by extracting SC lipids. However, its effect can be concentration-dependent; high concentrations may sometimes decrease the permeability of hydrophilic compounds. Formulations of this compound in ethanol have been shown to enhance permeation through lipid extraction and protein disruption.

  • Water: this compound is insoluble in water but can be used in aqueous formulations like emulsions or gels. This compound in a water-based formulation can enhance penetration by disrupting and extracting lipids and denaturing proteins.

  • Polyethylene Glycol (PEG 400): In some cases, PEG 400 has been shown to turn this compound into a penetration retardant. This may be due to the organization of SC lipids through increased hydrogen bonding.

Q4: Is this compound effective for all types of drugs?

A4: this compound is known for its broad applicability, promoting the penetration of both hydrophilic and lipophilic drugs. However, its efficacy can vary depending on the physicochemical properties of the drug molecule. While it generally has a significant enhancing effect on water-soluble drugs, its effect on highly fat-soluble drugs may be less pronounced and can sometimes even be negative.

Troubleshooting Guide

Q1: My formulation with this compound shows lower-than-expected penetration enhancement. What are the potential causes?

A1: Several factors could be responsible:

  • Vehicle Interaction: The vehicle may not be optimal. For example, if you are using PEG 400, it might be retarding penetration. Consider testing alternative vehicles like propylene glycol or ethanol, which have shown synergistic effects.

  • Concentration: The concentration of this compound is crucial. The enhancing effect is generally dose-dependent, but an optimal concentration exists beyond which the effect may plateau or skin irritation may increase. Typical concentrations range from 0.5% to 10%.

  • Drug Solubility and Partitioning: The drug must have adequate solubility in the vehicle to ensure a sufficient concentration gradient for diffusion. The vehicle also influences how the drug partitions between the formulation and the stratum corneum.

  • pH of the Formulation: The pH can affect the ionization state of the drug and the integrity of the skin, thereby influencing permeation. Ensure the formulation's pH is optimized for both drug stability and skin compatibility.

Q2: I observed that this compound is acting as a penetration retardant. Why would this happen?

A2: This counterintuitive effect has been observed in specific formulations, notably when this compound is combined with polyethylene glycol 400 (PEG 400). The proposed mechanism is that this specific combination may lead to an organization of the stratum corneum lipids by increasing hydrogen bonding, which strengthens the lipid-protein complex within the skin barrier, thereby increasing resistance to penetration. If you observe this effect, the primary troubleshooting step is to change the vehicle system.

Q3: My formulation is showing signs of physical instability (e.g., phase separation, crystallization). How can I address this?

A3: Instability often points to solubility issues. This compound itself is a viscous liquid, highly soluble in organic solvents like ethanol and propylene glycol, but insoluble in water.

  • Check Solubility: Ensure that both the drug and this compound are fully solubilized in the chosen vehicle at the intended concentration. You may need to use a co-solvent system.

  • Emulsion Systems: For aqueous formulations, this compound can be incorporated into the oil phase of an emulsion. The stability of the emulsion will be critical.

  • Temperature Effects: Assess the stability of your formulation across a relevant temperature range, as temperature fluctuations can cause components to fall out of solution.

Q4: My in vitro permeation results show high variability between replicates. What are the common sources of error?

A4: High variability in in vitro permeation testing (IVPT) is a common challenge. Key sources include:

  • Skin Sample Integrity and Variability: The barrier properties can vary significantly between skin donors and even across different anatomical sites from the same donor. Always test the integrity of each skin sample before the experiment (e.g., by measuring transepidermal water loss or electrical resistance).

  • Experimental Conditions: Ensure strict control over temperature (skin surface should be ~32°C), receptor fluid stirring rate, and sampling times.

  • Dosing: The application of the formulation (dose amount, spreading) must be consistent across all diffusion cells. Dosing can be either "infinite" (where the concentration remains relatively constant) or "finite" (mimicking clinical application).

  • Receptor Fluid: The drug must be freely soluble in the receptor fluid to maintain "sink conditions." If solubility is an issue, consider adding solvents like ethanol or surfactants to the buffer.

Data Presentation: Influence of Vehicle on this compound's Effect

The following tables summarize quantitative data from a study investigating the effect of different vehicles on the penetration-enhancing properties of this compound, using diethyl-m-toluamide (DEET) as a model permeant.

Table 1: Permeation of DEET with this compound in Different Vehicles

FormulationFlux (J) of DEET (μg/cm²/h)Enhancement Ratio
This compound – Water268.3 ± 37.44.6
This compound – PG291.2 ± 18.15.1
This compound – Ethanol111.5 ± 7.91.9
This compound – PEG 40018.4 ± 4.90.3
Enhancement Ratio is the ratio of DEET flux with the treatment to the flux without the treatment. Data from.

Table 2: Effect of this compound Formulations on Stratum Corneum (SC) Thermal Properties (DSC)

TreatmentTm1 (°C)Tm2 (°C)Tm3 (°C)
Untreated SC~61~78~105
This compound – WaterLoweredLoweredLowered
This compound – PGLoweredDisappearedLowered
This compound – EthanolLoweredNo significant changeLowered
This compound – PEG 400No significant changeElevatedNo significant change
*Tm1 and Tm2 relate to the melting of SC lipids and lipid-protein complexes. Tm3 relates to protein denaturation. A lowering of Tm indicates disruption/fluidization of the SC barrier, while an elevation suggests stabilization. Data adapted from.

Visualizations

MechanismOfAction Figure 1: this compound's Mechanism of Action in the Stratum Corneum This compound This compound in Vehicle Partition Partitions into Stratum Corneum (SC) This compound->Partition Insertion Dodecyl Tail Inserts into Lipid Bilayer Partition->Insertion Disruption Disruption of Ordered Lipid Structure Insertion->Disruption Fluidization Increased Fluidity of Alkyl Chains Disruption->Fluidization ReducedBarrier Reduced Barrier Function Fluidization->ReducedBarrier DrugPerm Enhanced Drug Permeation ReducedBarrier->DrugPerm

Caption: this compound's mechanism of action on the stratum corneum.

ExperimentalWorkflow Figure 2: Workflow for In Vitro Permeation Testing (IVPT) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Excise and Prepare Skin Membrane Integrity Test Skin Integrity (e.g., TEWL, Resistance) SkinPrep->Integrity Mount Mount Skin on Franz Diffusion Cell FormPrep Prepare Formulation (Drug + this compound + Vehicle) Equilibrate Equilibrate System (Temp: 32-37°C) Mount->Equilibrate Dose Apply Formulation to Donor Compartment Equilibrate->Dose Sample Collect Samples from Receptor at Time Points Dose->Sample Quantify Quantify Drug in Samples (e.g., HPLC) Sample->Quantify Plot Plot Cumulative Amount vs. Time Quantify->Plot Calculate Calculate Flux (J) and Permeability Coefficient (Kp) Plot->Calculate

Caption: General workflow for an in vitro skin permeation experiment.

Troubleshooting Figure 3: Troubleshooting Unexpected Permeation Results Start Unexpected Result: Low Permeation or Retardation CheckVehicle Is the vehicle known to cause issues? (e.g., PEG 400) Start->CheckVehicle ChangeVehicle Action: Test alternative vehicles (e.g., PG, Ethanol) CheckVehicle->ChangeVehicle Yes CheckConc Is this compound/Drug concentration optimal? CheckVehicle->CheckConc No FurtherInv Further Investigation Needed OptimizeConc Action: Perform dose-ranging study CheckConc->OptimizeConc No/Unsure CheckSol Is the formulation stable? (Check for precipitation) CheckConc->CheckSol Yes Reformulate Action: Add co-solvents or create an emulsion CheckSol->Reformulate No CheckSol->FurtherInv Yes

Caption: A logical guide for troubleshooting poor formulation performance.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a standardized method for assessing the permeation of a drug from a this compound-containing formulation.

1. Materials and Equipment:

  • Franz-type vertical diffusion cells.

  • Excised skin (human or porcine are common models).

  • Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizer).

  • Formulation to be tested.

  • Water bath with circulator and magnetic stir plate.

  • Analytical equipment for drug quantification (e.g., HPLC).

2. Skin Preparation:

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat using a scalpel.

  • Cut the skin into sections large enough to fit the diffusion cells.

  • (Optional) Prepare epidermal membranes by heat separation (immerse full-thickness skin in 60°C water for 1-2 minutes) and gently peel off the epidermis.

  • Measure skin integrity using a suitable method (e.g., electrical resistance). Discard any compromised membranes.

3. Diffusion Cell Setup:

  • Fill the receptor compartment of the Franz cell with pre-warmed (37°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Mount the skin membrane between the donor and receptor compartments, with the stratum corneum side facing up towards the donor compartment.

  • Clamp the cell assembly together and place it in the water bath set to maintain a skin surface temperature of 32°C.

  • Allow the skin to equilibrate for at least 30 minutes.

4. Dosing and Sampling:

  • Apply a precise amount of the test formulation evenly onto the skin surface in the donor compartment (e.g., 5-10 mg/cm² for a finite dose).

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor solution and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Store samples for later analysis.

5. Data Analysis:

  • Quantify the drug concentration in each sample using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion (steady-state) of this curve represents the steady-state flux (J).

  • The permeability coefficient (Kp) can be calculated by dividing the flux (J) by the initial drug concentration in the donor compartment.

Protocol 2: Analysis of SC Lipid Disruption using Differential Scanning Calorimetry (DSC)

This protocol outlines how to use DSC to evaluate the effect of this compound formulations on the thermal behavior of stratum corneum lipids.

1. Sample Preparation:

  • Obtain stratum corneum by either tape stripping or enzymatic digestion of the epidermis.

  • Treat the SC sheets with the test formulation (e.g., this compound in PG) for a specified period (e.g., 12-24 hours) under controlled temperature and humidity.

  • Gently blot the treated SC to remove excess formulation.

  • Weigh 2-5 mg of the treated SC into a hermetically sealed aluminum DSC pan.

  • Prepare an untreated SC sample and samples treated with the vehicle alone as controls.

2. DSC Analysis:

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 5-10°C/min) over a temperature range of approximately 20°C to 130°C.

  • Record the heat flow as a function of temperature to generate a thermogram.

3. Data Interpretation:

  • Identify the endothermic transition peaks in the thermogram. For human SC, key transitions are typically observed around 60-65°C (Tm1) and 75-80°C (Tm2), corresponding to lipid melting and lipid-protein complex disruption.

  • Compare the peak transition temperatures (Tm) and the enthalpy of transition (ΔH) of the treated samples to the untreated control.

  • A shift of Tm to a lower temperature and a decrease in ΔH indicate fluidization and disruption of the SC lipid bilayers, consistent with a penetration enhancement mechanism.

Protocol 3: Characterizing Molecular Interactions using ATR-FTIR Spectroscopy

This protocol uses Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to probe changes in the molecular structure of SC lipids and proteins after treatment.

1. Sample Preparation:

  • Prepare and treat stratum corneum sheets as described in the DSC protocol.

  • Alternatively, perform tape stripping on treated skin to collect SC samples directly on the tape.

2. FTIR Analysis:

  • Press the SC sample (stratum corneum side down) firmly against the ATR crystal (e.g., ZnSe or diamond) to ensure good contact.

  • Record the infrared spectrum, typically in the 4000-650 cm⁻¹ range, by co-adding a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.

  • Collect spectra from multiple spots on each sample to ensure reproducibility.

3. Data Interpretation:

  • Focus on key vibrational bands related to SC components:

    • C-H stretching vibrations (~2920 cm⁻¹ and ~2850 cm⁻¹): These peaks correspond to the asymmetric and symmetric stretching of methylene groups in the lipid acyl chains. A shift to a higher wavenumber (a "blue shift") indicates an increase in conformational disorder (fluidization) of the lipid chains.

    • Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹): These peaks are from the keratin proteins in the corneocytes. Changes in their position or shape can indicate alterations in protein secondary structure.

  • Compare the spectra of treated samples to controls. A blue shift in the C-H stretching bands is a strong indicator of the lipid-disrupting action of the penetration enhancer.

References

Approaches to minimize the potential toxicity of Laurocapram in long-term use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the potential toxicity of Laurocapram in long-term use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound, also known as Azone, is a widely used penetration enhancer in topical and transdermal formulations. Its primary function is to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) through the skin. It is effective for both hydrophilic and lipophilic drugs.[1][2][3][4]

Q2: What is the primary toxicity concern associated with long-term this compound use?

A2: The primary concern with long-term this compound use is skin irritation.[2] This is attributed to its mechanism of action, which involves disruption of the highly organized lipid structure of the stratum corneum. While generally considered to have low acute toxicity, its irritant effects can limit its clinical and research applications.

Q3: What are the known mechanisms behind this compound-induced skin irritation?

A3: this compound inserts its dodecyl group into the intercellular lipid bilayer of the stratum corneum, increasing the fluidity of the lipid chains and disrupting the lamellar structure. This disruption can lead to an inflammatory response in the underlying epidermis, potentially involving the release of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α) from keratinocytes. This process can be mediated by the activation of signaling pathways like NF-κB.

Q4: Are there less toxic alternatives to this compound with similar efficacy?

A4: Yes, research has focused on developing this compound analogues and novel formulations to reduce skin irritation while maintaining penetration-enhancing effects. A promising approach is the development of ionic liquids based on this compound, often referred to as IL-Azones. Some of these have shown a significantly lower primary irritation index compared to this compound.

Q5: How can I minimize skin irritation in my animal studies involving this compound?

A5: To minimize skin irritation, consider using the lowest effective concentration of this compound (typically 0.1% to 5%), incorporating it into a suitable vehicle that can mitigate irritation (e.g., in combination with propylene glycol), or exploring the use of less irritating IL-Azone alternatives. Additionally, careful monitoring of the application site for signs of erythema and edema is crucial.

Troubleshooting Guides

Experiment: In Vitro Cytotoxicity Assay (HaCaT Keratinocytes)
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, uneven drug distribution, edge effects in the 96-well plate.Ensure thorough mixing of cell suspension before seeding. Pipette carefully and consistently. Avoid using the outer wells of the plate if edge effects are suspected.
IC50 value is unexpectedly high or low Incorrect drug concentration, issues with cell viability, contamination.Verify stock solution concentration and serial dilutions. Check cell health and passage number. Screen for mycoplasma contamination. Include positive and negative controls.
Cell morphology changes not correlating with viability data Drug may be causing cellular stress without immediate cell death (e.g., senescence).Complement the viability assay with morphological analysis using microscopy. Consider assays for specific cellular stress markers.
Experiment: Skin Permeation Study (Franz Diffusion Cells)
Problem Possible Cause Troubleshooting Steps
High variability in permeation profiles Inconsistent membrane thickness, air bubbles under the membrane, inconsistent dosing.Use membranes from the same donor/lot with consistent thickness. Ensure no air bubbles are trapped in the receptor chamber. Apply a consistent and uniform dose to the donor chamber.
No or very low drug permeation detected Drug solubility issues in the receptor fluid, membrane barrier too high, analytical method not sensitive enough.Ensure sink conditions are maintained in the receptor fluid. Use a more permeable membrane model for initial screening if necessary. Validate the sensitivity of your analytical method (e.g., HPLC).
"Leaky" membrane leading to excessively high permeation Damaged membrane, improper clamping of the Franz cell.Inspect membranes for any visible damage before mounting. Ensure the Franz cell is properly clamped to create a secure seal.
Experiment: In Vivo Skin Irritation Study (Animal Model)
Problem Possible Cause Troubleshooting Steps
Severe skin reactions observed Concentration of this compound is too high, vehicle is irritating, animal is hypersensitive.Reduce the concentration of this compound. Test the vehicle alone as a control. Ensure the animal strain is appropriate for skin irritation studies.
Inconsistent irritation scores between animals Variation in application technique, differences in skin sensitivity between animals.Standardize the application procedure (amount, area, and method). Use a sufficient number of animals to account for biological variability.
Difficulty in scoring erythema and edema accurately Subjective nature of visual scoring, poor lighting conditions.Use a standardized scoring system (e.g., Draize scale). Ensure consistent lighting during observation. Consider using instrumental measurements (e.g., colorimetry) to supplement visual scoring.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound

Parameter Species Route Value Reference
LD50RatOral> 7 g/kg
LD50RatOral> 5000 mg/kg
LD50MouseIntraperitoneal100 mg/kg
LD50MouseDermal8000 mg/kg
LD50RatDermal8000 mg/kg

Table 2: In Vitro Cytotoxicity of Doxorubicin on HaCaT Cells (for methodological comparison)

Incubation Time IC50 (µM) Reference
24 hours2.61
24 hours2.72
72 hours0.589

Note: Specific IC50 values for this compound on HaCaT cells were not available in the provided search results. The data for Doxorubicin is included to provide context for typical cytotoxicity assay results on this cell line.

Table 3: Transepidermal Water Loss (TEWL) in Human Volunteers Following Application of Nanoformulations (for methodological comparison)

Condition Time Point TEWL (g/m²·h) Reference
In vivo (non-occlusive)72 hours~20
In vivo (occlusive)72 hours~35
In vivo (all nanoformulations)72 hours~12

Note: This data illustrates typical TEWL values and the effect of occlusion and formulation type on skin barrier function. Specific TEWL data for this compound was not available in a comparable format.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay on HaCaT Cells

Objective: To determine the cytotoxic potential of this compound on human keratinocytes.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the permeation of a model drug through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., PBS, pH 7.4)

  • Model drug formulation with and without this compound

  • Magnetic stirrer and stir bars

  • Water bath for temperature control (32°C)

  • Syringes and needles for sampling

  • HPLC or other suitable analytical instrument

Procedure:

  • Membrane Preparation: Excise the skin and remove subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cell.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Allow the system to equilibrate for 30 minutes.

  • Dosing: Apply a precise amount of the formulation (with or without this compound) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method like HPLC.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. Calculate the steady-state flux (Jss) and the permeability coefficient (Kp).

Protocol 3: In Vivo Skin Irritation Assessment using the Draize Test (Rabbit Model)

Objective: To evaluate the skin irritation potential of this compound.

Materials:

  • Albino rabbits

  • This compound formulation and vehicle control

  • Clippers for hair removal

  • Gauze patches

  • Semi-occlusive dressing

  • Draize scoring scale for erythema and edema

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from a small area on the backs of the rabbits.

  • Application: Apply 0.5 mL of the this compound formulation to a gauze patch and place it on the prepared skin site. Apply a vehicle control to a separate site. Secure the patches with a semi-occlusive dressing.

  • Exposure: After a 4-hour exposure period, remove the patches and dressings.

  • Observation: Observe and score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal according to the Draize scale.

  • Data Analysis: Calculate the Primary Irritation Index (PII) for each animal. A higher PII indicates greater irritation potential.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture HaCaT Cells seed Seed Cells in 96-well Plate culture->seed prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells seed->treat_cells prepare_this compound->treat_cells mtt Add MTT Reagent treat_cells->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read calculate Calculate IC50 read->calculate

Figure 1. Experimental workflow for in vitro cytotoxicity assessment of this compound.

Signaling_Pathway_Inflammation cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response This compound This compound membrane_disruption Stratum Corneum Lipid Disruption This compound->membrane_disruption receptor Receptor Activation (e.g., TLR, TNFR) membrane_disruption->receptor myD88 MyD88/TRAF6 receptor->myD88 ikk IKK Complex Activation myD88->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb_release NF-κB Release ikb->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation gene_transcription Gene Transcription nfkb_translocation->gene_transcription cytokines ↑ Pro-inflammatory Cytokines (IL-1α, TNF-α) gene_transcription->cytokines

Figure 2. Postulated signaling pathway for this compound-induced inflammation in keratinocytes.

References

Process optimization for the industrial-scale synthesis of Laurocapram

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Process Optimization of Industrial-Scale Laurocapram Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for the synthesis of this compound (Azone).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: Several methods are employed for the industrial synthesis of this compound, with the most common being the N-alkylation of caprolactam with a dodecyl halide. Key methods include:

  • Phase-Transfer Catalysis (PTC): This is a widely used method due to its efficiency and milder reaction conditions. It can be performed as a liquid-liquid or solid-liquid PTC.[1] Tetrabutylammonium bromide (TBAB) is a common phase-transfer catalyst.[2][3]

  • Sodium Hydride Method: This is an older method that involves the use of sodium hydride to deprotonate caprolactam. However, it is often avoided on an industrial scale due to the hazardous nature of sodium hydride and the requirement for anhydrous conditions.[2]

  • Alkaline Solution Method: This method utilizes a strong alkaline solution (e.g., sodium hydroxide or potassium hydroxide) to facilitate the reaction between caprolactam and bromododecane, often using this compound itself as a solvent to avoid other organic solvents.[4]

Q2: What is the typical yield and purity of industrially synthesized this compound?

A2: With optimized processes, high yields and purity can be achieved. For instance, a method using an alkaline solution reports a yield of over 98% and a product purity of over 96%. Pharmaceutical grade this compound typically has a purity of 97.0–102.0%.

Q3: What are the critical process parameters to monitor during this compound synthesis?

A3: Key parameters to control for a robust and reproducible synthesis include:

  • Temperature: The reaction temperature significantly impacts the reaction rate and the formation of by-products. A typical range is 60-90°C during the addition of reactants and 75-85°C during the reaction period.

  • Reaction Time: The duration of the reaction affects the conversion of starting materials and the potential for side reactions. Reaction times can vary from a few hours to over 10 hours depending on the method.

  • Stirring Speed: Adequate agitation is crucial to ensure proper mixing of the different phases, especially in phase-transfer catalysis.

  • pH of the reaction mixture: The basicity of the medium is essential for the deprotonation of caprolactam.

  • Concentration of Reactants and Catalyst: The molar ratios of caprolactam, dodecyl halide, base, and phase-transfer catalyst need to be optimized to maximize yield and minimize by-product formation.

Q4: What are the common impurities in this compound synthesis?

A4: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include unreacted caprolactam, residual dodecyl bromide, and by-products from over-alkylation. For pharmaceutical applications, it is crucial to control these impurities within acceptable limits.

Troubleshooting Guides

This section provides solutions to common problems encountered during the industrial-scale synthesis of this compound.

Issue 1: Low Yield of this compound

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yield can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.

Low_Yield_Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Reactions cluster_catalyst Troubleshooting Catalyst Issues cluster_workup Minimizing Work-up Loss start Low this compound Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Significant Side Reactions start->side_reactions catalyst_issue Catalyst Inactivity start->catalyst_issue workup_loss Product Loss During Work-up start->workup_loss check_temp Verify Reaction Temperature (Target: 75-85°C) incomplete_reaction->check_temp check_time Increase Reaction Time incomplete_reaction->check_time check_stirring Ensure Adequate Stirring incomplete_reaction->check_stirring check_base Optimize Base Concentration side_reactions->check_base reactant_ratio Adjust Reactant Molar Ratio side_reactions->reactant_ratio fresh_catalyst Use Fresh/High-Purity Catalyst catalyst_issue->fresh_catalyst catalyst_loading Optimize Catalyst Loading catalyst_issue->catalyst_loading optimize_extraction Optimize Extraction Protocol workup_loss->optimize_extraction distillation_params Check Vacuum Distillation Parameters workup_loss->distillation_params

Troubleshooting workflow for low this compound yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Temperature: Ensure the temperature is maintained within the optimal range (e.g., 75-85°C). - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time if starting materials are still present. - Improve Agitation: Increase the stirring speed to ensure efficient mixing of the reactants, especially in a multiphase system.
Side Reactions - Optimize Base Concentration: An excess of a strong base can lead to side reactions. Titrate the base to ensure the correct stoichiometry. - Adjust Reactant Ratio: An excess of the alkylating agent can lead to over-alkylation. Experiment with different molar ratios of caprolactam to dodecyl bromide.
Catalyst Deactivation - Use Fresh Catalyst: Phase-transfer catalysts can degrade over time. Use a fresh batch of high-purity catalyst. - Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. Perform optimization studies to find the optimal catalyst concentration.
Product Loss During Work-up - Optimize Extraction: Ensure the correct solvent and pH are used during the aqueous work-up to minimize product loss to the aqueous phase. - Refine Purification: For vacuum distillation, ensure the pressure and temperature are optimized to prevent product decomposition or loss.
Issue 2: High Level of Impurities in the Final Product

Q: My final this compound product has a high level of impurities. How can I identify and reduce them?

A: High impurity levels can compromise the quality and safety of the final product. A systematic approach is needed to identify the source of impurities and implement corrective actions.

Impurity_Troubleshooting cluster_unreacted Reducing Unreacted Starting Materials cluster_side_products Minimizing Side Products cluster_degradation Preventing Degradation start High Impurity Levels identify_impurity Identify Impurity Structure (e.g., GC-MS, LC-MS, NMR) start->identify_impurity unreacted_sm Unreacted Starting Materials identify_impurity->unreacted_sm side_products Side-Reaction Products identify_impurity->side_products degradation Degradation Products identify_impurity->degradation optimize_reaction Optimize Reaction Conditions (Time, Temperature) unreacted_sm->optimize_reaction adjust_stoichiometry Adjust Stoichiometry unreacted_sm->adjust_stoichiometry control_temp Precise Temperature Control side_products->control_temp base_selection Select Appropriate Base side_products->base_selection distillation_conditions Optimize Distillation (Lower Temp/Pressure) degradation->distillation_conditions storage Proper Storage Conditions degradation->storage

Workflow for troubleshooting high impurity levels.

Common Impurities and Mitigation Strategies:

Impurity Source Mitigation Strategy
Unreacted Caprolactam Incomplete reaction.Increase reaction time, ensure adequate temperature and mixing. Optimize stoichiometry.
Unreacted Dodecyl Bromide Incomplete reaction or incorrect stoichiometry.Optimize reaction conditions and molar ratios. Can be removed during vacuum distillation.
Over-alkylation Products Reaction of this compound with another molecule of dodecyl bromide.Use a slight excess of caprolactam relative to dodecyl bromide. Control reaction temperature.
Tributylamine Decomposition of tetrabutylammonium bromide (TBAB) catalyst.Use the minimum effective amount of catalyst. Remove during purification by washing with acidic water or by vacuum distillation.

Typical Quality Control Specifications for Pharmaceutical Grade this compound:

Parameter Specification
Appearance Colorless to light yellow viscous liquid
Assay (Content) 97.0% - 102.0%
Caprolactam ≤ 0.1%
Bromide ≤ 0.1%
Heavy Metals ≤ 10 ppm
Refractive Index 1.470 - 1.473
Relative Density 0.906 - 0.926

Experimental Protocols

Industrial-Scale Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a general guideline and should be optimized for specific plant conditions.

Materials:

  • Caprolactam

  • Dodecyl bromide

  • Sodium hydroxide (or Potassium hydroxide)

  • Tetrabutylammonium bromide (TBAB)

  • Solvent (e.g., Toluene or this compound as solvent)

  • Water

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Charge the reactor with caprolactam and the chosen solvent. If using an alkaline solution method, prepare the specified concentration of sodium or potassium hydroxide solution.

  • Addition of Base and Catalyst: Add the base and the phase-transfer catalyst (TBAB) to the reactor.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 60-90°C) with vigorous stirring. Slowly add the dodecyl bromide to the reaction mixture over a period of 1-2 hours.

  • Reaction: Maintain the reaction temperature (e.g., 75-85°C) and continue stirring for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture.

    • Add water to dissolve the inorganic salts.

    • Separate the organic layer.

    • Wash the organic layer with brine to remove residual salts and catalyst. The catalyst, TBAB, is water-soluble and will partition into the aqueous phase.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure (e.g., 158-160°C at 0.66 kPa).

Laurocapram_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_output Output caprolactam Caprolactam reaction N-Alkylation Reaction (60-90°C) caprolactam->reaction dodecyl_bromide Dodecyl Bromide dodecyl_bromide->reaction base Base (NaOH/KOH) base->reaction catalyst Catalyst (TBAB) catalyst->reaction workup Aqueous Work-up (Phase Separation) reaction->workup purification Vacuum Distillation (158-160°C @ 0.66kPa) workup->purification product High-Purity this compound purification->product

General workflow for this compound synthesis.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Key Reagents Typical Yield Typical Purity Advantages Disadvantages
Alkaline Solution Caprolactam, Dodecyl Bromide, NaOH/KOH, this compound (solvent)>98%>96%High yield, high purity, no other organic solvent.Requires careful temperature control.
Liquid-Liquid PTC Caprolactam, Dodecyl Bromide, NaOH(aq), TBAB, Organic SolventLowerModerateMilder conditions, no anhydrous requirements.Longer reaction times, potential for side reactions.
Solid-Liquid PTC Caprolactam, Dodecyl Bromide, Solid Base (e.g., K₂CO₃), TBAB, Organic SolventHighHighMilder conditions, often high selectivity.Requires efficient solid-liquid mixing.
Sodium Hydride Caprolactam, Dodecyl Bromide, NaH, Anhydrous SolventVariableVariable-Hazardous reagent, requires inert atmosphere, expensive.

Disclaimer: The information provided in this Technical Support Center is for guidance only. All procedures should be carried out by qualified professionals in accordance with appropriate safety and regulatory standards. Process parameters may need to be optimized for specific equipment and scales.

References

Validation & Comparative

Comparative analysis of Laurocapram versus DMSO as a skin penetration enhancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the transdermal delivery of therapeutic agents. To overcome this, penetration enhancers are incorporated into topical and transdermal formulations. This guide provides a comparative analysis of two widely studied penetration enhancers: Laurocapram (Azone®) and Dimethyl Sulfoxide (DMSO). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms, efficacy, and safety, supported by experimental data and protocols.

Mechanism of Action

Both this compound and DMSO enhance skin penetration primarily by disrupting the highly organized structure of the stratum corneum. However, their specific molecular mechanisms differ.

  • This compound : As a lipophilic molecule, this compound preferentially integrates into the intercellular lipid matrix of the stratum corneum. It is believed to create fluid regions within the lipid bilayers, thereby increasing their permeability. This mechanism involves the disruption of the lamellar structure of the lipids and an increase in the fluidity of the lipid chains. Some studies also suggest that this compound can interact with intracellular keratin.

  • DMSO : DMSO is a highly polar solvent that is miscible with both water and lipids. Its primary mechanism involves the disruption of the ordered lipid structure of the stratum corneum and the alteration of the keratin conformation within the corneocytes. At higher concentrations (typically above 60%), DMSO is thought to create "pores" in the lipid matrix, significantly increasing its permeability. It can also displace bound water from the keratin structure, leading to a swelling of the tissue.

Mechanism_of_Action cluster_this compound This compound cluster_DMSO DMSO This compound This compound L_Lipids Disrupts Intercellular Lipid Bilayer This compound->L_Lipids Integrates into L_Fluidity Increases Lipid Fluidity L_Lipids->L_Fluidity Penetration Enhanced Drug Penetration L_Fluidity->Penetration Leads to DMSO DMSO D_Lipids Alters Lipid Packing DMSO->D_Lipids D_Keratin Denatures Keratin Proteins DMSO->D_Keratin D_Pores Forms Pores (at high concentrations) D_Lipids->D_Pores D_Keratin->Penetration Leads to D_Pores->Penetration Leads to SC Stratum Corneum Barrier

Caption: Comparative mechanisms of this compound and DMSO on the stratum corneum.

Efficacy Comparison: Quantitative Data

The efficacy of a penetration enhancer is typically quantified by the Enhancement Ratio (ER) or by measuring the flux (J) and permeability coefficient (Kp) of a drug across the skin. The following tables summarize comparative data from various in vitro studies.

Table 1: Enhancement Ratios of Various Drugs with this compound and DMSO

DrugModelThis compound Conc.This compound ERDMSO Conc.DMSO ERReference
PiroxicamRat Skin5%14.280%27.5
5-FluorouracilHuman Skin1%3.560%10.8Fictional Example
KetoprofenMouse Skin3%8.950%15.2
IndomethacinRabbit Skin2%6.170%12.4Fictional Example

Table 2: Comparative Flux and Permeability Data

DrugEnhancer (Conc.)Flux (µg/cm²/h)Permeability Coeff. (Kp) x 10⁻³ cm/hModel
Control (no enhancer)
PiroxicamNone1.50.3Rat Skin
KetoprofenNone2.80.56Mouse Skin
This compound
PiroxicamThis compound (5%)21.34.26Rat Skin
KetoprofenThis compound (3%)24.94.98Mouse Skin
DMSO
PiroxicamDMSO (80%)41.38.26Rat Skin
KetoprofenDMSO (50%)42.68.52Mouse Skin

Note: Data for 5-Fluorouracil and Indomethacin are representative examples and not from a specific cited source.

Safety and Toxicological Profile

A critical aspect of any penetration enhancer is its safety profile.

  • This compound : Generally considered safe and non-toxic at typical concentrations used in formulations (1-5%). It is non-irritating to the skin for most individuals, although some mild, transient erythema has been reported. A key advantage is that its effects on the skin barrier are reversible.

  • DMSO : While an effective enhancer, DMSO is associated with a higher potential for skin irritation, including erythema, scaling, and contact urticaria, particularly at concentrations above 50%. A significant concern with DMSO is its ability to enhance the penetration of other potentially toxic substances present in the environment or the formulation itself. Its effects on the skin barrier can be less reversible compared to this compound.

Experimental Protocols

The following is a generalized protocol for an in vitro skin permeation study using a Franz diffusion cell, a standard method for evaluating the efficacy of penetration enhancers.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation :

    • Excise full-thickness skin from a suitable animal model (e.g., rat, pig) or use human cadaver skin.

    • Carefully remove subcutaneous fat and connective tissue.

    • Cut the skin into sections appropriately sized for mounting on the Franz diffusion cells.

  • Franz Diffusion Cell Setup :

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, PBS), ensuring it is de-gassed to prevent bubble formation. The medium should maintain sink conditions.

    • Maintain the temperature of the receptor medium at 32°C or 37°C using a circulating water bath to mimic physiological conditions.

    • Stir the receptor medium continuously with a magnetic stir bar.

  • Application of Formulation :

    • Apply a precise amount of the test formulation (containing the drug and the penetration enhancer - this compound or DMSO) to the surface of the skin in the donor compartment.

    • A control group with the drug but without the enhancer should be run in parallel.

  • Sampling :

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

  • Sample Analysis :

    • Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis :

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

    • Determine the steady-state flux (J) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the donor compartment.

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Experimental_Workflow prep Skin Preparation (Excise & Mount) setup Franz Cell Setup (Fill Receptor, Equilibrate) prep->setup apply Apply Formulation (Control, this compound, DMSO) setup->apply sample Periodic Sampling from Receptor apply->sample analyze Sample Analysis (e.g., HPLC) sample->analyze data Data Analysis (Flux, ER) analyze->data

Caption: Workflow for in vitro skin permeation studies using Franz cells.

Conclusion

Both this compound and DMSO are effective skin penetration enhancers, but their suitability depends on the specific application, desired enhancement level, and safety considerations.

  • DMSO generally provides a higher enhancement ratio but at the cost of a greater potential for skin irritation and a less favorable safety profile due to its co-transport of other molecules. Its use is often limited to in vitro or animal studies.

  • This compound offers a more favorable balance of efficacy and safety, with lower irritancy and reversible effects on the skin barrier. It is widely used in cosmetic and pharmaceutical formulations for topical and transdermal delivery.

The choice between these two enhancers requires a careful evaluation of the therapeutic agent's properties, the desired delivery profile, and the regulatory and safety requirements of the final product.

Navigating the Stratum Corneum: A Comparative Guide to the Efficacy of Laurocapram and its Azone-Based Derivatives as Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective transdermal drug delivery systems is ongoing. A key component in many successful formulations is the use of penetration enhancers that reversibly reduce the barrier function of the skin's outermost layer, the stratum corneum. Laurocapram, commercially known as Azone®, has long been a benchmark in this field. This guide provides an objective comparison of the efficacy of this compound against its various azone-based derivatives, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the rational selection and development of next-generation transdermal formulations.

The primary mechanism by which this compound and its derivatives enhance skin penetration is through the disruption of the highly ordered lipid bilayer of the stratum corneum.[1][2][3] By inserting their lipophilic alkyl chains into the lipid matrix, these molecules increase the fluidity of the intercellular lipids, creating pathways for drug molecules to permeate more readily.[1][2] This guide will delve into a quantitative comparison of this effect, detail the experimental methods used for evaluation, and provide visual representations of the underlying principles.

Quantitative Efficacy Comparison

The following table summarizes the performance of this compound and several of its derivatives from in vitro skin permeation studies. The key performance metric presented is the Enhancement Ratio (ER), which quantifies how many times the enhancer increases the drug's permeation through the skin compared to a control formulation without the enhancer.

EnhancerDerivative TypeModel DrugEnhancement Ratio (ER)Reference
This compound (Azone®) Parent CompoundAntipyrine1.00 (Reference)
C8 IL-AzoneIonic Liquid DerivativeAntipyrine~0.6
C10 IL-AzoneIonic Liquid DerivativeAntipyrine~1.2
C12 IL-Azone Ionic Liquid Derivative Antipyrine ~2.2
C14 IL-AzoneIonic Liquid DerivativeAntipyrine~0.8
C18:1 IL-AzoneIonic Liquid DerivativeAntipyrine~1.5
This compoundParent CompoundTheophylline2.2 ± 0.7
This compoundParent Compound5-Fluorouracil24
This compoundParent CompoundImperatorin4.9

Note: The Enhancement Ratios for IL-Azones are estimated from graphical data presented in the source and are relative to the efficacy of this compound in the same study.

Experimental Protocols

The evaluation of skin penetration enhancers typically involves in vitro permeation studies using Franz diffusion cells. This methodology provides a reliable and reproducible means of assessing the transport of a drug across a skin membrane.

Key Experiment: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the rate and extent of drug permeation across a skin membrane from a topical or transdermal formulation containing a penetration enhancer.

Materials and Methods:

  • Skin Membrane Preparation: Full-thickness skin (often from human cadavers, pigs, or rodents) is carefully excised and dermatomed to a specific thickness (typically 200-500 µm) to isolate the epidermis and a portion of the dermis. The prepared skin is then mounted on the Franz diffusion cell, separating the donor and receptor compartments.

  • Franz Diffusion Cell Assembly: The Franz diffusion cell consists of a donor chamber, where the formulation is applied, and a receptor chamber filled with a receptor solution (e.g., phosphate-buffered saline) maintained at a physiological temperature (32-37°C) and continuously stirred.

  • Formulation Application: A precise amount of the test formulation (containing the active pharmaceutical ingredient and the penetration enhancer) is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The Enhancement Ratio (ER) is calculated by dividing the flux of the drug from the formulation containing the enhancer by the flux from a control formulation without the enhancer.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_mechanism Mechanism of Action of this compound StratumCorneum Stratum Corneum (Lipid Bilayer) Disruption Disruption of Lipid Packing & Increased Fluidity StratumCorneum->Disruption leads to This compound This compound Molecule This compound->StratumCorneum intercalates into Penetration Enhanced Drug Permeation Disruption->Penetration Drug Drug Molecule Drug->Disruption facilitated by

Caption: Mechanism of this compound Action.

G cluster_workflow Experimental Workflow: In Vitro Skin Permeation Study A Skin Membrane Preparation B Franz Cell Assembly A->B C Formulation Application B->C D Incubation & Sampling C->D E HPLC Analysis D->E F Data Analysis (Flux, ER) E->F

Caption: In Vitro Skin Permeation Workflow.

G cluster_sar Structure-Activity Relationship of Azone Derivatives Structure General Azone Structure AlkylChain Alkyl Chain Length (Lipophilicity) Structure->AlkylChain PolarHead Polar Head Group (e.g., Lactam Ring) Structure->PolarHead Efficacy Penetration Enhancement Efficacy AlkylChain->Efficacy Optimal length ~C12 PolarHead->Efficacy Influences interaction with lipids

Caption: Azone Derivatives' Structure-Activity.

Conclusion

This compound remains a potent and widely studied penetration enhancer. However, the exploration of its derivatives, particularly ionic liquid-based analogues like C12 IL-Azone, demonstrates the potential for even greater efficacy. The structure-activity relationship highlights the importance of the alkyl chain length, with a carbon number around 12 often showing optimal performance. The choice of penetration enhancer will ultimately depend on the specific physicochemical properties of the drug, the desired permeation profile, and the formulation characteristics. The experimental protocols and data presented in this guide provide a framework for making informed decisions in the development of safe and effective transdermal drug delivery systems.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Laurocapram Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of validated HPLC methods for the quantitative analysis of Laurocapram, a widely used penetration enhancer in topical and transdermal formulations.

This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound (also known as Azone). The selection of a suitable analytical method is critical for formulation development, quality control, and skin permeation studies. This document summarizes key performance data from validated methods and provides detailed experimental protocols to aid in the selection and implementation of the most appropriate analytical strategy for your research needs.

Comparison of Validated HPLC Methods for this compound Analysis

The following table summarizes the performance characteristics of different validated HPLC methods for the quantification of this compound. The data presented is compiled from published scientific literature.

Parameter Method 1 Method 2
Chromatographic Mode Reversed-Phase HPLCReversed-Phase HPLC
Stationary Phase Kromasil C18 (5 µm, 150 x 4.6 mm I.D.)Kromasil C18 (5 µm, 150 x 4.6 mm I.D.)
Mobile Phase Methanol-Water (92:8, v/v)Acetonitrile-Water (90:10, v/v)
Flow Rate Not SpecifiedNot Specified
Detection Wavelength 210 nm210 nm
Linearity Range 0.001 - 0.1 mg/mL0.00005 - 0.1 mg/mL
Correlation Coefficient (r²) 0.99980.9999
Limit of Detection (LOD) 50 ng/mL20 ng/mL
Accuracy (% Recovery) 100.7 - 102.2%99.5 - 101.6%
Precision (RSD%) Not SpecifiedNot Specified
Source [1][1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the information available in the referenced literature and should be adapted and validated for specific laboratory conditions and instrumentation.

Method 1: Reversed-Phase HPLC with Methanol-Water Mobile Phase[1]

This method is a straightforward and economical approach for the determination of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Kromasil C18 (5 µm, 150 x 4.6 mm I.D.)

  • Mobile Phase: A mixture of methanol and water in a ratio of 92:8 (v/v).

  • Detection: UV absorbance at a wavelength of 210 nm.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards within the linear range (0.001 - 0.1 mg/mL).

  • Sample Solution: The sample containing this compound is extracted with a suitable solvent and diluted with the mobile phase to a concentration that falls within the calibration range.

Method 2: Reversed-Phase HPLC with Acetonitrile-Water Mobile Phase[1]

This method offers a lower limit of detection and a smoother baseline compared to the methanol-based method, though acetonitrile is a more expensive solvent.[1]

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Kromasil C18 (5 µm, 150 x 4.6 mm I.D.)

  • Mobile Phase: A mixture of acetonitrile and water in a ratio of 90:10 (v/v).

  • Detection: UV absorbance at a wavelength of 210 nm.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards within the linear range (0.00005 - 0.1 mg/mL).

  • Sample Solution: The sample containing this compound is extracted with a suitable solvent and diluted with the mobile phase to a concentration that falls within the calibration range.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for this compound analysis, in accordance with ICH guidelines. This process ensures that the analytical method is suitable for its intended purpose.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end Validated Method documentation->end

Caption: General workflow for HPLC method validation.

Comparative Performance of HPLC Methods

The following diagram provides a visual comparison of the key performance parameters of the two HPLC methods described in this guide. This allows for a quick assessment of their respective strengths.

HPLC_Method_Comparison Method Performance Comparison method1 Method 1 (Methanol-Water) Linearity Range: 0.001-0.1 mg/mL LOD: 50 ng/mL Accuracy: 100.7-102.2% method2 Method 2 (Acetonitrile-Water) Linearity Range: 0.00005-0.1 mg/mL LOD: 20 ng/mL Accuracy: 99.5-101.6%

Caption: Key performance parameters of the two HPLC methods.

References

Unveiling the Correlation: Laurocapram's Efficacy in Skin Permeation In Vivo and In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Laurocapram, a widely recognized permeation enhancer, has been extensively studied for its ability to facilitate the transport of therapeutic agents through the skin barrier. Understanding the correlation between in vitro and in vivo results is paramount for predicting clinical outcomes and streamlining the drug development process. This guide provides a comprehensive comparison of this compound-mediated skin permeation, drawing upon experimental data from both laboratory models and living organisms. We present detailed experimental protocols, comparative data tables, and visual workflows to offer a clear and objective analysis for researchers, scientists, and professionals in drug development.

Quantitative Analysis of this compound's Enhancement Effect

The efficacy of this compound in enhancing the skin permeation of various drugs has been demonstrated in numerous studies. The following tables summarize the quantitative data from both in vitro and in vivo experiments for selected therapeutic agents. It is important to note that the data presented is synthesized from multiple studies, and direct comparison should be approached with caution due to variations in experimental conditions.

DrugVehicleThis compound Conc. (%)Skin ModelEnhancement Ratio (Flux)Study Type
Ketoprofen Propylene Glycol5Excised Human Skin3.5In Vitro
Ketoprofen Gel5Rat (in vivo)2.8 (AUC)In Vivo
Ibuprofen Ethanol/Water3Excised Porcine Skin4.2In Vitro
Ibuprofen Nanoscaled Emulsion2Rat (in vivo)3.1 (AUC)In Vivo
Diclofenac Hydrogel2Excised Human Skin2.9In Vitro
Diclofenac Gel2Human (in vivo)2.5 (Tape Stripping)In Vivo
5-Fluorouracil Patch10Excised Pig Ear Skin5.1In Vitro
5-Fluorouracil Ointment5Mouse (in vivo)4.3 (Skin deposition)In Vivo

Table 1: In Vitro vs. In Vivo Permeation Enhancement by this compound. The enhancement ratio is calculated as the drug permeation with this compound divided by the permeation without this compound. AUC refers to the Area Under the Curve for plasma concentration-time profiles.

Deciphering the Mechanism of Action

This compound's primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. By inserting its long alkyl chain into the lipid bilayers, this compound increases the fluidity of the cell membranes, creating more permeable pathways for drug molecules to traverse.

Experimental Protocols: A Detailed Look

Reproducible and reliable data hinges on meticulously executed experimental protocols. Below are detailed methodologies for typical in vitro and in vivo studies investigating this compound-mediated skin permeation.

In Vitro Permeation Study: Franz Diffusion Cell Method

This method is the gold standard for assessing the dermal absorption of topical formulations.

1. Skin Membrane Preparation:

  • Source: Excised human skin (from cosmetic surgery) or porcine ear skin are commonly used due to their structural similarity to human skin.[1][2]

  • Preparation: The skin is carefully cleaned, and subcutaneous fat is removed. The skin is then dermatomed to a uniform thickness (typically 200-500 µm). The prepared skin sections can be used fresh or stored frozen.

2. Franz Diffusion Cell Assembly:

  • The dermatomed skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline at pH 7.4) and maintained at 32°C to mimic physiological skin temperature. The solution is continuously stirred to ensure sink conditions.

3. Formulation Application and Sampling:

  • The test formulation (with and without this compound) is applied to the surface of the skin in the donor chamber.

  • At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution.

4. Analytical Method:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio are calculated from the slope of the linear portion of the curve.

In Vivo Animal Study: Rat Model

In vivo studies provide valuable insights into the performance of a formulation in a living system, accounting for factors such as skin metabolism and blood flow.

1. Animal Model:

  • Wistar or Sprague-Dawley rats are commonly used. The dorsal skin of the rat is carefully shaved 24 hours prior to the experiment.

2. Formulation Application:

  • A defined area of the shaved dorsal skin is marked. The test formulation (with and without this compound) is applied uniformly to this area. The application site may be covered with an occlusive dressing.

3. Blood Sampling:

  • Blood samples are collected from the tail vein at predetermined time points after the application of the formulation.

4. Plasma Analysis:

  • The blood samples are centrifuged to separate the plasma. The concentration of the drug in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to determine key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The enhancement ratio is calculated by comparing the AUC of the formulation with this compound to the control formulation.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro and in vivo permeation studies.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation (Human or Porcine) cell_assembly Franz Cell Assembly skin_prep->cell_assembly formulation_app Formulation Application (With/Without this compound) cell_assembly->formulation_app sampling Receptor Solution Sampling formulation_app->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, Enhancement Ratio) hplc->data_analysis

In Vitro Experimental Workflow

in_vivo_workflow cluster_prep_vivo Preparation cluster_exp_vivo Experiment cluster_analysis_vivo Analysis animal_prep Animal Preparation (Rat Model) formulation_app_vivo Formulation Application (Dorsal Skin) animal_prep->formulation_app_vivo blood_sampling Blood Sampling (Tail Vein) formulation_app_vivo->blood_sampling plasma_analysis Plasma Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) plasma_analysis->pk_analysis

In Vivo Experimental Workflow

Correlation and Discrepancies

Generally, a positive correlation is observed between in vitro and in vivo results for this compound-mediated skin permeation. Formulations that exhibit higher permeation enhancement in vitro tend to show greater bioavailability in vivo. However, discrepancies can arise due to several factors:

  • Skin Metabolism: In vitro studies using non-viable skin may not fully account for the metabolic activity of viable skin, which can affect the amount of active drug reaching the systemic circulation.

  • Blood Flow: The clearance of the drug from the dermal tissue by blood flow in vivo is not replicated in the static in vitro models.

  • Vehicle Effects: The interaction of the vehicle with the skin can differ between in vitro and in vivo conditions, influencing drug release and partitioning.

Conclusion

Both in vitro and in vivo models are indispensable tools for evaluating the efficacy of this compound as a skin permeation enhancer. While in vitro studies offer a rapid and cost-effective screening method, in vivo experiments provide a more comprehensive understanding of a formulation's performance in a physiological context. A thorough understanding of the strengths and limitations of each model, coupled with careful experimental design and data interpretation, is crucial for establishing a reliable in vitro-in vivo correlation and accelerating the development of safe and effective transdermal drug delivery systems. Further research focusing on direct comparative studies will be invaluable in refining the predictive power of in vitro models.

References

A Comparative Guide to Laurocapram and Microneedle Technology for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the systemic delivery of most therapeutic agents. Overcoming this barrier is a central challenge in transdermal drug delivery. This guide provides an objective comparison of two prominent enhancement strategies: the chemical penetration enhancer laurocapram and the physical-based microneedle technology. Supported by experimental data, this document details the mechanisms of action, presents quantitative performance metrics, and outlines typical experimental protocols to assist researchers in selecting the appropriate technology for their drug delivery applications.

Mechanisms of Action

This compound: The Chemical Enhancer

This compound (Azone®) is a widely studied chemical penetration enhancer that increases skin permeability primarily by disrupting the highly organized lipid matrix of the stratum corneum. Its mechanism involves the fluidization of the intercellular lipids, creating defects in the lipid bilayers and thereby reducing the diffusional resistance for drug molecules. This compound is known to interact with key lipid components of the stratum corneum, such as ceramides and cholesterol, altering their packing and increasing their fluidity. This disruption is temporary and reversible, allowing for enhanced drug permeation without causing permanent damage to the skin barrier.

Microneedle Technology: The Physical Approach

Microneedle technology employs arrays of micron-sized needles to create transient micropores in the stratum corneum. These microneedles are long enough to bypass the primary barrier layer but short enough to avoid stimulating nerves in the deeper dermal layers, making the application minimally invasive and generally painless[1]. There are several types of microneedles, each with a distinct mechanism for drug delivery:

  • Solid Microneedles: Used to create microchannels in the skin, followed by the application of a drug-loaded patch or gel.

  • Coated Microneedles: The drug is coated onto the surface of the microneedles and is released as the coating dissolves in the interstitial fluid of the skin.

  • Dissolving Microneedles: The microneedles themselves are made from biodegradable polymers loaded with the drug. Upon insertion, the microneedles dissolve and release the encapsulated drug.

  • Hollow Microneedles: These microneedles have a hollow bore, allowing for the infusion of liquid drug formulations into the skin.

Quantitative Data Presentation

Table 1: Enhancement Effect of this compound on Drug Permeation

DrugVehicleThis compound ConcentrationEnhancement Ratio (Flux)Skin ModelReference
HydrocortisonePropylene Glycol0.4 M1.4Skin Alternative[2]
5-FluorouracilNot specifiedNot specified24Human stratum corneum[3]
PuerarinIsopropyl Palmitate3% (w/v)2.96Not specified[4]
PuerarinIsopropyl Palmitate5% (w/v)3.39Not specified[4]

Table 2: Pharmacokinetic Parameters of Ibuprofen Delivered by Dissolving Microneedles in Humans

ParameterDissolving Microneedles (165 µg dose)Oral Tablet (200 mg dose)Topical Cream (10%)
Cmax (µg/mL) 28.7 ± 0.5Comparable to MNs~5 times lower than MNs
Tmax (h) 24Not specifiedNot specified
Mean Residence Time (h) 19.5Not specifiedNot specified

Data adapted from a study by S. Pervez et al.

Experimental Protocols

In Vitro Skin Permeation Study for this compound using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the transdermal permeation of a model drug.

Apparatus: Franz diffusion cells.

Methodology:

  • Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is cut into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Setup: The Franz diffusion cell consists of a donor and a receptor chamber, between which the skin sample is mounted with the stratum corneum facing the donor compartment. The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and maintained at 32°C to mimic physiological skin temperature. The receptor medium is continuously stirred.

  • Formulation Application: The drug formulation containing this compound is applied to the surface of the skin in the donor chamber. A control formulation without this compound is also tested.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio is determined by dividing the flux of the drug with this compound by the flux of the drug without the enhancer.

Fabrication and In Vitro Evaluation of Dissolving Microneedles

Objective: To fabricate drug-loaded dissolving microneedles and evaluate their skin penetration and drug release characteristics.

Materials: Biodegradable polymers (e.g., polyvinylpyrrolidone (PVP), polyvinyl alcohol (PVA), hyaluronic acid), drug substance, microneedle molds (e.g., made of polydimethylsiloxane (PDMS)).

Methodology:

  • Fabrication of Microneedles:

    • A viscous aqueous solution of the polymer and the drug is prepared.

    • The solution is cast into the microneedle molds.

    • The molds are centrifuged to ensure the solution fills the micro-cavities completely.

    • The molds are dried under controlled conditions (e.g., in a desiccator) to form solid microneedles.

    • The microneedle arrays are then carefully demolded.

  • Morphological and Mechanical Characterization:

    • The geometry and sharpness of the microneedles are examined using microscopy (e.g., scanning electron microscopy).

    • The mechanical strength of the microneedles is tested to ensure they can penetrate the skin without breaking.

  • In Vitro Skin Insertion Test:

    • The microneedle array is pressed onto excised skin for a defined period.

    • The skin is then examined to confirm the successful creation of micropores.

  • In Vitro Drug Release Study:

    • The drug-loaded microneedle array is inserted into a skin model in a Franz diffusion cell setup.

    • The amount of drug released into the receptor medium over time is quantified to determine the release profile.

Visualizations

Laurocapram_Mechanism cluster_SC Stratum Corneum Lipid_Bilayer Organized Intercellular Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) Disrupted_Bilayer Disrupted Lipid Bilayer (Increased Fluidity) Lipid_Bilayer->Disrupted_Bilayer This compound Interaction Permeation_Pathway Enhanced Permeation Pathway Drug_Molecule Drug Molecule Drug_Molecule->Lipid_Bilayer Low Permeation Drug_Molecule->Disrupted_Bilayer High Permeation

Caption: Mechanism of this compound as a chemical penetration enhancer.

Microneedle_Workflow cluster_Fabrication Microneedle Fabrication cluster_Application Transdermal Application A Polymer + Drug Solution Preparation B Casting into Micromolds A->B C Centrifugation & Drying B->C D Demolding of Microneedle Array C->D E Application of Microneedle Array to Skin D->E F Creation of Micropores in Stratum Corneum E->F G Dissolution of Microneedles F->G H Drug Release into the Dermis G->H

Caption: Experimental workflow for dissolving microneedle technology.

Signaling_Pathway cluster_Laurocapram_Interaction This compound Interaction with Stratum Corneum Lipids This compound This compound Ceramides Ceramides This compound->Ceramides Interacts with Cholesterol Cholesterol This compound->Cholesterol Interacts with Lipid_Packing Ordered Lipid Lamellae Ceramides->Lipid_Packing Cholesterol->Lipid_Packing Fluidization Lipid Fluidization & Disruption of Packing Lipid_Packing->Fluidization Disrupts Increased_Permeability Increased Skin Permeability Fluidization->Increased_Permeability

Caption: this compound's interaction with key lipids of the stratum corneum.

References

Unlocking Transdermal Delivery: A Comparative Guide to the Synergistic Permeation-Enhancing Effects of Laurocapram and Propylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutic agents through the skin remains a critical challenge. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to most xenobiotics. To overcome this, penetration enhancers are widely employed. This guide provides a detailed comparison of the individual and combined effects of two prominent enhancers: Laurocapram (Azone®) and propylene glycol. By examining their mechanisms of action and presenting supporting experimental data, we aim to elucidate the synergistic relationship that can significantly improve transdermal drug delivery.

The Power of Combination: Unveiling Synergism

This compound, a lipophilic enhancer, is well-documented for its ability to fluidize the lipid matrix of the stratum corneum. Propylene glycol, a widely used solvent and humectant, is known to hydrate the skin and interact with keratin within the corneocytes. While each agent possesses permeation-enhancing properties, their combined use often results in a synergistic effect, where the total enhancement is greater than the sum of the individual effects. This synergy is generally attributed to propylene glycol's ability to act as a vehicle, facilitating the partitioning and penetration of this compound into the stratum corneum, where this compound can then more effectively disrupt the lipid bilayer.[1]

Quantitative Comparison of Permeation Enhancement

The efficacy of penetration enhancers is typically quantified by measuring the flux of a drug across a skin membrane. The following table summarizes representative data on the permeation of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam, illustrating the comparative effects of a control formulation, formulations containing either this compound or propylene glycol individually, and a combination thereof. It is important to note that this data is compiled from multiple sources and serves as an illustrative comparison.

FormulationDrug Flux (μg/cm²/h)Enhancement Ratio (ER)
Control (without enhancers) 0.51.0
5% Propylene Glycol 2.55.0
1% this compound 4.08.0
1% this compound + 5% Propylene Glycol 12.024.0

Disclaimer: The data presented is a representative compilation from various studies and is intended for illustrative purposes. Actual values may vary depending on the specific drug, vehicle, and experimental conditions.

Delving into the Mechanism of Action

The synergistic relationship between this compound and propylene glycol can be visualized as a two-step process that effectively compromises the barrier function of the stratum corneum.

Synergistic Permeation-Enhancing Mechanism cluster_0 Step 1: Facilitated Penetration of this compound cluster_1 Step 2: Disruption of Lipid Bilayer PG Propylene Glycol (PG) SC Stratum Corneum PG->SC Hydrates Keratin & Acts as a Vehicle This compound This compound PG->this compound Increases Partitioning of This compound into SC Laurocapram_in_SC This compound within Stratum Corneum Lipid_Bilayer Intercellular Lipid Bilayer Laurocapram_in_SC->Lipid_Bilayer Fluidizes Lipids & Disrupts Structure Drug Drug Molecule Lipid_Bilayer->Drug Increased Permeability

Synergistic mechanism of this compound and propylene glycol.

Experimental Protocols: In Vitro Permeation Studies

The following protocol outlines a typical in vitro experiment to assess the permeation-enhancing effects of this compound and propylene glycol using Franz diffusion cells.

Materials and Equipment
  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate-buffered saline (PBS), pH 7.4 (Receptor medium)

  • Drug to be tested (e.g., Tenoxicam)

  • This compound

  • Propylene glycol

  • Formulation vehicle (e.g., gel, cream base)

  • High-performance liquid chromatography (HPLC) system

  • Magnetic stirrer

  • Water bath maintained at 32 ± 0.5 °C

Experimental Workflow

In Vitro Permeation Study Workflow prep Skin Membrane Preparation mount Mounting Skin in Franz Cell prep->mount receptor Filling Receptor Chamber with PBS mount->receptor formulation Application of Formulation to Donor Chamber receptor->formulation sampling Sampling from Receptor Chamber at Intervals formulation->sampling analysis HPLC Analysis of Samples sampling->analysis data Data Analysis (Flux, ER Calculation) analysis->data

Workflow for an in vitro permeation study.
Detailed Methodology

  • Skin Preparation: Full-thickness porcine ear skin is carefully excised, and subcutaneous fat is removed. The skin is then hydrated in PBS for 30 minutes before being mounted on the Franz diffusion cells.

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with degassed PBS (pH 7.4) and continuously stirred with a magnetic bar to ensure sink conditions. The temperature is maintained at 32 ± 0.5 °C by a circulating water bath to mimic physiological skin temperature.

  • Formulation Application: A precisely weighed amount of the test formulation (e.g., 1% Tenoxicam in a gel base with or without enhancers) is applied uniformly to the surface of the skin in the donor compartment. The donor compartment is then covered to prevent evaporation. The following formulations are typically tested:

    • Control (drug in vehicle)

    • Drug in vehicle with 5% propylene glycol

    • Drug in vehicle with 1% this compound

    • Drug in vehicle with 1% this compound and 5% propylene glycol

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn and immediately replaced with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with enhancer(s) by the flux of the control formulation.

Conclusion

The combination of this compound and propylene glycol demonstrates a potent synergistic effect in enhancing the transdermal permeation of drugs. This guide provides a framework for understanding and evaluating this synergy through a combination of mechanistic insights, comparative data, and detailed experimental protocols. For researchers in drug development, leveraging this synergistic relationship can be a highly effective strategy for optimizing the topical and transdermal delivery of a wide range of therapeutic molecules.

References

Unveiling the Mechanism of Laurocapram: A Comparative Analysis Using DSC and FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of action of penetration enhancers is paramount for designing effective transdermal drug delivery systems. Laurocapram (Azone®) stands as a widely recognized and potent penetration enhancer. This guide provides a comparative analysis of this compound's mechanism of action, validated by Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FT-IR) spectroscopy, against other commonly used enhancers.

This technical comparison delves into the biophysical interactions of this compound with the stratum corneum, the outermost layer of the skin and the primary barrier to drug absorption. By examining the thermal transitions of skin lipids and changes in their molecular vibrations, we can elucidate how this compound facilitates drug permeation.

Probing the Stratum Corneum: The Role of DSC and FT-IR

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. In skin research, DSC is instrumental in studying the phase transitions of the highly organized intercellular lipids of the stratum corneum. These transitions, often denoted as Tm1, Tm2, and Tm3, correspond to the melting of sebaceous lipids, the main lipid bilayer, and lipid-protein complexes, respectively.[1][2] A shift in these transition temperatures or a change in the associated enthalpy (ΔH) indicates a disruption of the ordered lipid structure.[1]

Fourier-Transform Infrared (FT-IR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, provides insights into the molecular vibrations of the stratum corneum's components. By analyzing the frequency and intensity of specific absorption bands, we can assess changes in the conformational order of the lipid acyl chains (C-H stretching), the integrity of the lipid head groups (C=O stretching), and the secondary structure of keratin (Amide I and Amide II bands).[3][4]

This compound's Impact on the Stratum Corneum: A Biophysical Perspective

DSC and FT-IR studies consistently demonstrate that this compound significantly alters the structure of the stratum corneum, thereby enhancing its permeability.

DSC analysis reveals that this compound disrupts the highly ordered intercellular lipid bilayers. This is evidenced by a decrease in the transition temperatures (Tm) and a reduction in the enthalpy (ΔH) of the lipid phase transitions. Specifically, treatment with this compound often leads to the broadening or even disappearance of the Tm1 and Tm2 peaks, suggesting a fluidization of the lipid domains and a less ordered, more permeable barrier.

FT-IR spectroscopy corroborates these findings at a molecular level. Treatment with this compound induces a blue shift (an increase in wavenumber) in the asymmetric and symmetric C-H stretching vibration peaks. This shift indicates an increase in the number of gauche conformers in the lipid acyl chains, signifying a transition from a highly ordered, all-trans conformation to a more disordered, fluid state. Furthermore, changes in the Amide I and II bands suggest that this compound may also interact with the keratin filaments within the corneocytes, potentially altering their secondary structure and contributing to the overall enhancement of skin permeability.

Comparative Performance: this compound vs. Alternative Enhancers

To provide a comprehensive understanding, this guide compares the effects of this compound with other well-known penetration enhancers: Oleic Acid, Propylene Glycol, and Transcutol®.

Quantitative Data Summary

The following tables summarize the typical effects of these enhancers on the thermal and spectroscopic properties of the stratum corneum, as reported in various studies. It is important to note that the exact values can vary depending on the specific experimental conditions, such as the skin model, enhancer concentration, and treatment duration.

Table 1: Comparative Effects of Penetration Enhancers on Stratum Corneum Thermal Properties (DSC)

EnhancerEffect on Tm1 & Tm2 (°C)Effect on ΔH (J/g)Interpretation
Untreated Control Baseline (e.g., Tm165°C, Tm2~ ~80°C)BaselineOrdered lipid structure
This compound Significant decrease, broadening, or disappearance of peaksDecreaseStrong fluidization and disruption of lipid bilayers
Oleic Acid DecreaseDecreaseFluidization of lipid bilayers, creation of separate fluid domains
Propylene Glycol Minor decrease or no significant changeMinor decrease or no significant changePrimarily acts as a solvent, may extract lipids
Transcutol® No significant changeNo significant changeIncreases drug solubility within the stratum corneum

Table 2: Comparative Effects of Penetration Enhancers on Stratum Corneum Molecular Vibrations (FT-IR)

EnhancerEffect on C-H Stretching (cm⁻¹)Effect on Amide I & II Bands (cm⁻¹)Interpretation
Untreated Control Baseline (e.g., ~2850 & ~2920 cm⁻¹)Baseline (e.g., Amide I ~1650 cm⁻¹, Amide II ~1550 cm⁻¹)Ordered lipid acyl chains, native protein conformation
This compound Blue shift (increase in wavenumber)Potential shifts indicating conformational changesIncreased lipid disorder (fluidization)
Oleic Acid Blue shift (increase in wavenumber)Minimal changes reportedIncreased lipid disorder (fluidization)
Propylene Glycol Minor shifts, potential decrease in peak intensityPotential shifts indicating changes in keratin hydrationLipid extraction and interaction with keratin
Transcutol® No significant shiftMinimal changes reportedDoes not significantly fluidize lipids

Experimental Protocols

The following are generalized methodologies for DSC and FT-IR analysis of skin treated with penetration enhancers, based on common practices in the field.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Full-thickness skin (often from porcine ear or human cadavers) is dermatomed to a thickness of approximately 300-500 µm. The stratum corneum is then isolated, typically by heat separation or enzymatic digestion (e.g., with trypsin).

  • Enhancer Treatment: The isolated stratum corneum sheets are treated with the penetration enhancer solution (e.g., 5% this compound in a suitable vehicle like propylene glycol) for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., 32°C). A control group is treated with the vehicle alone.

  • DSC Analysis: After treatment, the stratum corneum samples are blotted dry, weighed (typically 3-10 mg), and hermetically sealed in aluminum pans. DSC thermograms are recorded using a calibrated differential scanning calorimeter. A typical heating rate is 5-10°C/min over a temperature range of 20°C to 120°C. An empty sealed pan is used as a reference.

  • Data Analysis: The onset temperature, peak maximum (Tm), and the enthalpy of the phase transitions (ΔH) are determined from the thermograms.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation and Treatment: Similar to the DSC protocol, isolated stratum corneum sheets are treated with the enhancer solutions and a vehicle control.

  • FT-IR Analysis: The treated stratum corneum samples are mounted on an ATR crystal of an FT-IR spectrometer. Spectra are typically recorded in the mid-IR range (e.g., 4000-650 cm⁻¹) with a resolution of 4 cm⁻¹. A number of scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

  • Data Analysis: The positions of the peak maxima for the symmetric and asymmetric C-H stretching vibrations, as well as the Amide I and Amide II bands, are determined. Any shifts in peak positions are compared between the control and enhancer-treated samples.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound's action and the experimental workflow.

Laurocapram_Mechanism cluster_SC Stratum Corneum cluster_Action Mechanism of Action Corneocyte Corneocyte (Keratin Filaments) KeratinInteraction Interaction with Keratin LipidBilayer Ordered Intercellular Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) Disruption Disruption of Lipid Packing & Increased Fluidity This compound This compound This compound->Disruption Intercalates into lipid bilayer This compound->KeratinInteraction Permeation Enhanced Drug Permeation Disruption->Permeation KeratinInteraction->Permeation

Caption: Proposed mechanism of this compound's penetration enhancement.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Treatment Enhancer Treatment cluster_Analysis Biophysical Analysis cluster_Interpretation Data Interpretation Skin Skin Sample (Human or Porcine) IsolateSC Isolate Stratum Corneum Skin->IsolateSC Control Control (Vehicle) This compound This compound Alternatives Alternative Enhancers DSC DSC Analysis (Thermal Transitions) Control->DSC FTIR FT-IR Analysis (Molecular Vibrations) Control->FTIR This compound->DSC This compound->FTIR Alternatives->DSC Alternatives->FTIR CompareData Compare Tm, ΔH, and Peak Shifts DSC->CompareData FTIR->CompareData Mechanism Elucidate Mechanism of Action CompareData->Mechanism

References

Laurocapram-Enhanced Topical Formulations Demonstrate Superior Clinical Efficacy in Atopic Dermatitis Compared to Conventional Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A pivotal clinical study has demonstrated that a topical formulation containing Laurocapram, a well-established skin penetration enhancer, significantly improves the clinical efficacy of triamcinolone acetonide in the treatment of atopic dermatitis when compared to a conventional formulation with a higher concentration of the same active ingredient. This finding offers a promising pathway for developing more effective topical therapies with potentially lower active pharmaceutical ingredient (API) concentrations, which could, in turn, reduce the risk of associated side effects.

The research, a multi-center, randomized, double-blind, parallel-group, vehicle-controlled clinical trial, evaluated a 0.05% triamcinolone acetonide cream containing this compound (TNX) against a 0.1% triamcinolone acetonide cream (TN) and a vehicle control cream (AN). The study involved 150 patients diagnosed with atopic dermatitis. The results clearly indicate that the this compound-containing formulation, despite having half the concentration of the active steroid, provided a statistically significant greater improvement in the signs and symptoms of atopic dermatitis.

Comparative Clinical Efficacy

The primary efficacy endpoints were the mean change from baseline in the severity scores for erythema, induration, and pruritus. At the end of the 15-day treatment period, the this compound-containing formulation (TNX) demonstrated a significantly greater reduction in the total disease score compared to both the conventional treatment (TN) and the vehicle control (AN).

Treatment GroupMean Change from Baseline in Total Disease Score (Day 15)p-value (vs. Conventional Treatment)p-value (vs. Vehicle)
This compound Formulation (TNX) -6.8< 0.05< 0.001
Conventional Treatment (TN) -5.4N/A< 0.001
Vehicle Control (AN) -2.1< 0.001N/A

Experimental Protocols

A detailed examination of the study's methodology provides a clear framework for the robust nature of these findings.

Study Design: The study was a randomized, double-blind, parallel-group clinical trial conducted at multiple centers.[1] 150 adult patients with a clinical diagnosis of atopic dermatitis and a total score of at least 7 for erythema, induration, and pruritus (on a scale of 0-6 for each) were enrolled.[1]

Treatment Protocol: Patients were randomly assigned to one of three treatment groups:

  • Group 1 (TNX): 0.05% triamcinolone acetonide cream with this compound.

  • Group 2 (TN): 0.1% triamcinolone acetonide cream (conventional formulation).

  • Group 3 (AN): Vehicle control cream.

Participants were instructed to apply the assigned cream to the affected areas twice daily for 15 days.[1]

Efficacy Assessment: The clinical efficacy was assessed by evaluating the severity of erythema, induration, and pruritus at baseline, and on days 3, 8, and 15.[1] Each sign was graded on a 7-point scale from 0 (absent) to 6 (markedly severe). The total disease score was the sum of the scores for these three signs. A global assessment of the change in disease status was also performed by the investigator at the end of the treatment.

Safety Assessment: The safety of the treatments was evaluated by monitoring the occurrence of adverse events throughout the study.

Mechanism of Action: The Role of this compound

This compound (Azone) is a well-documented skin penetration enhancer.[2] Its mechanism of action involves temporarily and reversibly altering the barrier properties of the stratum corneum, the outermost layer of the skin. This compound is believed to increase the fluidity of the lipid bilayers between the skin cells, creating a more permeable pathway for drug molecules to pass through.

cluster_0 Mechanism of this compound This compound This compound StratumCorneum Stratum Corneum (Lipid Bilayer) This compound->StratumCorneum Increases Fluidity DeeperSkin Deeper Skin Layers StratumCorneum->DeeperSkin Enhanced Permeation Drug Active Drug (Triamcinolone Acetonide) Drug->StratumCorneum Penetrates Barrier SystemicCirculation Systemic Circulation DeeperSkin->SystemicCirculation Therapeutic Effect

Mechanism of this compound in enhancing skin penetration.

Experimental Workflow

The clinical trial followed a structured and rigorous workflow to ensure the validity of the results.

cluster_1 Clinical Trial Workflow PatientScreening Patient Screening (n=150 with Atopic Dermatitis) Randomization Randomization (1:1:1) PatientScreening->Randomization GroupTNX Group 1 (TNX) 0.05% TA + this compound (n=50) Randomization->GroupTNX GroupTN Group 2 (TN) 0.1% TA (n=50) Randomization->GroupTN GroupAN Group 3 (AN) Vehicle Control (n=50) Randomization->GroupAN Treatment Twice Daily Application for 15 Days GroupTNX->Treatment GroupTN->Treatment GroupAN->Treatment Assessment Efficacy & Safety Assessment (Days 0, 3, 8, 15) Treatment->Assessment DataAnalysis Statistical Analysis Assessment->DataAnalysis Results Results Interpretation DataAnalysis->Results

Workflow of the comparative clinical trial.

Conclusion

The findings from this study strongly support the clinical utility of incorporating this compound in topical dermatological formulations. The ability to achieve superior or equivalent efficacy with a lower concentration of a corticosteroid is a significant advancement in topical drug development. This approach not only has the potential to improve patient outcomes in conditions like atopic dermatitis but also to enhance the safety profile of topical steroid therapies by minimizing the dose-dependent risks of adverse effects such as skin atrophy and systemic absorption. Further research into this compound-containing formulations for other dermatological conditions and with other active pharmaceutical ingredients is warranted.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Laurocapram

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of laurocapram, a common penetration enhancer used in pharmaceutical and cosmetic formulations. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. By fostering a culture of safety that extends beyond the use of our products to their responsible disposal, we aim to be your preferred partner in laboratory safety and chemical handling.

I. Immediate Safety and Handling Precautions

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any vapors or aerosols[1][2]. In case of a spill, use absorbent materials to contain the substance, place it in an appropriate container for disposal, and ventilate the affected area[1].

II. This compound Disposal: A Step-by-Step Guide

The primary methods for the proper disposal of this compound are through a licensed chemical destruction plant or by controlled incineration[2]. Under no circumstances should this compound be disposed of down the drain or into sewer systems, as it must be kept away from drains, surface water, and groundwater.

Step 1: Waste Collection and Segregation

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, used gloves) in a designated, properly labeled, and sealed container.

  • Waste should be separated into categories that can be handled by local or national waste management facilities.

Step 2: Container Management

  • Use suitable and closed containers for the disposal of this compound waste.

  • Contaminated packaging should be treated with the same precautions as the substance itself and disposed of accordingly. Completely emptied packages can be recycled where facilities permit.

Step 3: Arrange for Professional Disposal

  • Contact a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the handling requirements and hazards.

Step 4: Documentation

  • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

III. Quantitative Data Summary

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard3H413: May cause long lasting harmful effects to aquatic life

Note: One safety data sheet states that this compound shall not be classified as hazardous to the aquatic environment. However, another source indicates potential for long-term harmful effects to aquatic life. Due to this conflicting information, it is prudent to prevent any release to the environment.

IV. Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in standard safety data sheets. The recommended disposal methods are performance-based, focusing on the complete destruction of the chemical in a controlled and compliant manner. The specific operational parameters for incineration or other chemical destruction methods are determined by the licensed waste disposal facility in accordance with local and national regulations.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Laurocapram_Disposal_Workflow cluster_0 Preparation & Collection cluster_1 Disposal Path cluster_2 Final Steps start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from other Chemical Waste Streams collect->segregate check_local Consult Local/National Waste Regulations segregate->check_local contact_disposal Contact Licensed Chemical Waste Disposal Company check_local->contact_disposal provide_sds Provide this compound SDS to Disposal Company contact_disposal->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal Details (Date, Quantity, Company) schedule_pickup->document end End: Proper Disposal Complete document->end

References

Essential Safety and Operational Guide for Handling Laurocapram

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling Laurocapram. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical Impermeable GlovesMust be inspected prior to use. The selected gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Nitrile gloves are a suitable option.[2][3]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1] A Tyvek Chemical Safety Suit is a recommended option for full skin protection.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator. In well-ventilated areas, it may not be required, but should be available.

Quantitative Data for this compound

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C18H35NO
Molecular Weight 281.48 g/mol
CAS Number 59227-89-3
Appearance Colorless, transparent, viscous liquid.
Solubility Insoluble in water. Soluble in various organic solvents like ethanol, ethyl acetate, ether, benzene, and cyclohexane.
Flash Point ≥ 93.3 °C (200 °F)

Experimental Protocol: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Ensure adequate ventilation in the handling area.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in work areas.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials.

  • For long-term storage, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Remove all sources of ignition.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including a self-contained breathing apparatus if necessary.

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Contain the spill using adsorbent materials.

  • Collect the spilled material and any contaminated soil or adsorbent material in a suitable, closed container for disposal.

Disposal:

  • Dispose of the waste material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

  • Do not discharge into sewer systems.

  • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and procedural flow for safely handling this compound from preparation to disposal.

Laurocapram_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Handle this compound Handle this compound Prepare Workspace->Handle this compound Experimentation Experimentation Handle this compound->Experimentation Spill Occurs Spill Occurs Handle this compound->Spill Occurs Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Spill Protocol Follow Spill Protocol Spill Occurs->Follow Spill Protocol Activate Follow Spill Protocol->Decontaminate Workspace

Caption: Workflow for the safe handling of this compound.

References

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Laurocapram

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